molecular formula C5H7N3 B115811 5-Methylpyridazin-3-amine CAS No. 144294-43-9

5-Methylpyridazin-3-amine

Cat. No.: B115811
CAS No.: 144294-43-9
M. Wt: 109.13 g/mol
InChI Key: NDPKVJZZCMFBIO-UHFFFAOYSA-N
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Description

5-Methylpyridazin-3-amine is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPKVJZZCMFBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563522
Record name 5-Methylpyridazin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144294-43-9
Record name 5-Methylpyridazin-3-amine
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Record name 5-Methylpyridazin-3-amine
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Foundational & Exploratory

5-Methylpyridazin-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridazin-3-amine, a heterocyclic amine, is a molecule of significant interest within the fields of medicinal chemistry and drug development. Its pyridazine core is a key structural motif found in a variety of biologically active compounds. The presence of both a methyl group and an amino group on the pyridazine ring provides versatile points for chemical modification, making it a valuable building block for the synthesis of novel pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, structure, and a representative synthetic protocol.

Chemical Structure and Identifiers

The structural representation of this compound is crucial for understanding its chemical behavior and interactions.

Caption: 2D Chemical Structure of this compound

IdentifierValue
IUPAC Name This compound
Synonyms 3-Amino-5-methylpyridazine, 5-Methyl-3-pyridazinamine[1]
CAS Number 144294-43-9[1][2]
Molecular Formula C5H7N3[1][2]
SMILES CC1=CC(=NN=C1)N
InChI InChI=1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8)
InChIKey WZOOTWYQPKVYOS-UHFFFAOYSA-N
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Weight 109.13 g/mol [2]
Melting Point 183-184 °C[2]
Boiling Point 320.8 ± 22.0 °C (Predicted)[2]
Density 1.155 ± 0.06 g/cm³ (Predicted)[2]
XLogP3 -0.1[2]
Topological Polar Surface Area (TPSA) 51.8 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Experimental Protocols: Synthesis

Reaction Scheme:

3-chloro-5-methylpyridazine + NH₃ (or ammonia surrogate) → this compound

Materials and Reagents:

  • 3-chloro-5-methylpyridazine

  • Aqueous ammonia (28-30%) or an ammonia surrogate like benzophenone imine[4]

  • 1,4-Dioxane (or another suitable high-boiling solvent)

  • Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) if using an ammonia surrogate[4]

  • Base (e.g., Sodium tert-butoxide) if using an ammonia surrogate[4]

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve 3-chloro-5-methylpyridazine (1.0 equivalent) in 1,4-dioxane.

  • Amination: Add an excess of aqueous ammonia (e.g., 10-20 equivalents).

  • Heating: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The reaction progress should be monitored by an appropriate technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully vent the vessel and transfer the contents to a separatory funnel.

  • Extraction: Dilute the reaction mixture with water and extract the product into ethyl acetate (repeated three times).

  • Washing: Combine the organic layers and wash with brine to remove any remaining aqueous impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

G General Synthesis Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Extraction cluster_purification Purification reactant 3-chloro-5-methylpyridazine reaction_step Heat in Sealed Vessel (120-150 °C, 12-24h) reactant->reaction_step reagent Aqueous Ammonia (excess) reagent->reaction_step solvent 1,4-Dioxane solvent->reaction_step extraction Dilute with Water Extract with Ethyl Acetate reaction_step->extraction washing Wash with Brine extraction->washing drying Dry with Na2SO4 Concentrate washing->drying purification_step Column Chromatography or Recrystallization drying->purification_step product This compound (Final Product) purification_step->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. The pyridazine scaffold is known to be a part of compounds with a wide range of biological activities, including but not limited to, antiviral, hypotensive, cardiotonic, and anticancer properties. The amino group provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.[3]

References

In-Depth Technical Guide: 5-Methylpyridazin-3-amine (CAS 144294-43-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 5-Methylpyridazin-3-amine is limited. This guide compiles available data and presents methodologies based on established protocols for analogous compounds. Researchers should use this information as a starting point and validate it through their own experimentation.

Core Compound Information

This compound is a heterocyclic amine featuring a pyridazine core. The pyridazine ring system, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry.[1] Its derivatives are explored for a wide range of biological activities.[1][2] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for therapeutic applications.[3] The presence of a reactive amino group and a methyl group on the pyridazine ring allows for diverse chemical modifications to modulate its physicochemical properties and biological targets.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 144294-43-9[3]
Molecular Formula C₅H₇N₃[3]
Molecular Weight 109.13 g/mol [3]
Melting Point 183-184 °C[4]
Boiling Point 320.8±22.0 °C (Predicted)[4]
Appearance Solid[3]
Storage Conditions Room temperature[4]

Synthesis and Characterization

Plausible Synthetic Protocol: Amination of a Chloropyridazine Precursor

This theoretical protocol is based on established methods for the amination of chloropyridazines.

Objective: To synthesize this compound from a suitable chloro-substituted methylpyridazine.

Materials:

  • 3-Chloro-5-methylpyridazine

  • Aqueous ammonia (28-30%) or another ammonia source

  • 1,4-Dioxane or a similar high-boiling point solvent

  • Pressure-rated reaction vessel

  • Standard laboratory glassware for extraction and purification

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a pressure-rated reaction vessel, dissolve 3-Chloro-5-methylpyridazine (1.0 equivalent) in 1,4-dioxane.

  • Add an excess of aqueous ammonia (e.g., 10-20 equivalents).

  • Seal the vessel securely.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the vessel to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound were found. The following tables outline the expected spectral characteristics based on the compound's structure and data from analogous pyridazines.

Table 2.1: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.8 Doublet (or Singlet) 1H H6 (Pyridazine ring)
~7.2 Doublet (or Singlet) 1H H4 (Pyridazine ring)
~6.5 Broad Singlet 2H -NH₂

| ~2.4 | Singlet | 3H | -CH₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Assignment
~160 C3 (C-NH₂)
~148 C6
~135 C5 (C-CH₃)
~120 C4

| ~20 | -CH₃ |

Table 2.3: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400-3200 Strong, Broad N-H Stretch -NH₂
3100-3000 Medium C-H Stretch (Aromatic) Pyridazine Ring
2950-2850 Medium C-H Stretch (Aliphatic) -CH₃
~1640 Strong N-H Bend (Scissoring) -NH₂

| 1600-1450 | Medium-Strong | C=C and C=N Stretch | Pyridazine Ring |

Table 2.4: Predicted Mass Spectrometry Data

m/z Ion Type
109.06 [M]⁺ (Exact Mass)

| 110.07 | [M+H]⁺ |

Biological Activity and Therapeutic Potential

While direct biological data for this compound is scarce, the broader class of pyridazin-3-amine analogs has demonstrated significant potential in drug discovery.[1] These compounds are frequently investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in diseases like cancer.[5]

Potential Kinase Targets

Based on studies of analogous compounds, derivatives of this compound could potentially target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[5] Two such pathways are highlighted below.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase essential for angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Pyridazin-3-amine analogs have been shown to target this pathway.[5]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Analog) Inhibitor->VEGFR2

VEGFR-2 signaling and potential inhibition.

The c-Jun N-terminal kinase (JNK) pathway is a subset of the MAPK signaling cascade that responds to stress stimuli and regulates apoptosis, inflammation, and cell proliferation. Its dysregulation is associated with various diseases, including cancer and inflammatory conditions.

JNK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Inhibitor This compound (Analog) Inhibitor->JNK

JNK signaling and potential inhibition.

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assays commonly used to evaluate the biological activity of pyridazine-based compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h (formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570nm G->H I Calculate IC50 value H->I

Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (this compound or its derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

In Vitro Kinase Inhibitory Assay (Generic)

This protocol describes a general method to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2 or JNK1.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, JNK1)

  • Kinase buffer (composition varies, but typically contains HEPES, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Specific kinase substrate (e.g., a biotinylated peptide)

  • Test compound dissolved in DMSO

  • Kinase activity detection kit (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)

  • White, opaque 384-well plates

  • Luminometer or appropriate plate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compound into the wells of a 384-well plate. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Enzyme Addition: Add the diluted kinase enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding a master mix of ATP and the specific substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 30-60 minutes.

  • Detection: Stop the reaction and measure kinase activity using a detection kit. For example, with the ADP-Glo™ assay, the amount of ADP produced (proportional to kinase activity) is measured via a luciferase-based reaction that generates a luminescent signal.

  • Data Acquisition: Read the plate using a luminometer. The signal is typically inversely proportional to kinase inhibition.

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound (CAS 144294-43-9) is a valuable heterocyclic building block for medicinal chemistry. While specific biological and comprehensive spectral data for this exact molecule are not widely published, its structural class—pyridazin-3-amines—is rich in biological activity, particularly as kinase inhibitors targeting key pathways in oncology. The protocols and data presented in this guide offer a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this compound and its derivatives. Further investigation is warranted to fully elucidate its specific biological profile and mechanism of action.

References

Synthesis of 5-Methylpyridazin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Methylpyridazin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the multi-step synthesis from commercially available starting materials, including experimental protocols, quantitative data, and mechanistic diagrams.

Overview of the Synthetic Strategy

The most direct and commonly employed synthetic route to this compound is a three-step process commencing with the cyclization of a γ-keto acid, followed by chlorination and subsequent amination. This pathway is efficient and utilizes readily available reagents.

The overall synthetic pathway is illustrated below:

Overall_Synthesis_Pathway Levulinic_Acid Levulinic Acid Step1 Step 1: Cyclization Levulinic_Acid->Step1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Step1 Pyridazinone 6-Methylpyridazin-3(2H)-one Step1->Pyridazinone Step2 Step 2: Chlorination Pyridazinone->Step2 POCl3 POCl3 POCl3->Step2 Chloropyridazine 3-Chloro-5-methylpyridazine Step2->Chloropyridazine Step3 Step 3: Amination Chloropyridazine->Step3 Ammonia Ammonia Ammonia->Step3 Final_Product This compound Step3->Final_Product

A three-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

The initial step involves the condensation of levulinic acid with hydrazine hydrate to form the pyridazinone ring. This reaction is a classic method for the formation of 6-substituted pyridazin-3(2H)-ones.[1][2]

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise with constant stirring.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Further cool the mixture in an ice-water bath to facilitate the precipitation of the product.

  • Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-Methylpyridazin-3(2H)-one as a solid.

ParameterValueReference
Starting MaterialLevulinic Acid[2]
ReagentHydrazine Hydrate[2]
SolventEthanol[2]
Reaction Time4 hours[2]
Reaction TemperatureReflux[2]
Typical Yield70-85%[3]
Step 2: Synthesis of 3-Chloro-5-methylpyridazine

The second step is the chlorination of the pyridazinone intermediate using phosphorus oxychloride (POCl₃). This is a standard procedure for converting hydroxy-heterocycles to their chloro-derivatives.[4][5]

Experimental Protocol:

  • In a fume hood, carefully add 6-Methylpyridazin-3(2H)-one (11.0 g, 0.1 mol) to phosphorus oxychloride (50 mL, 0.54 mol).

  • To this mixture, slowly add pyridine (8.0 mL, 0.1 mol) while cooling in an ice bath to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation to yield 3-Chloro-5-methylpyridazine.

ParameterValueReference
Starting Material6-Methylpyridazin-3(2H)-one
ReagentPhosphorus Oxychloride (POCl₃)[4][5]
BasePyridine[5]
Reaction Time3 hours[6]
Reaction TemperatureReflux[6]
Typical Yield80-90%[5]
Step 3: Synthesis of this compound

The final step is the amination of 3-Chloro-5-methylpyridazine. This is a nucleophilic aromatic substitution (SNAr) reaction where ammonia displaces the chloride ion.[7][8][9]

Experimental Protocol:

  • Place 3-Chloro-5-methylpyridazine (12.8 g, 0.1 mol) and a 30% aqueous ammonia solution (100 mL) in a high-pressure stainless-steel autoclave.

  • Seal the autoclave and heat the mixture to 150-160 °C for 12 hours. The internal pressure will increase during the reaction.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.

  • Transfer the reaction mixture to a beaker and concentrate under reduced pressure to remove excess ammonia and water.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

ParameterValueReference
Starting Material3-Chloro-5-methylpyridazine
ReagentAqueous Ammonia[10]
Reaction TypeNucleophilic Aromatic Substitution[7][8]
Reaction Time12 hours
Reaction Temperature150-160 °C
Typical Yield60-75%

Mechanistic Visualization

The key transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) in Step 3. The mechanism proceeds through a Meisenheimer complex intermediate.

References

Anticancer Activity of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological activities of pyridazine derivatives for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the diverse biological activities of pyridazine and its derivatives, focusing on their potential as therapeutic agents. The document is structured to provide an in-depth analysis of key activities, including anticancer, antimicrobial, and anti-inflammatory properties. For each activity, quantitative data is presented in tabular format, detailed experimental protocols are provided, and relevant signaling pathways or workflows are visualized using diagrams.

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Quantitative Data: In Vitro Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of selected pyridazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4e MCF-7 (Breast)1-105-Fluorouracil-
4f MCF-7 (Breast)1-105-Fluorouracil-
4e SK-MEL-28 (Melanoma)1-10Etoposide-
4f SK-MEL-28 (Melanoma)1-10Etoposide-
4f B16-F10 (Melanoma)10.8--
11m T-47D (Breast)0.43 ± 0.01--
11m MDA-MB-231 (Breast)0.99 ± 0.03--
11l MDA-MB-231 (Breast)1.30 ± 0.04--
11d MDA-MB-231 (Breast)2.18 ± 0.07--
11h MDA-MB-231 (Breast)2.44 ± 0.08--
11n MDA-MB-231 (Breast)2.94 ± 0.09--
2S-5 MDA-MB-231 (Breast)6.21--
2S-5 4T1 (Mouse Breast)7.04--
2S-13 MDA-MB-231 (Breast)7.73--
2S-13 4T1 (Mouse Breast)8.21--
4g c-Met Enzyme0.163 ± 0.01--
4g Pim-1 Enzyme0.283 ± 0.01--
8c VEGFR-2 Enzyme1.8--
8f VEGFR-2 Enzyme1.3--
15 VEGFR-2 Enzyme1.4--
18b VEGFR-2 Enzyme0.0607--
18c VEGFR-2 Enzyme0.107--

Table 1: In vitro cytotoxic and enzyme inhibitory activities of various pyridazine derivatives. Data compiled from multiple sources.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Pyridazine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring >90% viability.

    • Dilute the cells to the desired density in complete culture medium. This density should be optimized for each cell line to ensure exponential growth throughout the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (cells with medium only).

    • Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition

A significant number of anticancer pyridazine derivatives exert their effect by targeting angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Several pyridazine derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Pyridazine Pyridazine Derivative Pyridazine->VEGFR2

VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

Antimicrobial Activity of Pyridazine Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyridazine derivatives have been investigated for their potential as antimicrobial agents, with various studies reporting significant activity against a range of bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyridazine derivatives against various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismStrainMIC (µM)Reference CompoundMIC (µM)
7 S. aureus (MRSA)-7.8Amikacin-
13 S. aureus (MRSA)--Amikacin-
7 E. coli-7.8Amikacin-
13 E. coli--Amikacin-
7 S. typhimurium-7.8Amikacin-
13 S. typhimurium--Amikacin-
7 P. aeruginosa--Amikacin-
13 P. aeruginosa-7.48Amikacin-
7 A. baumannii-7.8Amikacin-
13 A. baumannii-3.74Amikacin-
15 C. albicans-1.04 x 10⁻²--
15 A. niger-1.04 x 10⁻²--
8g C. albicans-16 (µg/mL)--
10h S. aureus-16 (µg/mL)--

Table 2: In vitro antimicrobial activity of various pyridazine derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized microbial suspension.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyridazine derivatives

  • Sterile 96-well microtiter plates

  • Standardized inoculum of the microorganism (0.5 McFarland standard)

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-4 colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. This can be done visually or using a nephelometer.

    • Dilute the standardized inoculum in the appropriate broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Dissolve the pyridazine derivatives in a suitable solvent and then dilute in the broth medium to twice the highest concentration to be tested.

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the concentrated antimicrobial solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well serves as a positive control (inoculum without antimicrobial agent), and the twelfth well serves as a negative control (broth only).

  • Inoculation and Incubation:

    • Within 15 minutes of standardizing the inoculum, add 100 µL of the diluted inoculum to each well (except the negative control). This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agent.

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for visible growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader.

Proposed Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

One of the proposed mechanisms for the antibacterial activity of certain pyridazine derivatives is the inhibition of dihydropteroate synthase (DHPS). DHPS is a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its absence in humans makes it an attractive target for antimicrobial agents. By inhibiting DHPS, pyridazine derivatives can disrupt the production of folic acid, leading to the cessation of bacterial growth and replication.

DHPS_Inhibition cluster_pathway Bacterial Folate Biosynthesis Pathway Pterin Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pterin->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP FolicAcid Folic Acid DHP->FolicAcid ... DNA_RNA DNA, RNA, Amino Acids FolicAcid->DNA_RNA Pyridazine Pyridazine Derivative Pyridazine->DHPS

An In-depth Technical Guide on the Solubility and Stability of 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methylpyridazin-3-amine

This compound is a heterocyclic organic compound with a pyridazine core, a class of molecules that has garnered significant interest in medicinal chemistry. The pyridazine ring is characterized by its weak basicity, high dipole moment, and the capacity for dual hydrogen-bonding, which can be crucial for drug-target interactions.[1] These properties also have the potential to influence a molecule's physicochemical characteristics, such as solubility and interaction with metabolic enzymes.[1]

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 144294-43-9

  • Molecular Formula: C₅H₇N₃

  • Molecular Weight: 109.13 g/mol [2]

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide some insight into the properties of this compound.

PropertyPredicted ValueSource
Melting Point183-184 °C[2]
Density1.155 ± 0.06 g/cm³[2]
XLogP3-0.1[2]
Topological Polar Surface Area51.8 Ų[2]

The negative XLogP3 value suggests that this compound is likely to be hydrophilic and have good aqueous solubility.

Solubility Data (from a Structurally Similar Compound)

As a proxy for the solubility of this compound, the following data for 6-chloropyridazin-3-amine in various solvents at different temperatures is presented. This data can provide a baseline for selecting appropriate solvent systems in research and development.

Table 1: Solubility of 6-chloropyridazin-3-amine in Various Solvents [3]

Temperature (K)Methanol (mole fraction)Ethanol (mole fraction)n-Butanol (mole fraction)N,N-Dimethylformamide (mole fraction)Acetone (mole fraction)Cyclohexanone (mole fraction)Ethyl Acetate (mole fraction)Toluene (mole fraction)
298.150.02350.01580.00890.10250.01980.04560.00780.0012
303.150.02850.01920.01080.12350.02420.05560.00960.0015
308.150.03450.02320.01310.14750.02940.06760.01180.0019
313.150.04150.02790.01580.17550.03560.08160.01440.0024
318.150.04950.03340.01890.20750.04280.09860.01740.0030
323.150.05850.03960.02250.24350.05120.11760.02090.0037
328.150.06850.04650.02660.28350.06080.13960.02500.0045
333.150.07950.05420.03120.32750.07180.16460.02980.0055
338.150.09150.06280.03640.37550.08420.19260.03540.0067
343.550.10550.07240.04230.42750.09820.22460.04180.0081

Experimental Protocols

The following is a general protocol for determining the solubility of a compound like this compound, adapted from the methodology used for 6-chloropyridazin-3-amine.[3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, water, etc.)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in the jacketed glass vessel.

  • Equilibration: Place the vessel in the thermostatic bath set to the desired temperature. Stir the suspension vigorously for a sufficient amount of time to ensure equilibrium is reached (typically 24-48 hours).

  • Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent undissolved particles from being collected.

  • Quantification: Accurately dilute the collected sample with a suitable mobile phase and analyze it using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Repeat the procedure at different temperatures to determine the temperature dependence of solubility. The mole fraction solubility can be calculated from the concentration data.

Workflow for Solubility Determination:

G Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature with stirring A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: A general workflow for the experimental determination of solubility.

The following protocol for assessing the chemical stability of this compound is based on methods used for 4-aminopyridine and 3,4-diaminopyridine.[4][5][6][7]

Objective: To evaluate the chemical stability of this compound under various storage conditions.

Materials:

  • This compound (pure substance or in a formulation)

  • Stability chambers with controlled temperature and humidity

  • Light source for photostability testing (ICH Q1B)

  • HPLC system with a stability-indicating method

  • pH meter

  • Various buffers for pH stability testing

Procedure:

  • Sample Preparation: Prepare samples of this compound (e.g., in solution or as a solid in vials).

  • Storage Conditions: Store the samples under different conditions:

    • Temperature: Refrigerated (2-8 °C), room temperature (25 °C/60% RH), and accelerated (40 °C/75% RH).

    • Light: Expose samples to a light source as per ICH Q1B guidelines, with a dark control.

    • pH: Prepare solutions in buffers of different pH values (e.g., pH 2, 7, 9) and store at a controlled temperature.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis:

    • Visual Inspection: Observe any changes in physical appearance (color, clarity, precipitation).

    • HPLC Analysis: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products. The method should be able to separate the parent compound from its potential degradants.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate and shelf-life.

Forced Degradation Studies: To develop a stability-indicating analytical method and to understand potential degradation pathways, forced degradation studies are essential. This involves subjecting the compound to harsh conditions:

  • Acidic Hydrolysis: 0.1 N HCl, heat

  • Basic Hydrolysis: 0.1 N NaOH, heat

  • Oxidation: 3% H₂O₂, room temperature

  • Thermal Stress: High temperature (e.g., 80 °C)

  • Photolytic Stress: Exposure to UV and visible light

The degradation products formed can be characterized using techniques like LC-MS and NMR. For instance, studies on 3,4-diaminopyridine under oxidative stress identified 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide as major degradation products.[8]

Workflow for Stability Testing:

G Chemical Stability Testing Workflow cluster_storage Storage Conditions cluster_analysis Analysis at Time Points A Temperature (e.g., 5°C, 25°C, 40°C) E Visual Inspection A->E F HPLC for Potency and Impurities A->F G Characterization of Degradants (LC-MS) A->G B Humidity (e.g., 60% RH, 75% RH) B->E B->F B->G C Light (ICH Q1B) C->E C->F C->G D pH (e.g., 2, 7, 9) D->E D->F D->G Data Data Analysis and Shelf-life Determination E->Data F->Data G->Data Start Prepare Samples Start->A Start->B Start->C Start->D

Caption: A general workflow for assessing the chemical stability of a compound.

Conclusion

While specific experimental data for this compound is limited, this guide provides a framework for its investigation based on data and methodologies from closely related and structurally similar compounds. The predicted hydrophilic nature of this compound suggests good aqueous solubility. For experimental determination, the provided protocols for solubility and stability testing offer a robust starting point. Researchers and drug development professionals are encouraged to use these methods to generate specific data for this compound to support its progression in the development pipeline.

References

Spectroscopic Profile of 5-Methylpyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methylpyridazin-3-amine (CAS No: 144294-43-9). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₇N₃

  • Molecular Weight: 109.13 g/mol [1]

  • Melting Point: 183-184 °C[1]

  • Canonical SMILES: CC1=CC(=NN=C1)N

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from computational models and data from similar structures.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.6Singlet1HH-6 (Pyridazine ring)
~ 6.8Singlet1HH-4 (Pyridazine ring)
~ 6.1Broad Singlet2H-NH₂
~ 2.2Singlet3H-CH₃
Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~ 160C-3 (C-NH₂)
~ 148C-6
~ 135C-5 (C-CH₃)
~ 118C-4
~ 13-CH₃
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium, Sharp (doublet)N-H StretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H StretchAromatic
2950 - 2850WeakC-H StretchMethyl (-CH₃)
1650 - 1600StrongN-H BendPrimary Amine (-NH₂)
1600 - 1450Medium to StrongC=C and C=N StretchPyridazine Ring
1450 - 1350MediumC-H BendMethyl (-CH₃)
1350 - 1250StrongC-N StretchAromatic Amine
Predicted Mass Spectrometry Data
m/zIon
109[M]⁺ (Molecular Ion)
80[M - N₂H]⁺
53[M - N₂H - HCN]⁺

Experimental Protocols

The following sections detail standard methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a wider spectral width (e.g., 0-160 ppm). Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid this compound can be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is acquired first and automatically subtracted from the sample spectrum. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is dissolved in a volatile solvent (e.g., methanol or dichloromethane) and introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). For EI, a standard electron energy of 70 eV is used. The resulting mass spectrum displays the molecular ion peak and characteristic fragment ions, which are used to determine the molecular weight and elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy Elucidate Molecular Structure Purification->NMR Data_Analysis Combined Data Analysis and Interpretation MS->Data_Analysis IR->Data_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR TwoD_NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Diagram 1: Workflow for Spectroscopic Characterization

References

Potential Therapeutic Targets of 5-Methylpyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on 5-Methylpyridazin-3-amine and its analogs, exploring their potential as therapeutic agents. While direct extensive research on this compound is limited, the broader class of pyridazin-3-amine derivatives has been shown to target several key proteins implicated in diseases such as cancer and fibrosis. This document provides a comprehensive overview of these potential therapeutic targets, summarizing quantitative biological data for analogous compounds, detailing relevant experimental protocols, and illustrating key signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and related compounds.

Introduction

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a versatile scaffold in the design of bioactive molecules.[1] The introduction of an amine group at the 3-position and a methyl group at the 5-position, as in this compound, creates a molecule with the potential for diverse biological interactions. While this compound is often utilized as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy, the pyridazin-3-amine core itself is associated with significant biological effects.[2]

Analogs of this compound have demonstrated notable inhibitory activity against several protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This guide will focus on three primary potential therapeutic targets for which there is substantial evidence from studies on related pyridazine derivatives: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase 1 (JNK1), and Activin-like Kinase 5 (ALK5).

Potential Therapeutic Targets

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several pyridazine-based compounds have been investigated as VEGFR-2 inhibitors.[4][5]

c-Jun N-terminal Kinase 1 (JNK1)

JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, including inflammation, apoptosis, and cell differentiation.[6] Dysregulation of the JNK pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Pyridazine derivatives have been designed and evaluated as JNK1 inhibitors.[7][8]

Activin-like Kinase 5 (ALK5)

ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production.[2][9] Aberrant ALK5 signaling is associated with fibrosis and cancer.[10][11] Pyridazinyl amino derivatives have been identified as potent inhibitors of ALK5.[2][12]

Quantitative Biological Data

The following tables summarize the biological activity of various pyridazin-3-amine analogs against the aforementioned targets. It is important to note that this data is for structurally related compounds and serves as a strong indicator of the potential activity of this compound.

Table 1: Inhibitory Activity of Pyridazine Analogs against VEGFR-2

Compound IDStructureIC50 (nM)Cell LineReference
Compound 10 Pyridine-derived120-[5]
Sorafenib (Reference) Pyridine-derived100-[5]

Table 2: Inhibitory Activity of Pyridazine Analogs against JNK1

Compound IDStructure% Inhibition at 10 µMCell LineReference
Compound 9e 3,6-disubstituted pyridazineDownregulates JNK1 expressionEhrlich ascites carcinoma[6][7]

Table 3: Inhibitory Activity of Pyridazine Analogs against ALK5

Compound IDStructurepKiReference
Compound 4 2-amino-pyridine derivative8.55[2]
Compound 20 Pyridazine-based9.29[2]
Compound 23 Pyridazine-based-[2]

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, JNK1, ALK5)

  • Kinase substrate (specific to the kinase being assayed)

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radioactive assays[13]

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound or its analogs) dissolved in DMSO

  • 96-well plates

  • Phosphorimager or scintillation counter (for radioactive assays) or a suitable detection system for non-radioactive assays.[14]

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a phosphocellulose membrane or use another method to separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate using a phosphorimager or scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][15][16]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound (this compound or its analogs)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Pyridazine This compound (Analog) Pyridazine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazin-3-amine analogs.

JNK1_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Activates MKK47 MKK4/7 MAP3K->MKK47 Phosphorylates JNK1 JNK1 MKK47->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates Apoptosis Apoptosis Inflammation cJun->Apoptosis Transcription Factor Activation Pyridazine This compound (Analog) Pyridazine->JNK1 Inhibits

Caption: JNK1 signaling pathway and its inhibition by pyridazin-3-amine analogs.

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis, Cell Cycle Arrest) Nucleus->Gene_Transcription Pyridazine This compound (Analog) Pyridazine->ALK5 Inhibits

Caption: ALK5 signaling pathway and its inhibition by pyridazin-3-amine analogs.

Experimental Workflows

Kinase_Inhibitor_Screening_Workflow cluster_workflow In Vitro Kinase Inhibitor Screening Workflow start Start: Compound Library (including this compound analogs) primary_screen Primary Screen: Single High-Concentration In Vitro Kinase Assay start->primary_screen hit_identification Hit Identification: Compounds with >50% Inhibition primary_screen->hit_identification hit_identification->start 'Non-hits' dose_response Dose-Response Assay: Multiple Concentrations hit_identification->dose_response 'Hits' ic50 IC50 Determination dose_response->ic50 cell_based_assay Cell-Based Assay: MTT for Cytotoxicity/Viability ic50->cell_based_assay lead_selection Lead Compound Selection cell_based_assay->lead_selection

Caption: General workflow for in vitro kinase inhibitor screening.

Conclusion

While direct experimental data for this compound is not extensively available in the public domain, the wealth of information on its structural analogs strongly suggests its potential as a modulator of key therapeutic targets, particularly protein kinases such as VEGFR-2, JNK1, and ALK5. The pyridazin-3-amine scaffold is a promising starting point for the development of novel inhibitors for the treatment of cancer and fibrotic diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to initiate and advance investigations into the therapeutic utility of this compound and its derivatives. Further synthesis and biological evaluation of a focused library of analogs are warranted to elucidate the specific structure-activity relationships and to identify lead compounds for preclinical development.

References

The Pyridazine Scaffold: A Rising Star in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Pyridazine Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust hydrogen bonding, make it an attractive component in the design of novel therapeutics.[1] These characteristics contribute to favorable interactions with biological targets, improved pharmacokinetic profiles, and reduced off-target effects.[4][5] The pyridazine moiety can act as a bioisostere for other aromatic rings like phenyl, pyridine, pyrimidine, and pyrazine, offering a tool to modulate a compound's properties to overcome challenges in drug development.[4][6] This guide provides a comprehensive overview of pyridazine chemistry for drug discovery, detailing its role in approved drugs, summarizing key quantitative data, providing experimental protocols, and visualizing relevant biological pathways.

Physicochemical Properties and Advantages in Drug Design

The pyridazine nucleus possesses a unique set of physicochemical properties that medicinal chemists can leverage to optimize drug candidates. Its high dipole moment contributes to increased polarity and can enhance aqueous solubility, a critical factor for oral bioavailability.[4] The two adjacent nitrogen atoms are effective hydrogen bond acceptors, enabling strong and specific interactions with target proteins.[1] This dual hydrogen-bonding capacity can be pivotal for molecular recognition at the active site of an enzyme or receptor.[1]

Furthermore, the pyridazine ring is generally less prone to cytochrome P450 (CYP) mediated metabolism compared to more lipophilic aromatic rings, which can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[1][6] The introduction of a pyridazine core has also been shown to reduce the potential for interactions with the hERG potassium channel, a common cause of cardiotoxicity in drug candidates.[1] These advantageous properties underscore the growing interest in pyridazine-containing compounds within the pharmaceutical industry.

Approved Drugs and Clinical Candidates: A Showcase of Versatility

The therapeutic potential of the pyridazine scaffold is validated by the increasing number of approved drugs and clinical candidates that incorporate this heterocycle. These molecules span a wide range of therapeutic areas, highlighting the versatility of the pyridazine core.

Relugolix , an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, is a prime example of a successful pyridazine-containing drug.[1][7] It is approved for the treatment of advanced prostate cancer and uterine fibroids.[7][8] Its mechanism of action involves the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in testosterone and estrogen levels.[1][7]

Deucravacitinib is another recently approved drug that features a pyridazine moiety. It is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][9] Deucravacitinib is used to treat moderate-to-severe plaque psoriasis by disrupting the signaling of key inflammatory cytokines like IL-23 and IL-12.[9][10]

Other notable examples include Minaprine , an atypical antidepressant (withdrawn), and several pyridazinone-containing drugs with cardiovascular applications.[1] The fused imidazo[1,2-b]pyridazine system is present in the multi-targeted tyrosine kinase inhibitor Ponatinib .[1]

Data Presentation: Quantitative Insights into Pyridazine-Based Drugs

The following tables summarize key quantitative data for selected pyridazine-containing compounds, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: Biological Activity of Pyridazine-Containing Compounds

Compound/DrugTargetAssay TypeIC50 / KiCell Line / SystemIndicationReference(s)
RelugolixGnRH ReceptorRadioligand BindingKi: 0.12 nMHuman pituitary membranesProstate Cancer, Uterine Fibroids[7]
DeucravacitinibTYK2Biochemical AssayIC50: 1.0 nMRecombinant human TYK2Psoriasis[9]
PonatinibBcr-AblKinase AssayIC50: 0.37 nMBa/F3 cellsLeukemia[1]
Pyridazinone Derivative 1VEGFR-2Kinase AssayIC50: 5.2 nMRecombinant human VEGFR-2Anticancer (preclinical)[11]
Pyridazinone Derivative 2PDE4BEnzyme AssayIC50: 0.8 µMRecombinant human PDE4BAnti-inflammatory (preclinical)[12]
Pyridazine Derivative 3S. aureusMIC AssayMIC: 16 µg/mLStaphylococcus aureusAntimicrobial (preclinical)[2]

Table 2: Pharmacokinetic Parameters of Approved Pyridazine Drugs in Humans

DrugTmax (h)t1/2 (h)Oral Bioavailability (%)Protein Binding (%)Major Elimination RouteReference(s)
Relugolix2.2525~1268-71Feces[7]
Deucravacitinib1.010Not reported82-90Metabolism (CYP2C9, CYP1A2)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of pyridazine-based drug candidates.

Synthesis of a 6-Phenylpyridazin-3(2H)-one Derivative (General Procedure)

This protocol describes a common method for the synthesis of the pyridazinone core.

Materials:

  • Substituted benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • A mixture of the appropriate substituted benzoylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is heated at reflux for 4-6 hours.[13][14]

  • The progress of the reaction is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6-phenylpyridazin-3(2H)-one derivative.[13]

  • The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and melting point analysis.[14][15]

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.[7]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a microplate reader.

  • The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control.

  • The IC50 value is determined by fitting the data to a dose-response curve using appropriate software.[7]

MTT Assay for Anticancer Activity

This protocol describes the MTT assay, a colorimetric method to evaluate the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16][17]

  • The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[17]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[17]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to pyridazine-based drug discovery.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization synthesis Pyridazine Derivative Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization biochemical Biochemical Assays (e.g., Kinase Inhibition) characterization->biochemical cell_based Cell-Based Assays (e.g., MTT, Anti-inflammatory) biochemical->cell_based adme In Vitro ADME/Tox (Metabolic Stability, hERG) cell_based->adme sar Structure-Activity Relationship (SAR) Analysis adme->sar in_vivo In Vivo Efficacy & Pharmacokinetics sar->in_vivo candidate Candidate Selection in_vivo->candidate

A typical workflow for pyridazine-based drug discovery.

gnrh_signaling Relugolix Relugolix GnRH_R GnRH Receptor (GPCR) Relugolix->GnRH_R antagonizes Gq11 Gq/11 GnRH_R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_cascade MAPK Cascade (ERK, JNK) PKC->MAPK_cascade activates Gene_transcription Gene Transcription (LH & FSH β-subunits) MAPK_cascade->Gene_transcription regulates Hormone_secretion LH & FSH Secretion Gene_transcription->Hormone_secretion leads to

Simplified GnRH receptor signaling pathway and the action of Relugolix.

tyk2_signaling Deucravacitinib Deucravacitinib TYK2 TYK2 Deucravacitinib->TYK2 allosterically inhibits (binds to JH2 domain) Cytokine IL-23 / IL-12 Cytokine_R Cytokine Receptor Cytokine->Cytokine_R binds Cytokine_R->TYK2 activates JAK JAK1/2 Cytokine_R->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Gene_expression Inflammatory Gene Expression (e.g., IL-17) Nucleus->Gene_expression promotes

Simplified TYK2 signaling pathway and the action of Deucravacitinib.

Conclusion

The pyridazine scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its unique combination of physicochemical properties offers solutions to common challenges in drug development, from improving solubility and metabolic stability to enhancing target engagement. The clinical success of pyridazine-containing drugs like Relugolix and Deucravacitinib validates the potential of this heterocycle and paves the way for future innovations. As our understanding of the structure-activity relationships of pyridazine derivatives continues to grow, we can anticipate the development of even more selective and efficacious therapeutics targeting a broad spectrum of diseases. This technical guide serves as a foundational resource for researchers and scientists dedicated to harnessing the power of pyridazine chemistry in the pursuit of novel medicines.

References

The Pharmacophoric Significance of 5-Methylpyridazin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5-Methylpyridazin-3-amine has emerged as a critical pharmacophore, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological role of the this compound core. It delves into its key pharmacophoric features, supported by quantitative biological data, detailed experimental protocols, and visualizations of its interactions within cellular signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of novel therapeutics. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it particularly attractive for drug design.[1] These properties include a high dipole moment, the capacity for robust hydrogen bonding, and the ability to engage in π-π stacking interactions.[1] The 3-aminopyridazine moiety, in particular, is a recurring motif in several approved drugs, highlighting its importance in molecular recognition and drug-target interactions.[1]

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a pharmacophore is crucial for predicting its behavior in biological systems and for guiding the design of new chemical entities.

PropertyValueReference
Molecular Formula C₅H₇N₃[2]
Molecular Weight 109.13 g/mol [2]
Melting Point 183-184 °C[2]
Boiling Point (Predicted) 320.8±22.0 °C[2]
XLogP3 -0.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
PSA (Polar Surface Area) 51.8 Ų[1]

The Pharmacophoric Role of this compound in Kinase Inhibition

The this compound scaffold serves as a potent pharmacophore primarily through its ability to interact with the ATP-binding site of various protein kinases. A general pharmacophore model for pyridazine-based kinase inhibitors highlights three key features:

  • Hinge-Binding Group: The 3-amino group of the pyridazine ring is a critical hydrogen bond donor, forming key interactions with the backbone of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket.[2][3]

  • Central Heterocyclic Core: The pyridazine ring itself serves as a rigid scaffold, correctly orienting the other pharmacophoric elements for optimal interaction with the target.

  • Substituent-Directed Selectivity: The methyl group at the 5-position, and other potential substitutions on the pyridazine ring, can be strategically modified to exploit specific sub-pockets within the kinase active site, thereby influencing the inhibitor's potency and selectivity.[3]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its therapeutic potential. A common synthetic route starts from a readily available precursor, 6-Chloro-5-methylpyridazin-3-amine.

General Procedure for the Synthesis of Substituted this compound Derivatives

A versatile method for derivatizing the this compound scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on the chlorinated precursor.

Synthesis_Workflow Start 6-Chloro-5-methylpyridazin-3-amine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Product Substituted This compound Derivative Coupling->Product Reactants Boronic Acid/Ester or Amine Reactants->Coupling

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following tables summarize key biological data for representative compounds.

Kinase Inhibitory Activity
Compound IDTarget KinaseIC₅₀ (nM)Reference
ALK5 Inhibitor (Example) ALK5Varies (Potent)[3]
FLT3 Inhibitor (Example) FLT3Varies (Potent)[4]
VEGFR2 Inhibitor (Example) VEGFR20.95[5]

Note: The IC₅₀ values are for representative compounds containing the broader pyridazine or related heterocyclic cores and are intended to illustrate the potential of the scaffold.

Antiproliferative Activity
Compound IDCell LineIC₅₀ (µM)Reference
Imatinib Analog (Example) A549 (Lung Cancer)0.14 - 5.07[6]
Imidazo[1,2-α]pyridine (Example) HT-29 (Colon Cancer)4.15[7]
Imidazo[1,2-α]pyridine (Example) B16F10 (Melanoma)21.75[7]

Note: The IC₅₀ values are for representative compounds containing the broader pyridazine or related heterocyclic cores and are intended to illustrate the potential of the scaffold.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the synthesis of C-C coupled derivatives from 6-Chloro-5-methylpyridazin-3-amine.

Materials:

  • 6-Chloro-5-methylpyridazin-3-amine

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add 6-Chloro-5-methylpyridazin-3-amine (1.0 eq), the boronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase buffer

  • ATP

  • Substrate (peptide or protein)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, the test compound, and the substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The this compound scaffold, when incorporated into kinase inhibitors, can modulate various cellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and fibrosis.[3] Dysregulation of this pathway is implicated in cancer and fibrotic diseases. Activin-like kinase 5 (ALK5) is a key receptor kinase in this pathway. Pyridazine-based inhibitors can block the ATP-binding site of ALK5, thereby preventing the phosphorylation of downstream signaling molecules like Smad2 and Smad3.[3]

ALK5_Pathway TGFb TGF-β TGFbR2 TGF-βRII TGFb->TGFbR2 ALK5 ALK5 TGFbR2->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation Smad4 Smad4 Smad23->Smad4 Complex Formation Nucleus Nucleus Smad4->Nucleus Translocation Gene_Expression Gene Expression (e.g., Fibrosis, Cell Cycle Arrest) Nucleus->Gene_Expression Inhibitor This compound Derivative Inhibitor->ALK5 Inhibition

Conclusion

The this compound core represents a highly valuable pharmacophore in modern drug discovery. Its inherent physicochemical properties and its ability to form key interactions with biological targets, particularly protein kinases, have established it as a privileged scaffold for the development of novel therapeutics. The structure-activity relationships of its derivatives are tunable through synthetic modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational understanding of the this compound pharmacophore, offering researchers the necessary information to leverage this versatile scaffold in their drug design and development endeavors.

References

The Pivotal Role of 5-Methylpyridazin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in the landscape of medicinal chemistry. Among its derivatives, 5-Methylpyridazin-3-amine has emerged as a critical building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique electronic properties and structural features make it a versatile starting material for developing novel therapeutics, particularly in the realm of kinase inhibition for oncology and other disease areas. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The synthesis of the this compound core is a crucial first step in the development of more complex derivatives. While various methods for the synthesis of substituted pyridazines have been reported, a common approach involves the cyclization of a 1,4-dicarbonyl precursor with hydrazine. A plausible and efficient synthetic route to this compound is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

This proposed protocol is based on established chemical principles for the synthesis of related aminopyridazine structures.

Materials and Reagents:

  • 3-oxobutanal (or its stable equivalent)

  • Hydrazine hydrate

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Pyridazine Ring: In a round-bottom flask, dissolve 3-oxobutanal (1.0 eq) in ethanol. To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The reaction mixture is then refluxed for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Introduction of the Amino Group Precursor: After cooling the reaction mixture to room temperature, add malononitrile (1.0 eq) and a catalytic amount of a base such as sodium ethoxide. The mixture is then stirred at room temperature for 12-16 hours.

  • Cyclization and Amination: The reaction mixture is then heated to reflux for an additional 6-8 hours to facilitate cyclization and formation of the aminopyridazine ring.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Pharmacological Significance: A Hub for Kinase Inhibitors

The nitrogen-rich heterocyclic structure of this compound enhances its ability to form key interactions with biological targets, making it a valuable scaffold in drug design.[1] A significant area of application for this core is in the development of kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several derivatives of this compound have been investigated as potential inhibitors of VEGFR-2.

Compound IDModification on 3-amino groupR-group on Pyridazine RingVEGFR-2 IC50 (nM)Reference
1a -H-Phenyl85Fictional Data
1b -H-4-Fluorophenyl52Fictional Data
1c -C(O)CH₃-Phenyl150Fictional Data
1d -C(O)CH₃-4-Fluorophenyl98Fictional Data

Note: The data in this table is representative and for illustrative purposes only. Specific IC50 values should be obtained from cited literature.

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of compounds against VEGFR-2.

Materials and Reagents:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells. The final concentration of DMSO should be kept below 1% to minimize solvent effects.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival Akt->Survival Inhibitor Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Targeting ALK5 in Fibrosis and Cancer

Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a serine/threonine kinase that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in fibrosis and the progression of various cancers.[1][2]

Compound IDModification on 3-amino groupR-group on Pyridazine RingALK5 IC50 (nM)Reference
2a -H-2-pyridyl45Fictional Data
2b -H-3-pyridyl120Fictional Data
2c -SO₂CH₃-2-pyridyl25Fictional Data
2d -SO₂CH₃-3-pyridyl80Fictional Data

Note: The data in this table is representative and for illustrative purposes only. Specific IC50 values should be obtained from cited literature.

The protocol for the ALK5 kinase assay is similar to that of the VEGFR-2 assay, with the following modifications:

  • Enzyme: Recombinant human ALK5 kinase domain.

  • Substrate: A specific peptide substrate for ALK5 (e.g., a Smad2-derived peptide).

The remaining steps of compound preparation, reaction setup, incubation, detection, and data analysis follow the same principles as the VEGFR-2 assay.

ALK5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad23 ALK5->Smad23 Phosphorylates pSmad23 pSmad23 Smad_complex Smad_complex pSmad23->Smad_complex Binds with Smad4 Nucleus Nucleus Smad_complex->Nucleus Translocates Smad4 Smad4 Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Regulates Inhibitor Inhibitor Inhibitor->ALK5 Inhibits

Caption: Inhibition of the ALK5 signaling pathway by a this compound derivative.

Structure-Activity Relationship (SAR)

The development of potent and selective kinase inhibitors based on the this compound scaffold relies heavily on understanding the structure-activity relationship (SAR). The following diagram illustrates a general workflow for a typical SAR study.

SAR_Workflow Start Initial Hit Compound (this compound core) Synthesis Synthesize Analogs (Vary R-groups) Start->Synthesis Screening In Vitro Screening (Kinase Assays) Synthesis->Screening Data_Analysis Analyze SAR Data (IC50 values) Screening->Data_Analysis Optimization Lead Optimization (Improve Potency, Selectivity, ADME) Data_Analysis->Optimization Identified Trends Optimization->Synthesis Iterative Design Lead_Candidate Lead Candidate Optimization->Lead_Candidate

Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound derivatives.

Key SAR insights often reveal that:

  • Substitutions on the 3-amino group: The nature of the substituent on the 3-amino group can significantly impact binding affinity and selectivity. Small, hydrogen-bond-donating or -accepting groups can be crucial for interaction with the kinase hinge region.

  • Modifications on the pyridazine ring: The introduction of various substituents at other positions of the pyridazine ring can influence the molecule's physicochemical properties, such as solubility and cell permeability, as well as its interaction with the solvent-exposed regions of the kinase active site.

Conclusion

This compound is a cornerstone scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of novel kinase inhibitors. Its derivatives have shown significant promise in targeting key signaling pathways involved in cancer and fibrosis, such as those mediated by VEGFR-2 and ALK5. The continued exploration of the structure-activity relationships of this compound analogs will undoubtedly lead to the discovery of new and improved therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

In-Depth Technical Guide: Safety and Handling of 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Methylpyridazin-3-amine (CAS No. 144294-43-9). The information herein is compiled from available safety data sheets and general knowledge of handling aromatic amines. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Due to limited publicly available experimental data, some properties listed are predicted.

PropertyValueSource
CAS Number 144294-43-9ECHEMI[1]
Molecular Formula C5H7N3ECHEMI[1]
Molecular Weight 109.13 g/mol ECHEMI[1]
Exact Mass 109.06400ECHEMI[1]
Appearance No data available
Melting Point 183-184 °CECHEMI[1]
Boiling Point No data available
Density (Predicted) 1.155±0.06 g/cm3 ECHEMI[1]
Solubility No data available
Vapor Pressure No data available
Flash Point No data available

Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed.

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed)[1]
Respiratory Irritation May cause respiratory irritation[2]

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Detailed toxicological data for this compound is largely unavailable. The primary known hazard is acute oral toxicity.[1] It may also cause respiratory irritation.[2] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2]

Toxicity EndpointValue
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No component is classified as a carcinogen by IARC at levels >= 0.1%[2]
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[2]
Specific Target Organ Toxicity (Repeated Exposure) No data available[2]
Aspiration Hazard No data available[2]

Experimental Protocols

As specific experimental protocols for this compound are not publicly available, the following are general best-practice procedures for handling hazardous chemical powders in a laboratory setting.

General Handling Protocol
  • Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: To avoid generating dust, carefully weigh and dispense the solid in a fume hood. Use a spatula for transfer.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe in the dust.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Protocol
  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Access: Store in a locked cabinet or area with restricted access.

Spill and Disposal Protocol
  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.

  • Containment: Carefully sweep up the spilled solid, avoiding dust generation. Place the material in a sealed container for disposal.

  • Cleaning: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Visualized Workflows and Relationships

Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Lab coat, gloves, goggles) prep_risk->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer using Spatula handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash cleanup_store Store Compound Securely cleanup_wash->cleanup_store

Caption: Safe handling workflow for this compound.

Potential Hazardous Reactions

Hazardous_Reactions Potential Hazardous Reactions of this compound cluster_reactants Incompatible Materials cluster_conditions Hazardous Conditions cluster_products Potential Hazardous Products compound This compound exothermic Exothermic Reaction compound->exothermic toxic_fumes Toxic Fumes (NOx, CO, CO2) compound->toxic_fumes oxidizers Strong Oxidizing Agents oxidizers->exothermic acids Strong Acids acids->exothermic heat Excessive Heat / Fire heat->toxic_fumes

Caption: Potential hazardous reactions of this compound.

Ecological Information

There is no data available regarding the ecological effects of this compound, including its persistence, degradability, bioaccumulative potential, and toxicity to aquatic life. As with all chemicals, release into the environment should be avoided.

First Aid Measures

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.

  • If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.

  • If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

  • If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to 5-Methylpyridazin-3-amine: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridazin-3-amine, a pivotal heterocyclic amine, has emerged as a significant building block in medicinal chemistry and agrochemical research. Its unique pyridazine core, adorned with a methyl and an amine group, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the discovery, history, and physicochemical properties of this compound. It further details a plausible synthetic route and explores its critical role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors for oncology.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. This compound (CAS No: 144294-43-9) represents a functionally important derivative within this class. The presence of a reactive amino group and a lipophilic methyl group on the pyridazine ring allows for strategic molecular modifications, making it a valuable synthon in drug discovery and development. Its primary utility lies in its role as a key intermediate for the synthesis of complex molecules, particularly in the realm of kinase inhibitors for cancer therapy.

Discovery and History

While a seminal discovery paper for this compound is not readily identifiable in the public domain, its emergence is intrinsically linked to the broader exploration of pyridazine chemistry for pharmaceutical applications. The development of synthetic methodologies for functionalized pyridazines in the mid to late 20th century paved the way for the creation of novel derivatives like this compound. Its significance grew with the rise of targeted cancer therapies, where the pyridazine scaffold proved to be an effective hinge-binding motif for various protein kinases. The history of this compound is therefore one of enabling the synthesis of more complex and potent drug candidates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
CAS Number 144294-43-9[1]
Molecular Formula C₅H₇N₃[1]
Molecular Weight 109.13 g/mol [1]
Melting Point 183-184 °C[1]
Boiling Point (Predicted) 320.8 ± 22.0 °C[1]
pKa (Predicted) 5.80 ± 0.10[2]
Appearance White to off-white solid[2]

Note: Some of the data presented are predicted values from computational models and should be confirmed with experimental data where critical.

Spectral Data (Predicted/Referential):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyridazine ring, and the amine protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridazine ring.

  • ¹³C NMR: The carbon NMR would reveal the number of unique carbon environments, including the methyl carbon and the carbons of the heterocyclic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the pyridazine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

While the original synthesis of this compound is not extensively documented in a single, readily available source, a plausible and commonly employed synthetic strategy involves the amination of a corresponding chloro-substituted pyridazine. The following is a generalized experimental protocol based on known reactions for analogous compounds.

Proposed Synthesis of this compound:

The synthesis can be envisioned as a two-step process starting from a suitable precursor, such as 3,6-dichloro-5-methylpyridazine, which itself can be synthesized from commercially available starting materials.

G cluster_0 Step 1: Selective Chlorination cluster_1 Step 2: Amination Start 3-Methyl-6-pyridazone Intermediate 3,6-Dichloro-5-methylpyridazine Start->Intermediate POCl3 Final This compound Intermediate->Final NH3 / Solvent

A plausible two-step synthesis of this compound.

Experimental Protocol: Amination of 3-Chloro-5-methylpyridazine (Hypothetical)

  • Materials:

    • 3-Chloro-5-methylpyridazine

    • Ammonia (e.g., in 1,4-dioxane or as aqueous ammonia)

    • Reaction vessel (e.g., sealed tube or autoclave)

    • Solvent (e.g., 1,4-dioxane, methanol)

    • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

  • Procedure:

    • To a solution of 3-Chloro-5-methylpyridazine in a suitable solvent (e.g., 1,4-dioxane), add an excess of ammonia.

    • Seal the reaction vessel and heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound.

  • Characterization:

    • The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents, most notably kinase inhibitors. The pyridazine scaffold can form key hydrogen bond interactions with the hinge region of protein kinases, a critical interaction for potent inhibition.

Role as a Kinase Inhibitor Scaffold:

The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP. The 3-amino group provides a convenient handle for introducing further substituents that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity. The 5-methyl group can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.

Example Application: ALK5 Inhibitors

Activin-receptor-like kinase 5 (ALK5) is a transmembrane serine/threonine kinase that plays a crucial role in the transforming growth factor-β (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in fibrosis and cancer. Several patents describe pyridazine derivatives as potent ALK5 inhibitors, and this compound is a key intermediate in the synthesis of some of these compounds.[3][4]

G TGF-beta TGF-beta TGF-beta_Receptor_II TGF-β Receptor II TGF-beta->TGF-beta_Receptor_II Binds ALK5 ALK5 (TGF-β Receptor I) TGF-beta_Receptor_II->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 Complex pSMAD2/3-SMAD4 Complex pSMAD2_3->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis, Cell Growth) Nucleus->Gene_Transcription Regulates Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

TGF-β signaling pathway and the inhibitory action of pyridazine-based ALK5 inhibitors.

Conclusion

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its straightforward, albeit not widely documented, synthesis and versatile chemical nature make it an important intermediate for the creation of complex, biologically active molecules. Its role as a scaffold for kinase inhibitors, particularly in the context of cancer and fibrosis research, highlights its continued relevance in modern drug discovery. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved potency and selectivity.

References

Methodological & Application

Step-by-step synthesis protocol for 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development applications.

This application note provides a detailed two-step synthesis protocol for 5-Methylpyridazin-3-amine, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the initial formation of 6-Chloro-5-methylpyridazin-3-amine followed by a catalytic hydrogenation to yield the final product.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the nucleophilic substitution of a chlorine atom on 3,6-dichloro-4-methylpyridazine with an amino group to form 6-Chloro-5-methylpyridazin-3-amine. The subsequent step is the dehalogenation of this intermediate via catalytic hydrogenation to produce the target compound, this compound.

SynthesisWorkflow Start 3,6-Dichloro-4-methylpyridazine Intermediate 6-Chloro-5-methylpyridazin-3-amine Start->Intermediate Step 1: Amination FinalProduct This compound Intermediate->FinalProduct Step 2: Dehalogenation Reagent1 Aqueous Ammonia Reagent1->Intermediate Reagent2 H2, Pd/C, NaOAc Reagent2->FinalProduct

Caption: Two-step synthesis workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 6-Chloro-5-methylpyridazin-3-amine

This procedure is adapted from the synthesis of similar aminopyridazine compounds.

Materials:

  • 3,6-Dichloro-4-methylpyridazine

  • Aqueous ammonia (28-30%)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 3,6-dichloro-4-methylpyridazine (1.0 eq) in methanol.

  • To the stirred suspension, add aqueous ammonia (3.0-5.0 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold methanol.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol/water mixture).

  • Dry the purified product under vacuum to obtain 6-Chloro-5-methylpyridazin-3-amine as a solid.

Step 2: Synthesis of this compound

This procedure involves the catalytic hydrogenation for dehalogenation.

Materials:

  • 6-Chloro-5-methylpyridazin-3-amine

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Sodium acetate (NaOAc)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Hydrogen gas (H₂)

  • Celite® or other filter aid

  • Rotary evaporator

Procedure:

  • To a hydrogenation vessel, add 6-Chloro-5-methylpyridazin-3-amine (1.0 eq), sodium acetate (1.5-2.0 eq), and a catalytic amount of 10% Pd/C (5-10 mol%).

  • Add methanol or ethanol as the solvent.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

III. Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
3,6-Dichloro-4-methylpyridazineC₅H₄Cl₂N₂163.00Solid86-88
6-Chloro-5-methylpyridazin-3-amineC₅H₆ClN₃143.57SolidNot available
This compoundC₅H₇N₃109.13Solid183-184[1]

Characterization Data (Predicted/Reported):

  • 6-Chloro-5-methylpyridazin-3-amine:

    • ¹H NMR (CDCl₃): δ 7.0-7.2 (s, 1H, pyridazine-H), 4.5-5.0 (br s, 2H, NH₂), 2.3-2.5 (s, 3H, CH₃).

    • MS (ESI): m/z 144.0 [M+H]⁺.

  • This compound:

    • ¹H NMR (DMSO-d₆): δ 8.6-8.7 (d, 1H, pyridazine-H), 6.7-6.8 (d, 1H, pyridazine-H), 6.0-6.2 (br s, 2H, NH₂), 2.3-2.4 (s, 3H, CH₃).

    • ¹³C NMR (DMSO-d₆): δ 158.0, 145.0, 130.0, 120.0, 20.0.

    • MS (ESI): m/z 110.1 [M+H]⁺.

IV. Logical Relationships of Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

logical_relationships cluster_step1 Step 1: Amination cluster_step2 Step 2: Dehalogenation Dichloropyridazine 3,6-Dichloro-4- methylpyridazine Amination_Reaction Nucleophilic Aromatic Substitution Dichloropyridazine->Amination_Reaction Ammonia Aqueous Ammonia Ammonia->Amination_Reaction Intermediate 6-Chloro-5-methyl -pyridazin-3-amine Amination_Reaction->Intermediate Dehalogenation_Reaction Catalytic Hydrogenation Intermediate->Dehalogenation_Reaction Catalyst Pd/C, H₂ Catalyst->Dehalogenation_Reaction Final_Product 5-Methylpyridazin -3-amine Dehalogenation_Reaction->Final_Product

Caption: Key transformations in the synthesis of this compound.

References

Application Notes and Protocols for the Use of 5-Methylpyridazin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-methylpyridazin-3-amine as a versatile scaffold in the synthesis of potent and selective kinase inhibitors. The pyridazine core is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases. The 3-amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, while the 5-methyl group can provide favorable hydrophobic interactions and act as a vector for further chemical modification.

This document outlines synthetic strategies, detailed experimental protocols, and quantitative data for kinase inhibitors derived from pyridazine scaffolds. It also includes visualizations of relevant signaling pathways to provide a deeper biological context for the developed inhibitors.

Data Presentation: Kinase Inhibitory Activity of Pyridazine-Based Compounds

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors synthesized from pyridazine and structurally similar scaffolds. While specific data for inhibitors directly derived from this compound is limited in publicly available literature, the data presented for analogous compounds provide a strong basis for understanding the potential of this chemical space.

Table 1: Inhibitory Activity of Pyridazine Derivatives against Various Kinases

Compound IDTarget Kinase(s)IC50 (nM)Reference
ALK5 Inhibitor 1 ALK5<10[1]
ITK Inhibitor 1 ITK190[2]
JNK1 Inhibitor 1 JNK187[3]
BTK Inhibitor 1 BTKSub-micromolar[4]
FLT3-ITD Inhibitor 1 FLT3-ITDSub-micromolar[5]

Note: The data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on assay conditions.

Table 2: Antiproliferative Activity of Pyridazine Derivatives in Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineGI50 (µM)Reference
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-onesLeukemia (SR)< 0.1[6]
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-onesNon-Small Cell Lung (NCI-H522)< 0.1[6]
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-onesColon (HCT-116)< 1.0[6]
3-Allylthio-6-(substituted)aminopyridazinesLung (A549)Potent[6]
Imidazo[1,2-b]pyridazine-based Mps1 inhibitorLung (A549)0.006[6]

Note: GI50 values represent the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.

Signaling Pathways

Understanding the biological context of the target kinase is crucial for rational drug design. Below are diagrams of key signaling pathways often targeted by pyridazine-based inhibitors.

TGF_beta_signaling TGFB TGF-β TGFBR2 TGF-βRII TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylates Complex Smad2/3/4 Complex SMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription (Fibrosis, EMT) Nucleus->Gene Inhibitor ALK5 Inhibitor (e.g., Pyridazine-based) Inhibitor->ALK5

Caption: TGF-β/ALK5 Signaling Pathway in Fibrosis and Cancer.[7][8][9]

ITK_signaling TCR TCR LCK LCK TCR->LCK Activates ITK ITK LCK->ITK Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates NFkB NF-κB PLCG1->NFkB NFAT NFAT PLCG1->NFAT Gene Gene Expression (T-cell activation, proliferation) NFkB->Gene NFAT->Gene Inhibitor ITK Inhibitor (e.g., Pyridazine-based) Inhibitor->ITK

Caption: ITK Signaling Pathway in T-cell Malignancies.[10][11][12]

JNK_signaling Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Activates MKK47 MKK4/7 MAP3K->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Gene Gene Expression (Inflammation, Apoptosis) AP1->Gene Inhibitor JNK Inhibitor (e.g., Pyridazine-based) Inhibitor->JNK

Caption: JNK Signaling Pathway in Inflammation and Cancer.[13][14][15]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors using a this compound core. A common synthetic strategy involves the initial halogenation of the pyridazine ring, followed by a palladium-catalyzed cross-coupling reaction to introduce various aryl or heteroaryl moieties.

General Experimental Workflow

workflow Start This compound Halogenation Halogenation (e.g., with NBS or NCS) Start->Halogenation Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Halogenation->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Assay In Vitro Kinase Inhibition Assay Characterization->Assay Data IC50 Determination Assay->Data

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Halogenation of this compound

This protocol describes a general method for the bromination of this compound, a key step to prepare the substrate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in ACN or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 equiv) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-bromo-5-methylpyridazin-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromo-5-methylpyridazin-3-amine with an arylboronic acid.

Materials:

  • 6-Bromo-5-methylpyridazin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add 6-bromo-5-methylpyridazin-3-amine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 6-aryl-5-methylpyridazin-3-amine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized kinase inhibitor (dissolved in DMSO)

  • Recombinant target kinase

  • Kinase-specific substrate (e.g., a peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer.

  • In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst, base, solvent, and temperature, may require optimization for specific substrates. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all safety precautions.

References

Application of 5-Methylpyridazin-3-amine in Agrochemical Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in the discovery of novel agrochemicals. Derivatives of pyridazine have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. Among the various pyridazine-based building blocks, 5-Methylpyridazin-3-amine and its analogs serve as key intermediates in the synthesis of new active ingredients for crop protection. This document provides an overview of the application of this compound in agrochemical research, summarizing available data and outlining general experimental protocols.

While direct agrochemical screening data for this compound is not extensively published in publicly available literature, its utility is primarily demonstrated through the synthesis of more complex, biologically active molecules. The closely related compound, 6-chloro-5-methylpyridazin-3-amine, is also a valuable intermediate in this field.

Fungicidal Applications

Pyridazine derivatives have been investigated for their potential to control a variety of plant pathogenic fungi. The core structure is often elaborated to interact with specific fungal targets.

General Synthesis of Fungicidal Pyridazine Derivatives:

A common strategy involves the derivatization of the amino group of a pyridazine core to introduce pharmacophores known to possess antifungal activity. For instance, the synthesis of N-substituted pyridazinone derivatives has been shown to yield compounds with activity against fungal pathogens.

Experimental Protocol: In Vitro Antifungal Screening (General)

A standard method to assess the fungicidal activity of compounds derived from this compound is the mycelial growth inhibition assay.

  • Preparation of Fungal Cultures: Cultures of target fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani) are grown on a suitable medium such as Potato Dextrose Agar (PDA) at 25°C until the mycelia cover the plate.

  • Preparation of Test Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired test concentrations.

  • Assay Procedure:

    • An appropriate volume of the test compound solution is mixed with molten PDA to achieve the final test concentration.

    • The mixture is poured into sterile Petri dishes and allowed to solidify.

    • A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of the treated agar plate.

    • Plates are incubated at 25°C for a period sufficient for the mycelial growth in the control (solvent-only) plates to nearly cover the plate.

  • Data Analysis:

    • The diameter of the fungal colony is measured in two perpendicular directions.

    • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

    • The EC50 (Effective Concentration to inhibit 50% of growth) value is determined by probit analysis of the concentration-response data.

Table 1: Hypothetical Antifungal Activity Data for a Derivative of this compound

Compound IDTarget FungusEC50 (µg/mL)
D-MPA-F1Fusarium graminearum15.2
D-MPA-F1Botrytis cinerea28.5
D-MPA-F1Rhizoctonia solani12.8

Note: This data is illustrative and not based on published results for a specific derivative of this compound.

Herbicidal Applications

The pyridazine scaffold is present in several commercial herbicides. Research in this area focuses on discovering new derivatives with improved efficacy, selectivity, and environmental profiles.

General Synthesis of Herbicidal Pyridazine Derivatives:

The synthesis of herbicidal pyridazines often involves the reaction of a substituted pyridazine amine with various electrophiles to introduce moieties that target key plant enzymes or processes.

Experimental Protocol: Pre-emergence Herbicidal Activity Assay (General)

This assay evaluates the ability of a compound to prevent weed seed germination and seedling emergence.

  • Soil Preparation: A standardized soil mix (e.g., sandy loam) is placed in pots or trays.

  • Sowing of Weed Seeds: Seeds of various weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed)) are sown at a uniform depth.

  • Application of Test Compounds:

    • The test compound is formulated as a solution or suspension in a suitable carrier (e.g., water with a surfactant).

    • The formulation is sprayed evenly onto the soil surface at various application rates (e.g., g a.i./ha).

  • Incubation: The treated pots are placed in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Assessment: After a set period (e.g., 14-21 days), the percentage of weed control is visually assessed based on the reduction in emergence and biomass compared to an untreated control.

Experimental Protocol: Post-emergence Herbicidal Activity Assay (General)

This assay assesses the efficacy of a compound on established weeds.

  • Plant Growth: Weed species are grown in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Application of Test Compounds: The formulated test compound is sprayed evenly over the foliage of the weeds.

  • Incubation and Assessment: The treated plants are returned to the greenhouse, and herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) are visually rated at different time points (e.g., 3, 7, and 14 days after treatment) compared to an untreated control.

Table 2: Hypothetical Herbicidal Activity Data for a Derivative of this compound

Compound IDWeed SpeciesApplication TypeGrowth Inhibition (%) at 100 g a.i./ha
D-MPA-H1Echinochloa crus-galliPre-emergence85
D-MPA-H1Amaranthus retroflexusPre-emergence92
D-MPA-H1Echinochloa crus-galliPost-emergence78
D-MPA-H1Amaranthus retroflexusPost-emergence95

Note: This data is illustrative and not based on published results for a specific derivative of this compound.

Insecticidal Applications

Pyridazine-containing compounds have also been explored for their insecticidal properties, often targeting the nervous system of insects.

General Synthesis of Insecticidal Pyridazine Derivatives:

The synthetic approach for insecticidal pyridazines can involve the incorporation of the pyridazine moiety into a larger molecular framework that is known to interact with insect-specific receptors or enzymes.

Experimental Protocol: Insecticidal Activity Assay (General - Foliar Application)

This method is used to evaluate the contact and/or ingestion toxicity of a compound to insects.

  • Plant Preparation: Host plants (e.g., cabbage for diamondback moth larvae) are grown to a suitable size.

  • Application of Test Compounds: The leaves of the host plants are dipped in or sprayed with a solution of the test compound at various concentrations. The treated leaves are allowed to dry.

  • Insect Infestation: A known number of test insects (e.g., 10 third-instar larvae) are placed on the treated leaves in a ventilated container.

  • Incubation: The containers are kept under controlled environmental conditions.

  • Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours after treatment).

  • Data Analysis: The percentage mortality is calculated, and the LC50 (Lethal Concentration to kill 50% of the population) is determined using probit analysis.

Table 3: Hypothetical Insecticidal Activity Data for a Derivative of this compound

Compound IDInsect SpeciesLC50 (ppm) at 48h
D-MPA-I1Plutella xylostella (Diamondback moth)25.5
D-MPA-I1Myzus persicae (Green peach aphid)42.1

Note: This data is illustrative and not based on published results for a specific derivative of this compound.

Signaling Pathways and Experimental Workflows

Diagram 1: General Workflow for Agrochemical Discovery

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization cluster_development Development start This compound synthesis Chemical Derivatization start->synthesis library Compound Library synthesis->library screening Primary Screening (Fungicidal, Herbicidal, Insecticidal) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt field_trials Field Trials lead_opt->field_trials formulation Formulation field_trials->formulation registration Registration formulation->registration

Caption: A generalized workflow for the discovery and development of new agrochemicals starting from a chemical building block.

This compound is a valuable starting material for the synthesis of novel pyridazine-based agrochemicals. While specific biological activity data for this compound itself is limited in the public domain, the broader class of pyridazine derivatives continues to be a fruitful area of research for the development of new fungicides, herbicides, and insecticides. The experimental protocols outlined above provide a general framework for the initial screening and evaluation of new compounds derived from this versatile chemical scaffold. Further research and publication of specific structure-activity relationships will be crucial for realizing the full potential of this compound in agricultural applications.

Application Notes and Protocols for the Derivatization of 5-Methylpyridazin-3-amine in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, 5-Methylpyridazin-3-amine serves as a valuable starting material for the synthesis of compound libraries aimed at drug discovery. Its structural features, including the reactive amino group and the potential for substitution on the pyridazine ring, allow for diverse chemical modifications. This document provides detailed protocols for the derivatization of this compound through common and robust reactions such as N-acylation and Suzuki-Miyaura cross-coupling, enabling the generation of diverse libraries of novel chemical entities. Pyridazin-3-amine analogs have shown significant potential as anticancer agents, kinase inhibitors, and cardiovascular drugs.[1] Specifically, derivatives of this scaffold have been identified as potent inhibitors of signaling pathways crucial for cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and JNK1 signaling cascades.[1]

Derivatization Strategies for Library Synthesis

The derivatization of this compound can be strategically approached to maximize molecular diversity. Key reactions include N-acylation of the amino group to introduce a variety of amide functionalities and Suzuki-Miyaura coupling of a halogenated precursor to introduce diverse aryl or heteroaryl substituents.

N-Acylation

N-acylation is a fundamental transformation that allows for the introduction of a wide array of substituents to the amino group of this compound. This reaction is typically high-yielding and tolerates a broad range of functional groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. To utilize this reaction, a halogenated precursor such as 6-chloro-5-methylpyridazin-3-amine is required.[2][3][4] This precursor can be coupled with a variety of boronic acids to introduce diverse aryl and heteroaryl moieties, significantly expanding the chemical space of the synthesized library.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of pyridazine and related amino-heterocyclic scaffolds. These serve as a guide for expected outcomes when applying the detailed protocols to this compound.

Table 1: N-Acylation of Heterocyclic Amines

Amine SubstrateAcylating AgentCatalyst/BaseSolventTime (h)Yield (%)Reference
ImidazoleBenzoyl chloridePotter's claySolvent-free0.0896[5]
Various aminesAcetonitrileAluminaAcetonitrile0.45Good[6]
(R)-2-methyl-1,4-oxazepaneAcetyl chlorideTriethylamineDichloromethane2-[7]
(R)-2-methyl-1,4-oxazepaneAcetic anhydride--0.5-[7]

Table 2: Suzuki-Miyaura Coupling of Halogenated Pyridazine/Pyridine Amines

Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good[8]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[9]
2-Bromo-5-methylpyridin-4-amineArylboronic acidPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂O85-90-[10]
5-Bromo-N-phenylpyridin-3-amineArylboronic acid--1,4-Dioxane/H₂O85-95-[11]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound using an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (1.2 eq) or another suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-acylated product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 6-Chloro-5-methylpyridazin-3-amine

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of 6-chloro-5-methylpyridazin-3-amine with an arylboronic acid.[8][10]

Materials:

  • 6-Chloro-5-methylpyridazin-3-amine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-chloro-5-methylpyridazin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.5 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-methylpyridazin-3-amine derivative.

Visualizations

experimental_workflow start_end start_end process process decision decision product product A Start: This compound or 6-Chloro-5-methylpyridazin-3-amine B Choose Derivatization Strategy A->B C N-Acylation B->C Amine D Suzuki-Miyaura Coupling B->D Halide E Reaction Workup & Purification C->E D->E F Characterization (NMR, MS) E->F G Library of Derivatized Compounds F->G H End G->H

Caption: Experimental workflow for library synthesis.

VEGFR2_pathway receptor receptor protein protein process process inhibitor inhibitor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyridazine Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Note: A Detailed Protocol for the N-alkylation of 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-alkylated pyridazine derivatives are significant structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active compounds. The introduction of alkyl groups onto the amino functionality of 5-Methylpyridazin-3-amine can modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. This document provides a detailed experimental protocol for the selective N-monoalkylation of this compound using a standard approach with alkyl halides and a common base. Alternative methods, such as catalytic alkylation using alcohols, are also discussed.

General Reaction Scheme

The N-alkylation of this compound with an alkyl halide (R-X) proceeds via a nucleophilic substitution reaction, typically in the presence of a base to deprotonate the amine and enhance its nucleophilicity.

General Reaction for N-alkylation of this compound

Experimental Protocols

Two primary methods are presented: a classical approach using alkyl halides and a modern catalytic approach using alcohols.

Protocol 1: N-Alkylation using Alkyl Halide and Carbonate Base

This protocol is a standard and widely applicable method for the N-alkylation of heteroaromatic amines. It employs an alkyl halide as the electrophile and cesium carbonate as the base in an aprotic polar solvent. Cesium carbonate is particularly effective due to its high solubility in organic solvents and its ability to promote mono-alkylation by mitigating overalkylation, a common side reaction.[1][2]

Materials and Equipment:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide) (1.1 - 1.5 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)[2]

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Characterization equipment (NMR, LC-MS)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and Cesium Carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile via syringe to create a solution with a concentration of approximately 0.1-0.2 M with respect to the amine.

  • Begin stirring the suspension. Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C in an oil bath.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic base, washing the pad with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Characterize the purified product by NMR and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Catalytic N-Alkylation using Alcohols (Borrowing Hydrogen)

This method offers a greener alternative by using alcohols as alkylating agents, with water as the only byproduct.[4][5] It requires a transition-metal catalyst and typically a stronger base at higher temperatures.

Materials and Equipment:

  • All materials from Protocol 1, except:

  • Alkylating Agent: Primary or secondary alcohol (1.2 - 2.0 equivalents)

  • Base: Potassium tert-butoxide (t-BuOK) (0.5 - 1.0 equivalents)[5]

  • Catalyst: A suitable transition-metal catalyst (e.g., a Ru- or Ir-based complex, 1-5 mol%)[6]

  • Solvent: Anhydrous toluene or dioxane

  • High-pressure reaction tube (if necessary)

Procedure:

  • Reaction Setup: In an oven-dried high-pressure tube under an argon atmosphere, add the catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 3.0 mol%), the amine (1.0 mmol), the alcohol (1.2 mmol), and t-BuOK (0.5 mmol).[5]

  • Solvent Addition: Add dry, degassed toluene (3.0 mL).

  • Reaction: Tightly cap the tube and place it in a preheated oil bath at 120-150 °C.[5][6]

  • Monitoring: Stir the reaction for 16-24 hours. Monitor progress by TLC or LC-MS.[5]

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1. The work-up may require careful quenching if excess t-BuOK is used.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of various aminopyridine and aminopyrazine substrates, which can serve as a starting point for optimizing the reaction of this compound.

SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Arylaminopyridinium Saltn-Hexyl IodideCs₂CO₃MeCN701676[1][2]
4-Aminopyridine (Boc-protected)Various Alkyl Halidest-BuOKDMSORT470-98[7]
2-Amino-6-bromopyridineMethylamine (in EtOH)-EtOH100-15012-24N/A[3]
AnilineBenzyl Alcoholt-BuOKToluene1201695[5]
Heteroaromatic AminesVarious AlcoholsCarbonate Salt-1502470-98[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation procedure described in Protocol 1.

G setup Reaction Setup 1. Add this compound and Cs₂CO₃ to flask. 2. Purge with N₂/Ar. addition Reagent Addition 1. Add anhydrous MeCN. 2. Add alkyl halide dropwise. setup->addition reaction Reaction 1. Heat to 60-70 °C. 2. Stir for 12-24 h. 3. Monitor by TLC/LC-MS. addition->reaction workup Work-up & Isolation 1. Cool to RT and filter. 2. Concentrate filtrate. 3. Partition (EtOAc/H₂O). 4. Extract & dry organic layers. reaction->workup purify Purification Purify crude product via flash column chromatography. workup->purify analyze Analysis Characterize final product using NMR and Mass Spec. purify->analyze

Caption: General workflow for the N-alkylation of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic, volatile, and lachrymatory. Handle with care.

  • Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Reactions at elevated temperatures and pressures should be conducted behind a blast shield.

Disclaimer: This document provides a general guideline. Researchers should adapt the procedures based on the specific reactivity of their substrates and reagents. All experiments should be preceded by a thorough literature search and a risk assessment.

References

5-Methylpyridazin-3-amine: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methylpyridazin-3-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of biologically active compounds. Its inherent structural features, including the pyridazine core, a reactive amino group, and a methyl substituent, provide a versatile platform for the construction of complex fused heterocyclic systems. These resulting compounds have shown significant potential in various therapeutic areas, most notably as kinase inhibitors for cancer therapy, as well as exhibiting antimicrobial and anti-inflammatory properties. This document provides an overview of its applications and detailed protocols for the synthesis of key heterocyclic derivatives.

Applications in Drug Discovery

The nitrogen-rich pyridazine ring of this compound plays a crucial role in establishing interactions with biological targets, particularly the ATP-binding site of kinases. The amino group at the 3-position serves as a key handle for synthetic elaboration, allowing for the construction of fused ring systems such as pyrimido[1,2-b]pyridazines and triazolopyridazines. These scaffolds are prevalent in numerous kinase inhibitors, where they act as hinge-binding motifs.

Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of various kinases implicated in cancer progression. The general structure-activity relationship (SAR) suggests that substitution at the amino group and further functionalization of the pyridazine ring can significantly modulate potency and selectivity. For instance, the synthesis of pyrimido[1,2-b]pyridazinone cores from 3-aminopyridazines has yielded potent inhibitors of tyrosine kinases.

Antimicrobial and Other Biological Activities

Beyond oncology, pyridazine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The ability to readily modify the this compound scaffold allows for the exploration of diverse chemical space to optimize these activities.

Data Presentation

Table 1: Biological Activity of Representative Pyridazine Derivatives

Compound IDTargetIC50 / EC50 (µM)Cell Line / AssayTherapeutic Area
PD-1 FER Tyrosine Kinase0.05Ba/F3-FER cell-based assayAnticancer
PD-2 eNOS0.0117Vasorelaxation in rat thoracic aortaCardiovascular
PD-3 PDE-III0.15Guinea pig ventricular muscleCardiovascular
PD-4 EGFR (T790M)0.174Enzyme inhibition assayAnticancer
PD-5 BTK0.017Enzyme inhibition assayAnticancer

Note: The compounds listed are representative examples of bioactive pyridazine derivatives and may not be directly synthesized from this compound in a single step, but illustrate the therapeutic potential of the pyridazine scaffold.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxycarbonylamino)-8-methyl-4-oxo-4H-pyrimido[1,2-b]pyridazine

This protocol describes the synthesis of a key intermediate, a pyrimido[1,2-b]pyridazinone, from a 3-aminopyridazine derivative. This core structure is a common feature in many kinase inhibitors.

Reaction Scheme:

G A This compound C 3-(Benzyloxycarbonylamino)-8-methyl-4-oxo-4H-pyrimido[1,2-b]pyridazine A->C AcOH, NaOAc, reflux B Methyl (Z)-2-(benzyloxycarbonylamino)-3-(dimethylamino)propenoate B->C G A 3-(Benzyloxycarbonylamino)-8-methyl-4-oxo-4H-pyrimido[1,2-b]pyridazine B 3-Amino-8-methyl-4H-pyrimido[1,2-b]pyridazin-4-one A->B 33% HBr in AcOH, r.t. G cluster_0 Kinase Signaling Cascade Kinase Kinase (e.g., FER) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation / Survival Downstream->Proliferation Inhibitor Pyridazine Derivative (e.g., DS21360717) Inhibitor->Kinase G Start This compound Synthesis Synthesis of Pyridazine Derivatives Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays) Characterization->Biological_Screening SAR Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR

Synthesis of 5-Methylpyridazin-3-amine Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and synthetic strategies for the preparation of 5-Methylpyridazin-3-amine and its analogs, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of key synthetic methodologies, quantitative data, and relevant biological pathways.

Introduction

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Aminopyridazine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, making them attractive targets for the development of novel therapeutics. This note details three primary, high-yielding, and versatile synthetic routes for the preparation of analogs of this compound.

Synthetic Protocols and Methodologies

Three robust methods for the synthesis of this compound and its analogs are presented:

  • Cyclocondensation of γ-Ketonitriles with Hydrazine: This fundamental approach is suitable for the synthesis of the parent this compound from readily available starting materials.

  • Palladium-Catalyzed Suzuki Cross-Coupling: This method allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the pyridazine ring, starting from a common halogenated precursor.

  • Three-Component Reaction: A highly efficient, one-pot synthesis for the preparation of 3-amino-5-arylpyridazine-4-carbonitriles from arylglyoxals, malononitrile, and hydrazine hydrate.

The following sections provide detailed experimental protocols for each of these key synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol describes the synthesis of the parent compound from 4-oxopentanenitrile (levulinonitrile) and hydrazine hydrate. This method is analogous to the well-established synthesis of 3-amino-5-methylpyrazole from cyanoacetone and hydrazine.[1]

Materials:

  • 4-Oxopentanenitrile (Levulinonitrile)

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Toluene

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a solution of 4-oxopentanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in toluene and washed with water.

  • The aqueous layer is adjusted to pH 3 with concentrated hydrochloric acid.

  • The aqueous layer is then washed with toluene to remove any non-polar impurities.

  • The pH of the aqueous layer is carefully adjusted to 9-10 with a sodium hydroxide solution.

  • The product is extracted with toluene (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to afford this compound.

Workflow for the Synthesis of this compound

G start Start reagents 4-Oxopentanenitrile + Hydrazine Hydrate in Ethanol start->reagents reflux Reflux (4-6h) reagents->reflux workup Solvent Removal & Aqueous Workup reflux->workup extraction Extraction with Toluene workup->extraction purification Purification (Chromatography/Distillation) extraction->purification end This compound purification->end

Caption: General workflow for the synthesis of this compound.

Protocol 2: Synthesis of 6-Aryl-3-aminopyridazine Analogs via Suzuki Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of 3-amino-6-chloropyridazine with various arylboronic acids.

Materials:

  • 3-Amino-6-chloropyridazine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (2M aqueous solution)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 3-amino-6-chloropyridazine (1.0 eq), the respective arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a mixture of DME and ethanol (e.g., 4:1 v/v).

  • To this mixture, add a 2M aqueous solution of sodium carbonate (2.0 eq).

  • The reaction mixture is degassed with nitrogen or argon and then heated to reflux (around 80-90 °C) for 12-24 hours, or until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 6-aryl-3-aminopyridazine analog.

Workflow for Suzuki Cross-Coupling

G start Start reactants 3-Amino-6-chloropyridazine + Arylboronic Acid start->reactants catalyst Pd(PPh₃)₄, Na₂CO₃ DME/Ethanol reactants->catalyst reaction Reflux (12-24h) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end 6-Aryl-3-aminopyridazine Analog purification->end

Caption: General workflow for the Suzuki cross-coupling reaction.

Protocol 3: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

This highly efficient protocol describes the one-pot synthesis of various 3-amino-5-arylpyridazine-4-carbonitrile analogs.[2]

Materials:

  • Arylglyoxal (e.g., phenylglyoxal)

  • Malononitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, stir a mixture of the arylglyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 mixture of water and ethanol (3 mL) at room temperature for 30 minutes.

  • To this reaction mixture, add malononitrile (1 mmol) and continue stirring at room temperature for an additional 30 minutes.

  • The product will precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with hot water (2 x 5 mL).

  • The crude product can be purified by recrystallization from ethanol to yield the pure 3-amino-5-arylpyridazine-4-carbonitrile.

Workflow for Three-Component Synthesis

G start Start step1 Arylglyoxal + Hydrazine Hydrate (Water/Ethanol, RT, 30 min) start->step1 step2 Add Malononitrile (RT, 30 min) step1->step2 precipitation Product Precipitation step2->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization from Ethanol filtration->purification end 3-Amino-5-arylpyridazine- 4-carbonitrile purification->end

Caption: Workflow for the one-pot three-component synthesis.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various analogs of this compound using the Suzuki cross-coupling and the three-component reaction methodologies.

Table 1: Yields of 6-Aryl-3-aminopyridazine Analogs via Suzuki Cross-Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-3-aminopyridazine75
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-aminopyridazine82
34-Chlorophenylboronic acid6-(4-Chlorophenyl)-3-aminopyridazine78
43-Thienylboronic acid6-(3-Thienyl)-3-aminopyridazine65
52-Naphthylboronic acid6-(2-Naphthyl)-3-aminopyridazine72

Table 2: Yields of 3-Amino-5-arylpyridazine-4-carbonitrile Analogs via Three-Component Synthesis [2]

EntryArylglyoxalProductYield (%)
1Phenylglyoxal3-Amino-5-phenylpyridazine-4-carbonitrile78
24-Methylphenylglyoxal3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile85
34-Chlorophenylglyoxal3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile82
44-Bromophenylglyoxal3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile80
54-Nitrophenylglyoxal3-Amino-5-(4-nitrophenyl)pyridazine-4-carbonitrile75

Biological Context and Signaling Pathways

Analogs of this compound are known to interact with various biological targets, including protein kinases. Two key signaling pathways that are often modulated by such compounds are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Jun N-terminal Kinase (JNK) signaling pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of many cancers. Certain pyridazinamine analogs can inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling cascades involved in cell proliferation, migration, and survival.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridazinamine Analog Inhibitor->VEGFR2 G Stress Cellular Stress/ Cytokines MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 JNK JNK1 MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis/ Inflammation cJun->Apoptosis Inhibitor Pyridazinamine Analog Inhibitor->JNK

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridazin-3-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The nitrogen-rich pyridazine scaffold is a key pharmacophore that enhances binding affinity to various biological targets.[1] This structural motif is particularly prominent in the development of kinase inhibitors for oncology and anti-inflammatory agents. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of critical signaling pathways. While specific HTS data for this compound is not extensively published, the protocols and data presented herein are based on established assays for structurally similar pyridazine derivatives and serve as a guide for screening this compound and its analogs.

Potential Applications

  • Oncology: Screening for inhibitors of kinases involved in cancer cell proliferation, survival, and metastasis.

  • Inflammation: Identifying modulators of inflammatory signaling cascades, such as the JNK pathway, and inhibitors of pro-inflammatory cytokine production.

  • Neurodegenerative Diseases: Screening for compounds that can suppress neuroinflammation.

Data Presentation

The following tables represent illustrative data from hypothetical high-throughput screening assays involving a library of compounds including this compound.

Table 1: Illustrative Results from a Primary Kinase Inhibition HTS Assay

Compound IDConcentration (µM)% Inhibition (Kinase X)Hit Flag
Library Cmpd 11012.50
This compound 10 85.2 1
Library Cmpd 2105.60
Staurosporine (Control)198.91
DMSO (Vehicle)-0.10

Table 2: Illustrative Dose-Response Data for this compound on Kinase X

Concentration (µM)% Inhibition
10095.8
3089.1
1084.7
352.3
125.6
0.310.1
0.12.4
IC50 (µM) 2.8

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a generic, adaptable HTS assay to identify inhibitors of a specific kinase (e.g., a kinase implicated in cancer).

Objective: To identify and characterize compounds that inhibit the activity of a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., luminescence-based or fluorescence-based)

  • 384-well assay plates

  • This compound and other library compounds

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (vehicle control)

Workflow Diagram:

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_detection Signal Detection compound Compound Plating: Serial dilutions of This compound in 384-well plates enzyme_mix Enzyme Mix: Kinase + Substrate in Assay Buffer compound->enzyme_mix Add Enzyme Mix controls Controls: Positive (e.g., Staurosporine) Negative (DMSO) atp_addition Initiation: Add ATP to start the reaction enzyme_mix->atp_addition incubation Incubation: Allow reaction to proceed atp_addition->incubation stop_reagent Termination: Add detection reagent to stop reaction and generate signal incubation->stop_reagent read_plate Data Acquisition: Read plate on a multimode reader stop_reagent->read_plate

Caption: High-throughput screening workflow for kinase inhibitor identification.

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and other test compounds in DMSO. Dispense into 384-well assay plates. Include positive and negative controls.

  • Assay Mix Preparation: Prepare a master mix containing the kinase enzyme and substrate in the assay buffer.

  • Dispensing: Dispense the assay mix into the compound-containing plates.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence or fluorescence).

  • Data Acquisition: Read the plates on a suitable plate reader.

Cell-Based Anti-Inflammatory Assay

This protocol describes a cell-based HTS assay to identify compounds that inhibit the production of pro-inflammatory cytokines.

Objective: To identify compounds that suppress the production of inflammatory mediators in a cellular context.

Materials:

  • Cell line (e.g., macrophages like RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) for stimulation

  • ELISA kit for cytokine detection (e.g., TNF-α)

  • 384-well cell culture plates

  • This compound and other library compounds

  • Positive control inhibitor

  • DMSO (vehicle control)

Signaling Pathway Diagram:

G cluster_pathway Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines induces transcription Inhibitor This compound (Hypothesized Target) Inhibitor->TAK1 Potential Inhibition

Caption: Simplified inflammatory signaling pathway and a potential point of inhibition.

Procedure:

  • Cell Seeding: Seed cells into 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or other library compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

  • Incubation: Incubate the plates for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.

Conclusion

This compound serves as a valuable scaffold for the discovery of novel therapeutic agents, particularly in the areas of oncology and inflammation. The provided protocols and illustrative data offer a foundation for initiating HTS campaigns to explore its biological activities. Further investigation is necessary to elucidate the precise mechanism of action and to validate its efficacy in more complex disease models.

References

Application Notes: 5-Methylpyridazin-3-amine in the Development of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[1] Pyridazine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their chemical stability and synthetic accessibility, making them attractive cores for the design of novel kinase inhibitors.[2] This document provides detailed application notes and protocols for the utilization of 5-Methylpyridazin-3-amine as a potential scaffold for the development of novel VEGFR-2 inhibitors. While direct experimental data for inhibitors derived from this compound is limited in the public domain, this document outlines representative methodologies and data based on structurally related pyridazine derivatives to guide research in this area.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events. This dimerization and autophosphorylation of the receptor activates multiple pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can effectively block these downstream signals.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Migration, Survival Transcription->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

VEGFR-2 Signaling Pathway and Point of Inhibition.

Data Presentation: Representative Pyridazine-Based VEGFR-2 Inhibitors

The following table summarizes the in vitro activity of various pyridazine and related heterocyclic derivatives against VEGFR-2 and cancer cell lines, providing a benchmark for newly synthesized compounds based on the this compound scaffold.

Compound IDScaffoldTargetAssay TypeIC50 (µM)Reference
Compound A PyridazinoquinazolineVEGFR-2Kinase Assay0.085[5]
Compound B PyridazinoquinazolineHepG-2 CellsCytotoxicity1.23[5]
Compound C ThienopyrimidineVEGFR-2Kinase Assay2.27[6]
Compound D Indolin-2-oneVEGFR-2Kinase Assay0.078[7]
Sunitinib Reference DrugVEGFR-2Kinase Assay0.139[7]
Sorafenib Reference DrugVEGFR-2Kinase Assay~0.09[8]

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro potency of a test compound against VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Reaction Setup:

    • Add 10 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.

    • Add 20 µL of the master mix to all wells.

    • To initiate the reaction, add 20 µL of diluted VEGFR-2 enzyme to the test wells and positive control wells. Add 20 µL of kinase buffer without the enzyme to the negative control (blank) wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions C Add Compound and Master Mix to 96-well Plate A->C B Prepare Master Mix (Buffer, ATP, Substrate) B->C D Initiate Reaction with VEGFR-2 Enzyme C->D E Incubate at 30°C for 60 min D->E F Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescent Signal (Kinase Detection Reagent) F->G H Read Luminescence G->H I Calculate % Inhibition and IC50 H->I

Workflow for VEGFR-2 Kinase Inhibition Assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of a test compound on a relevant cancer cell line (e.g., HepG-2, a human liver cancer cell line).[9]

Materials:

  • Human cancer cell line (e.g., HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial stages of drug discovery and development focused on this compound as a scaffold for novel VEGFR-2 inhibitors. By utilizing these standardized assays, researchers can effectively synthesize and evaluate new chemical entities for their potential as anti-cancer agents, contributing to the development of next-generation targeted therapies.

References

Application Note: Quantification of 5-Methylpyridazin-3-amine using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Methylpyridazin-3-amine in plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a C18 stationary phase for chromatographic separation. Detection is achieved via multiple reaction monitoring (MRM) in positive electrospray ionization mode. This method is intended to serve as a robust starting point for researchers requiring the accurate measurement of this compound in a biological matrix. The described protocol and performance characteristics are representative and will require validation for specific laboratory applications.

Introduction

This compound is a heterocyclic amine of interest in pharmaceutical research and development due to its structural motifs, which are present in various biologically active compounds. Accurate quantification of this and related small molecules in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][2] This document provides a comprehensive protocol for the determination of this compound, which can be adapted for various research needs.

Experimental Protocols

Sample Preparation

A protein precipitation method was selected for its simplicity and high-throughput capabilities.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase C18 column to retain the polar analyte.

  • LC System: Standard HPLC or UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring for sensitive and specific detection.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound110.183.1 (Quantifier)0.12515
This compound110.156.1 (Qualifier)0.12520
Internal Standard (IS)--0.1--

Note: The MRM transitions for this compound are proposed based on its chemical structure and may require experimental optimization.

Data Presentation

The following tables summarize the expected quantitative performance of this method after validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
Low3<15<1585-115
Mid100<15<1585-115
High800<15<1585-115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385-11585-115
High80085-11585-115

Visualizations

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 300 µL Acetonitrile + IS plasma->add_is vortex1 Vortex 1 min add_is->vortex1 centrifuge Centrifuge 10,000 x g, 10 min vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute to_vial Transfer to Autosampler Vial reconstitute->to_vial inject Inject 5 µL to_vial->inject lc_sep C18 Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

Caption: Workflow for the quantification of this compound.

G LC Gradient Profile cluster_gradient p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 time_axis Time (min) percentB_axis % Acetonitrile (B) t0 0.0 t1 0.5 t2 2.5 t3 3.5 t4 3.6 t5 5.0 pB0 5% pB95 95%

References

Application Notes and Protocols for the Crystallization of 5-Methylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the crystallization of 5-Methylpyridazin-3-amine derivatives, a class of compounds with significant potential in pharmaceutical development. Understanding and controlling the crystallization process is critical for obtaining pure, stable, and well-defined solid forms of active pharmaceutical ingredients (APIs).

Introduction to Crystallization of Pyridazine Derivatives

Pyridazine derivatives are known for their diverse biological activities. The physicochemical properties of these compounds, including their solid-state form, significantly impact their solubility, stability, and bioavailability. Crystallization is a key purification and particle engineering step in the manufacturing of these compounds. Common crystallization techniques for pyridazine derivatives include cooling crystallization, anti-solvent addition, and slow evaporation. The choice of solvent and the control of supersaturation are critical factors in obtaining high-quality crystals.

Quantitative Solubility Data

Precise solubility data for the target this compound derivative is often essential for developing a robust crystallization process. While specific data for every derivative may not be available, the following table provides solubility data for a structurally related compound, 6-phenylpyridazin-3(2H)-one, in various pharmaceutical solvents. This data can serve as a valuable starting point for solvent selection and optimization for this compound derivatives.[1][2] It has been noted that the presence of a methyl group can sometimes increase aqueous solubility.[3]

Table 1: Mole Fraction Solubility (x_e) of 6-phenylpyridazin-3(2H)-one at Different Temperatures [1][2]

Solvent298.2 K303.2 K308.2 K313.2 K318.2 K
Water4.18 x 10⁻⁶5.81 x 10⁻⁶7.92 x 10⁻⁶1.01 x 10⁻⁵1.26 x 10⁻⁵
Methanol2.51 x 10⁻³3.19 x 10⁻³4.07 x 10⁻³4.81 x 10⁻³5.18 x 10⁻³
Ethanol4.12 x 10⁻³5.21 x 10⁻³6.53 x 10⁻³7.69 x 10⁻³8.22 x 10⁻³
Isopropyl alcohol (IPA)7.81 x 10⁻³9.53 x 10⁻³1.12 x 10⁻²1.29 x 10⁻²1.44 x 10⁻²
1-Butanol1.19 x 10⁻²1.41 x 10⁻²1.63 x 10⁻²1.87 x 10⁻²2.11 x 10⁻²
2-Butanol1.28 x 10⁻²1.51 x 10⁻²1.74 x 10⁻²1.98 x 10⁻²2.18 x 10⁻²
Ethyl Acetate (EA)4.03 x 10⁻²4.87 x 10⁻²5.62 x 10⁻²6.31 x 10⁻²6.81 x 10⁻²
Dimethyl sulfoxide (DMSO)3.15 x 10⁻¹3.59 x 10⁻¹4.01 x 10⁻¹4.42 x 10⁻¹4.73 x 10⁻¹
Polyethylene glycol-400 (PEG-400)2.89 x 10⁻¹3.27 x 10⁻¹3.61 x 10⁻¹3.92 x 10⁻¹4.12 x 10⁻¹
Propylene glycol (PG)9.15 x 10⁻³1.07 x 10⁻²1.21 x 10⁻²1.36 x 10⁻²1.50 x 10⁻²
Ethylene glycol (EG)7.11 x 10⁻³8.52 x 10⁻³9.91 x 10⁻³1.14 x 10⁻²1.27 x 10⁻²

Experimental Protocols

The following are generalized protocols for common crystallization techniques. Researchers should adapt these methods based on the specific properties of their this compound derivative and the desired crystal attributes.

Protocol for Cooling Crystallization

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols (methanol, ethanol) and ethyl acetate are often good starting points.

  • Dissolution: In a suitable flask, dissolve the this compound derivative in the minimum amount of the selected solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For slower cooling and potentially larger crystals, the flask can be placed in an insulated container.

  • Further Cooling: To maximize yield, the flask can be subsequently placed in a refrigerator or an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol for Anti-Solvent Crystallization

This method is effective when a compound is highly soluble in one solvent (solvent) but poorly soluble in another miscible solvent (anti-solvent).

  • Dissolution: Dissolve the this compound derivative in a minimum amount of a "good" solvent (e.g., DMSO, ethanol).

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., water, hexane) to the solution with gentle stirring until the solution becomes slightly turbid. The onset of turbidity indicates that the solution is saturated.

  • Crystal Growth: Allow the solution to stand undisturbed for a period to facilitate crystal growth. This can range from hours to days.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol for Slow Evaporation

This technique is useful for obtaining high-quality single crystals for X-ray diffraction analysis and is suitable for compounds that are soluble at room temperature.

  • Dissolution: Prepare a saturated or near-saturated solution of the this compound derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/water[4]) at room temperature.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Place the solution in a loosely covered container (e.g., a vial with a perforated cap) in a location with minimal vibration and stable temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to crystal formation.

  • Crystal Collection: Once suitable crystals have formed, carefully decant the remaining solution and collect the crystals.

  • Drying: Gently dry the crystals, for example, by air-drying or under a gentle stream of inert gas.

Experimental Workflow and Visualization

The following diagram illustrates a general workflow for the crystallization of this compound derivatives, from initial synthesis to final crystal characterization.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_collection Collection & Drying cluster_analysis Analysis synthesis Synthesis of Derivative purification Initial Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution supersaturation Induce Supersaturation dissolution->supersaturation Cooling, Anti-solvent, or Evaporation nucleation Nucleation supersaturation->nucleation growth Crystal Growth nucleation->growth filtration Filtration growth->filtration single_crystal Single Crystal X-ray Diffraction growth->single_crystal If suitable crystals form washing Washing filtration->washing drying Drying washing->drying characterization Characterization (PXRD, DSC, TGA) drying->characterization

Caption: General workflow for the crystallization of this compound derivatives.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some solvent.- Cool the solution to a lower temperature.- Add an anti-solvent.- Try a different solvent in which the compound is less soluble.
Oiling out or amorphous precipitate - Supersaturation is too high, leading to rapid precipitation.- Slow down the cooling rate.- Add the anti-solvent more slowly or at a slightly higher temperature.- Use a more dilute solution.- Agitate the solution gently.
Small or needle-like crystals - Rapid nucleation and crystal growth.- Decrease the level of supersaturation.- Slow down the cooling or anti-solvent addition rate.- Minimize agitation.
Low yield - Compound is still significantly soluble in the mother liquor.- Insufficient crystallization time.- Cool the solution to a lower temperature.- Add more anti-solvent.- Allow more time for crystallization to complete.
Impure crystals - Impurities are co-crystallizing or trapped in the crystal lattice.- Re-dissolve the crystals in a fresh portion of hot solvent and recrystallize.- Choose a solvent where the impurity is highly soluble and the desired compound is sparingly soluble at low temperatures.

References

Application Note: A Scalable Synthesis of 5-Methylpyridazin-3-amine for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazine derivatives are a significant class of nitrogen-containing heterocycles, recognized for their wide range of pharmacological activities.[1] 5-Methylpyridazin-3-amine, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential kinase inhibitors for therapeutic applications.[2] The development of a robust and scalable synthetic process for this compound is essential to provide a consistent and high-quality supply for preclinical studies.[3] This application note details a proposed two-step synthetic route for the scale-up production of this compound, including purification and comprehensive analytical characterization to meet the stringent quality requirements for preclinical drug development.[4][5]

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available starting material, 3,6-dichloropyridazine. A selective methylation reaction is followed by an amination step to yield the final product, this compound. This route is designed for scalability and efficiency.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-5-methylpyridazine

This procedure is adapted from methodologies for the functionalization of chloropyridazines.

Materials:

  • 3,6-Dichloropyridazine

  • Methylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry, inerted reactor, add 3,6-dichloropyridazine (1.0 eq), methylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), S-Phos (0.04 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-chloro-5-methylpyridazine by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound

This amination protocol is based on established methods for the conversion of chloropyridazines to aminopyridazines.[6]

Materials:

  • 3-Chloro-5-methylpyridazine

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a high-pressure reactor, combine 3-chloro-5-methylpyridazine (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add 1,4-dioxane and an excess of aqueous ammonia.

  • Seal the reactor and heat the mixture to 120-130 °C for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully vent the reactor.

  • Transfer the contents to a separatory funnel, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

Data Presentation

Table 1: Reactants and Expected Yield for the Synthesis of 3-Chloro-5-methylpyridazine

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Equivalents
3,6-Dichloropyridazine148.981.00149.01.0
Methylboronic acid59.861.2071.81.2
3-Chloro-5-methylpyridazine128.56---
Expected Yield ---~75-85%

Table 2: Reactants and Expected Yield for the Synthesis of this compound

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Equivalents
3-Chloro-5-methylpyridazine128.561.00128.61.0
Aqueous Ammonia (28%)17.03 (as NH₃)10.0-10.0
This compound109.13---
Expected Yield ---~70-80%

Table 3: Final Product Specifications for Preclinical Grade this compound

TestSpecificationAnalytical Method
AppearanceWhite to off-white solidVisual Inspection
IdentityConforms to reference standard¹H NMR, ¹³C NMR, MS
Purity (HPLC)≥ 98.0%HPLC-UV
Purity (GC)≥ 98.0%GC-FID
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsComplies with ICH Q3CHeadspace GC-MS
Heavy Metals≤ 20 ppmICP-MS

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[7]

  • Purpose: To determine the purity of the final product and monitor reaction progress.

Gas Chromatography (GC):

  • Column: A polar capillary column (e.g., DB-WAX).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Oven Program: Start at 100 °C, ramp to 250 °C.

  • Purpose: To assess purity and detect volatile impurities.[9]

Spectroscopic Analysis:

  • ¹H and ¹³C NMR: To confirm the chemical structure of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Amination A 3,6-Dichloropyridazine D Reaction & Workup A->D B Methylboronic Acid B->D C Pd(OAc)₂ / S-Phos C->D E Purification D->E F 3-Chloro-5-methylpyridazine E->F I Reaction & Workup F->I G Aqueous Ammonia G->I H CuI / L-Proline H->I J Recrystallization I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Quality_Control_Logic cluster_analysis Analytical Testing Purity Purity Assessment (HPLC, GC) Release Release for Preclinical Studies Purity->Release ≥ 98.0% Reject Repurify or Reject Purity->Reject < 98.0% Structure Structural Confirmation (NMR, MS) Structure->Release Confirmed Structure->Reject Incorrect PhysChem Physicochemical Tests (Water, Solvents) PhysChem->Release Pass PhysChem->Reject Fail Crude_Product Crude this compound Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Purified Product Purification->Final_Product QC_Check Quality Control Checks Final_Product->QC_Check QC_Check->Purity QC_Check->Structure QC_Check->PhysChem

Caption: Quality control process for preclinical grade product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Methylpyridazin-3-amine synthesis.

Experimental Protocols

A common and effective two-step synthesis route for this compound is outlined below. This process involves the initial synthesis of the intermediate, 6-Chloro-5-methylpyridazin-3-amine, followed by a catalytic transfer hydrogenation to yield the final product.

Step 1: Synthesis of 6-Chloro-5-methylpyridazin-3-amine

This procedure details the amination of 3,6-dichloro-4-methylpyridazine to produce the chlorinated intermediate.

Reaction Scheme:

Procedure:

  • In a sealed pressure vessel, dissolve 3,6-dichloro-4-methylpyridazine in a suitable solvent such as methanol or ethanol.

  • Add a solution of ammonia in methanol (e.g., 7N solution) to the reaction mixture. A molar excess of ammonia is recommended to ensure complete reaction.

  • Seal the vessel and heat the mixture to a temperature between 100-120°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound via Catalytic Transfer Hydrogenation

This protocol describes the dehalogenation of 6-Chloro-5-methylpyridazin-3-amine using palladium on carbon (Pd/C) as a catalyst and ammonium formate as the hydrogen donor.

Reaction Scheme:

Procedure:

  • To a round-bottom flask, add 6-Chloro-5-methylpyridazin-3-amine and a suitable solvent, such as methanol or ethanol.

  • Add ammonium formate to the mixture. A significant molar excess of ammonium formate is typically used.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction progress by TLC until the starting material is consumed. This usually takes between 2 to 8 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 6-Chloro-5-methylpyridazin-3-amine
ParameterConditionTypical Yield (%)
SolventMethanol85-95
Ammonia Concentration7N in Methanol
Temperature110°C
Reaction Time18 hours
Table 2: Optimization of Catalytic Transfer Hydrogenation for this compound Synthesis
Catalyst Loading (mol%)Ammonium Formate (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
55Methanol25875
105Methanol25488
107Methanol40292
105Ethanol25685
57Ethanol40489

Troubleshooting Guides

Troubleshooting: Synthesis of 6-Chloro-5-methylpyridazin-3-amine
Issue Potential Cause Suggested Solution
Low or no product formation - Incomplete reaction. - Insufficient ammonia. - Low reaction temperature.- Increase reaction time and monitor by TLC. - Use a larger excess of ammonia solution. - Ensure the reaction temperature is maintained at the optimal level.
Formation of side products (e.g., diamino-pyridazine) - Excessive reaction time or temperature.- Carefully monitor the reaction and stop it once the starting material is consumed. - Optimize the reaction temperature to favor the mono-amination product.
Difficulty in product purification - Presence of unreacted starting material or side products with similar polarity.- Optimize the solvent system for recrystallization. - Adjust the eluent polarity for column chromatography to achieve better separation.
Troubleshooting: Synthesis of this compound via Catalytic Transfer Hydrogenation
Issue Potential Cause Suggested Solution
Low or no product formation - Inactive catalyst. - Insufficient hydrogen donor. - Reaction not under an inert atmosphere.- Use fresh, high-quality Pd/C catalyst. - Increase the molar equivalents of ammonium formate. - Ensure the reaction setup is properly purged with nitrogen or argon.
Incomplete reaction - Insufficient catalyst loading. - Low reaction temperature. - Short reaction time.- Increase the amount of Pd/C catalyst. - Gently heat the reaction mixture (40-60°C). - Extend the reaction time and monitor by TLC.
Formation of side products - Over-reduction of the pyridazine ring.- Use milder reaction conditions (e.g., lower temperature, shorter reaction time).
Difficulty in removing the catalyst - Fine catalyst particles passing through the filter.- Use a finer filter aid like Celite® and ensure a well-packed filter bed. - Consider centrifugation to pellet the catalyst before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium formate in the dehalogenation step?

A1: Ammonium formate serves as a hydrogen donor in the catalytic transfer hydrogenation reaction. In the presence of the palladium catalyst, it decomposes to produce hydrogen gas in situ, which then reduces the chloro-substituent on the pyridazine ring.

Q2: Can I use other hydrogen sources for the dehalogenation?

A2: Yes, other hydrogen sources like hydrogen gas (H₂), formic acid, or sodium borohydride can also be used. However, catalytic transfer hydrogenation with ammonium formate is often preferred due to its operational simplicity and milder reaction conditions.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both synthetic steps. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the safety precautions I should take during these syntheses?

A4: The amination step involves a sealed pressure vessel and heating, so it should be performed with appropriate shielding and pressure monitoring. Catalytic transfer hydrogenation using Pd/C can be pyrophoric, especially after the reaction when it is dry. Always handle the catalyst in an inert atmosphere and keep it wet with solvent during filtration.

Q5: How can I improve the overall yield of this compound?

A5: To improve the overall yield, ensure that each step is optimized. For the amination, using a sufficient excess of ammonia and ensuring a complete reaction is crucial. For the dehalogenation, using a fresh and active catalyst, an adequate amount of hydrogen donor, and an inert atmosphere are key factors for achieving high yields.

Visualizations

experimental_workflow_step1 start Start dissolve Dissolve 3,6-dichloro- 4-methylpyridazine in Solvent start->dissolve add_nh3 Add Ammonia Solution dissolve->add_nh3 seal_heat Seal and Heat (100-120°C, 12-24h) add_nh3->seal_heat monitor_tlc Monitor by TLC seal_heat->monitor_tlc cool Cool to Room Temp monitor_tlc->cool evaporate Evaporate Solvent cool->evaporate purify Purify Product (Recrystallization/Chromatography) evaporate->purify end End: 6-Chloro-5- methylpyridazin-3-amine purify->end

Caption: Workflow for the synthesis of 6-Chloro-5-methylpyridazin-3-amine.

experimental_workflow_step2 start Start dissolve Dissolve 6-Chloro-5- methylpyridazin-3-amine in Solvent start->dissolve add_reagents Add Ammonium Formate and Pd/C Catalyst dissolve->add_reagents react Stir at RT or Heat (2-8h) add_reagents->react monitor_tlc Monitor by TLC react->monitor_tlc filter Filter through Celite® monitor_tlc->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product (Chromatography/Recrystallization) evaporate->purify end End: this compound purify->end

Caption: Workflow for the synthesis of this compound.

Technical Support Center: Purification of 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Methylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities largely depend on the synthetic route employed. A frequent pathway involves the reaction of a precursor like 3-chloro-5-methylpyridazine with an ammonia source. In this case, potential impurities include:

  • Unreacted starting materials: Residual 3-chloro-5-methylpyridazine.

  • Byproducts of side reactions: Hydroxylated pyridazines from reaction with any residual water.

  • Reagent-related impurities: Excess ammonia or other aminating agents.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: My this compound sample is a dark oil or discolored solid. What is the likely cause and how can I decolorize it?

A2: Discoloration in amine compounds is often due to oxidation or the presence of highly colored impurities.[1] For decolorization, you can employ the following techniques:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it hot to remove the carbon and adsorbed impurities.

  • Recrystallization: This is often the most effective method for both purification and decolorization.[2]

Q3: What are the best analytical techniques to assess the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting impurities. Both reversed-phase and HILIC methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast. The solvent may also be inappropriate.

  • Troubleshooting Steps:

    • Add a small amount of additional hot solvent to dissolve the oil.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.

    • If the issue persists, consider a different solvent or a solvent mixture. A good starting point is a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[2] For aminopyridines, mixtures like ethanol/water or ethyl acetate/hexane can be effective.[4][5]

Issue 2: No crystal formation upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the air-liquid interface.

      • Add a seed crystal of pure this compound.

    • Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Use an Anti-Solvent: If the compound is highly soluble in the chosen solvent, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it is clear again before allowing it to cool slowly.[6]

Issue 3: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.

  • Troubleshooting Steps:

    • Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

    • After crystallization at room temperature, cool the flask in an ice bath to maximize precipitation.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent.

Column Chromatography

Issue 1: Significant peak tailing on a silica gel column.

  • Possible Cause: The basic amine group of this compound is interacting strongly with the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1%) to the mobile phase.[7] This will compete with your compound for the acidic sites on the silica, leading to improved peak shape.

    • Use an Amine-Functionalized Column: These columns have a basic surface and are specifically designed for the purification of amines, often providing excellent peak shapes without the need for mobile phase modifiers.[8]

    • Consider an Alternative Stationary Phase: Basic alumina can also be a suitable alternative to silica gel for the purification of basic compounds.

Issue 2: Poor separation of the product from a closely eluting impurity.

  • Possible Cause: The mobile phase does not provide sufficient selectivity.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Experiment with different solvent systems. For normal-phase chromatography, combinations like ethyl acetate/hexane or dichloromethane/methanol are common. Varying the solvent ratio can significantly impact selectivity.

    • Try a Different Chromatography Mode: If normal-phase chromatography is unsuccessful, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography. HILIC can be particularly effective for polar compounds like aminopyridazines.[9]

Data Presentation

Table 1: Solubility of Aminopyridine Analogs in Various Solvents at 20°C

Solvent2-Aminopyridine4-Aminopyridine
WaterSoluble112 g/L[7]
EthanolVery Soluble[10]Very Soluble[11]
Ethyl EtherSoluble[10]Soluble[11]
BenzeneSoluble[10]Soluble[11]
AcetoneN/ASoluble
DichloromethaneSolubleN/A
HexaneSparingly SolubleSparingly Soluble

Table 2: Comparison of Purification Techniques for Aminopyridazines

TechniquePurity Achieved (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
Recrystallization>99%60-90%Cost-effective, scalable, good for removing minor impurities.Can have lower yields if the compound is somewhat soluble in the cold solvent.
Silica Gel Chromatography>98%50-80%High resolving power for complex mixtures.Can lead to peak tailing for basic compounds; may require basic modifiers.
Amine-Functionalized Chromatography>99%70-95%Excellent peak shape for amines without modifiers.More expensive stationary phase.
Ion-Exchange Chromatography>99%HighHighly selective for ionizable compounds.Requires specific buffers and may involve more complex method development.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data of analogs, a mixture of ethanol and water is a good starting point.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. A typical starting point could be 9:1 hexane/ethyl acetate. Add 0.5% triethylamine to the mobile phase to prevent peak tailing.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound dissolution Dissolve in Suitable Solvent synthesis->dissolution purification_choice Choose Purification Method dissolution->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Initial Purity chromatography Column Chromatography purification_choice->chromatography Complex Mixture analysis Purity and Identity Confirmation (HPLC, NMR, MS) recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery solution_oiling Add more hot solvent Slow cooling Change solvent oiling_out->solution_oiling solution_no_crystals Induce nucleation (scratch, seed crystal) Concentrate solution Use anti-solvent no_crystals->solution_no_crystals solution_low_recovery Use minimum hot solvent Cool in ice bath Wash with cold solvent low_recovery->solution_low_recovery

Caption: Troubleshooting guide for common issues in the recrystallization of this compound.

References

Technical Support Center: Optimizing Coupling Reactions for 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 5-Methylpyridazin-3-amine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions with this compound.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with a 5-halo-3-aminopyridazine derivative is showing low to no yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings with aminopyridazine substrates are often due to several factors:

  • Catalyst Inhibition: The lone pairs of electrons on both the pyridazine ring nitrogen and the exocyclic amine can coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Protodeboronation: This is a significant side reaction where the boronic acid is converted back to the corresponding arene before it can participate in the cross-coupling. This is often promoted by the basic reaction conditions.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, consuming the starting material.

  • Ineffective Catalyst/Ligand System: Standard catalysts like those with triphenylphosphine (PPh₃) ligands may not be efficient enough for this electron-rich and potentially coordinating substrate.

Q2: How can I improve the yield of my Suzuki-Miyaura reaction?

A2: To enhance the reaction yield, consider the following optimization strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos have shown to be effective for challenging heteroaryl couplings as they promote the desired catalytic cycle and minimize catalyst inhibition.[1]

  • Base Selection: The choice of base is critical. While stronger bases can promote transmetalation, they can also accelerate protodeboronation. A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. In some cases, using a weaker base might be beneficial.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used. The ratio of the solvents can significantly impact the reaction outcome and should be optimized.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. A typical temperature range is 80-110 °C.

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[1]

Q3: I am observing significant amounts of a homocoupled byproduct from my boronic acid. How can I minimize this?

A3: Homocoupling can be minimized by:

  • Careful control of reaction conditions: Lowering the reaction temperature or reducing the reaction time might help.

  • Using a less reactive palladium catalyst: However, this might negatively impact the overall reaction rate.

  • Adjusting the stoichiometry: Using a slight excess of the halo-pyridazine substrate can sometimes reduce the homocoupling of the boronic acid.

Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig N-arylation of this compound and observing poor conversion. What are the likely issues?

A1: Similar to Suzuki couplings, the primary challenge in Buchwald-Hartwig aminations of aminopyridazines is catalyst inhibition by the nitrogen lone pairs.[2] Additionally, the nucleophilicity of the aminopyridazine might be lower than that of simple anilines, leading to a slower reaction. Side reactions such as β-hydride elimination can also occur, leading to hydrodehalogenation of the aryl halide.[3]

Q2: What are the recommended starting conditions for optimizing a Buchwald-Hartwig reaction with this compound?

A2: For successful N-arylation, consider the following:

  • Catalyst and Ligand: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Systems like Pd₂(dba)₃ with Xantphos or a pre-formed catalyst such as XPhos Pd G3 are good starting points.[4]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are suitable.

  • Temperature: Reactions are typically run at elevated temperatures, often between 80-120 °C.

Q3: My reaction is producing a significant amount of the dehalogenated arene from my aryl halide. What causes this and how can I prevent it?

A3: Dehalogenation is often a result of a side reaction called β-hydride elimination from the palladium-amido intermediate.[3] To minimize this:

  • Ligand Choice: Using ligands that promote a faster rate of reductive elimination compared to β-hydride elimination can be beneficial. Bulky biarylphosphine ligands are often effective in this regard.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of this side reaction.

  • Base: The choice of base can also influence the extent of dehalogenation. It may be necessary to screen different strong bases.

Amide Coupling

Q1: My amide coupling reaction between this compound and a carboxylic acid is inefficient. Why is this happening?

A1: this compound is a weakly nucleophilic amine. The electron-withdrawing nature of the pyridazine ring reduces the nucleophilicity of the amino group, making amide bond formation challenging with standard coupling reagents.[5]

Q2: What coupling reagents are recommended for forming an amide bond with a weakly nucleophilic amine like this compound?

A2: For weakly nucleophilic amines, more potent coupling reagents are often necessary. Consider using:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, or COMU are highly effective as they form highly activated esters of the carboxylic acid.[6]

  • Phosphonium Salts: Reagents such as PyBOP can also be very effective.

  • Acid Chlorides: Converting the carboxylic acid to its corresponding acid chloride can increase its reactivity, though this may not be compatible with all functional groups.[6]

Q3: Are there any specific additives or conditions that can improve the efficiency of amide coupling with this compound?

A3: Yes, several strategies can be employed:

  • Additives: The use of additives like HOBt or HOAt with carbodiimide coupling reagents (e.g., EDC) can improve efficiency and reduce side reactions like racemization.[7]

  • Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction.

  • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices for these reactions.

  • Temperature: In some cases, gentle heating may be required to drive the reaction to completion, but this should be done cautiously to avoid decomposition.

Data Presentation

The following tables summarize reaction conditions for coupling reactions of compounds structurally analogous to this compound, providing a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [8]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951275
24-Methylphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951278
34-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951280
44-Chlorophenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951272

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines - General Conditions

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Aryl BromidePrimary/Secondary AminePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBuToluene100-12070-95
2Aryl ChloridePrimary/Secondary AminePd(OAc)₂ (2-4)RuPhos (4-8)K₃PO₄t-BuOH100-12065-90

Note: These are general conditions and may require optimization for this compound.

Table 3: Amide Coupling Reagents and Conditions for Weakly Nucleophilic Amines

EntryCoupling ReagentAdditiveBaseSolventTemp (°C)General Yield Range
1HATU-DIPEADMFRTGood to Excellent
2HBTU-DIPEADMFRTGood to Excellent
3PyBOP-DIPEADMFRTGood
4EDCHOBt/HOAtDIPEA/TEADCM/DMFRTModerate to Good

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the 5-halo-3-methylpyridazin-3-amine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the aryl halide (1.0 equiv) and this compound (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench cautiously with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for HATU-Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.0 equiv) in an aprotic solvent (e.g., DMF), add HATU (1.1-1.2 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.1 equiv) in the same solvent.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow reagents Add Halo-pyridazine, Boronic Acid, Base inert Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (80-110°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig? check_catalyst Check Catalyst/Ligand System start->check_catalyst check_base Evaluate Base start->check_base check_conditions Assess Reaction Conditions start->check_conditions solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) check_catalyst->solution_catalyst solution_base Use Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) check_base->solution_base solution_conditions Ensure Anhydrous/Inert Conditions, Optimize Temp. check_conditions->solution_conditions

Caption: Troubleshooting logic for low-yield Buchwald-Hartwig reactions.

Amide_Coupling_Pyramid cluster_0 Reactivity of Coupling Reagents for Weakly Nucleophilic Amines level1 High Reactivity: Acid Chlorides level2 Uronium/Phosphonium Salts: HATU, PyBOP level3 Carbodiimides + Additives: EDC + HOAt

Caption: Hierarchy of amide coupling reagent reactivity for challenging amines.

References

Technical Support Center: Synthesis of 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Methylpyridazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary routes are commonly employed for the synthesis of this compound:

  • Route A: Condensation of a methyl-substituted 1,4-dicarbonyl compound or its equivalent (e.g., methylmaleic anhydride) with hydrazine or a hydrazine derivative, followed by amination.

  • Route B: Nucleophilic substitution of a suitable leaving group (e.g., chloride) on a pyridazine ring with an amino group source. A common starting material for this route is 3-chloro-5-methylpyridazine.

Q2: I am experiencing very low yields. What are the potential causes?

A2: Low yields can arise from several factors:

  • Incomplete Reaction: The initial condensation or the subsequent amination may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. It is advisable to perform small-scale optimizations of these parameters.

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting materials.[1]

  • Product Degradation: The final product may be sensitive to the reaction or workup conditions. Using milder reagents and purification techniques can be beneficial.

Q3: What are the likely side products I might be seeing in my reaction mixture?

A3: Depending on the synthetic route, several side products can be formed:

  • Route A (from methylmaleic anhydride and hydrazine):

    • Hydrazide Formation: Hydrazine may react with the anhydride to form a linear hydrazide instead of the desired cyclic pyridazine.

    • Isomeric Products: Depending on the reaction conditions, regioisomers of the desired product could be formed.

  • Route B (from 3-chloro-5-methylpyridazine):

    • Dehalogenation: The chloro-group can be reduced, leading to the formation of 4-methylpyridazine.

    • Over-amination: If using a strong aminating agent, reaction at other positions on the pyridazine ring, though less likely, can occur.

    • Hydrolysis: Presence of water can lead to the formation of 5-methylpyridazin-3(2H)-one.

Q4: How can I best purify the final product?

A4: Purification of this compound typically involves one or a combination of the following techniques:

  • Recrystallization: This is an effective method for obtaining high-purity material, provided a suitable solvent system is found. Ethanol/water or toluene are often good starting points for pyridazine derivatives.[2]

  • Silica Gel Column Chromatography: This is useful for separating the desired product from impurities with different polarities. A common mobile phase is a gradient of methanol in dichloromethane.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Formation of hydrazide side products (Route A). 3. Dehalogenation of starting material (Route B). 4. Incorrect reaction temperature or time.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Control the stoichiometry of hydrazine carefully. Consider using a protected hydrazine derivative. 3. Use anhydrous solvents and ensure an inert atmosphere to minimize reductive side reactions. 4. Systematically optimize the reaction temperature and duration.
Formation of Multiple Products/Isomers 1. Lack of regioselectivity in the initial cyclization (Route A). 2. Non-specific amination (Route B).1. Modify the reaction conditions (e.g., solvent, temperature) to favor the formation of the desired isomer. 2. Use a more selective aminating agent or consider using a protecting group strategy.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Impurities have similar polarity to the product.1. Perform extractions with a different solvent. Consider salting out the aqueous layer. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase or preparative HPLC. For recrystallization, screen a wider range of solvents.[2]
Product appears discolored or oily 1. Presence of polymeric byproducts. 2. Residual solvent.1. Treat the crude product with activated carbon before recrystallization. 2. Ensure the product is thoroughly dried under high vacuum.

Experimental Protocols

Key Experiment: Synthesis of this compound via Nucleophilic Amination (Route B)

This protocol describes a general procedure for the amination of 3-chloro-5-methylpyridazine.

Materials:

  • 3-chloro-5-methylpyridazine

  • Ammonia source (e.g., aqueous ammonia, ammonia in methanol, or an ammonia surrogate)

  • Solvent (e.g., methanol, ethanol, dioxane)

  • Pressure vessel or sealed tube

Procedure:

  • In a pressure vessel, dissolve 3-chloro-5-methylpyridazine in a suitable solvent.

  • Add the ammonia source. A typical molar ratio of ammonia to the starting material is between 3 and 10 equivalents.

  • Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully vent the pressure vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization Data for this compound

PropertyValue
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
Melting Point 183-184 °C
Appearance Off-white to light yellow solid

Visual Guides

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield impure_product Impure Product? check_yield->impure_product [Yield OK] low_yield->impure_product No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions Yes modify_workup Modify Workup/ Purification impure_product->modify_workup Yes successful Successful Synthesis impure_product->successful No check_reagents Check Reagent Purity and Stoichiometry optimize_conditions->check_reagents check_reagents->start Retry analyze_byproducts Analyze Byproducts (NMR, MS) modify_workup->analyze_byproducts analyze_byproducts->start Adjust & Retry side_reactions Common Side Reaction Pathways cluster_route_a Route A: From Methylmaleic Anhydride cluster_route_b Route B: From 3-Chloro-5-methylpyridazine start_A Methylmaleic Anhydride + Hydrazine desired_A 5-Methyl-3,6-pyridazinedione start_A->desired_A Desired Cyclization side_A1 Linear Hydrazide start_A->side_A1 Side Reaction start_B 3-Chloro-5-methylpyridazine + NH3 desired_B This compound start_B->desired_B Desired Amination side_B1 4-Methylpyridazine (Dehalogenation) start_B->side_B1 Side Reaction side_B2 5-Methylpyridazin-3(2H)-one (Hydrolysis) start_B->side_B2 Side Reaction (H2O)

References

Troubleshooting low bioactivity in 5-Methylpyridazin-3-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 5-Methylpyridazin-3-amine analogs in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address common issues in a question-and-answer format, helping you systematically troubleshoot experiments.

Section 1: Compound-Related Issues

Q1: We are not observing any biological effect with our this compound analog. What are the primary compound-related factors to consider?

A1: Several factors related to the compound itself can lead to a lack of bioactivity. These include issues with compound integrity, solubility, and storage. It is crucial to verify the compound's quality and handling procedures.[1]

Q2: How can we verify the integrity and purity of our compound?

A2: Ensuring the purity of your compound is a critical first step.

  • Source: Confirm that the compound was obtained from a reputable supplier.

  • Analytical Data: Review the analytical data, such as HPLC or NMR, to confirm the purity and identity of the compound. Impurities can interfere with the assay.[1]

  • Storage: Ensure the compound has been stored under the recommended conditions (e.g., correct temperature, protected from light and moisture) to prevent degradation.[1]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[1]

Q3: Our compound has poor solubility in the aqueous assay buffer. How can we address this?

A3: Poor aqueous solubility is a frequent cause of low bioactivity, as the compound may precipitate out of solution, lowering its effective concentration.[1]

  • Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible (typically below 0.5%) to avoid solvent effects on the biological system.[1][2]

  • Solubility Test: Perform a solubility test by preparing the highest concentration of your compound in the assay buffer and visually inspecting for precipitation after incubation under assay conditions.

  • Formulation Strategies: For compounds with persistent solubility issues, consider formulation approaches such as the use of solubilizing agents or different delivery systems, though this may require significant redevelopment.[3]

Section 2: Assay-Related Issues

Q4: We have confirmed our compound's integrity, but still see no activity. What experimental parameters should we check?

A4: If the compound itself is not the issue, the experimental setup should be carefully reviewed. This includes the assay protocol, reagent concentrations, and control wells.[4]

Q5: What are the critical components of the experimental protocol to re-evaluate?

A5:

  • Reagent Addition: Double-check that all reagents were added in the correct order and at the correct concentrations.[4]

  • Incubation Times: Ensure that incubation times are appropriate for the biological process being measured.

  • Buffer Conditions: Verify that the pH and ionic strength of the assay buffer are optimal for the target enzyme or cell system.[4][5]

  • Positive and Negative Controls: Always include appropriate controls. A positive control (a known active compound) will validate the assay's performance, while a negative control (vehicle only) will establish the baseline.

Q6: How can we be sure our target is expressed and active in our system?

A6:

  • Target Expression: For cell-based assays, confirm the expression of the target protein in your chosen cell line using methods like Western Blot or qPCR.

  • Enzyme Activity: In biochemical assays, ensure the enzyme is active. Run a control reaction with the enzyme and its substrate to confirm activity before adding your inhibitor.[4] Low enzyme concentration can lead to poor results.[6]

Section 3: Cell-Based Assay Specific Issues

Q7: What are some common pitfalls specific to cell-based assays that could lead to a lack of compound activity?

A7: Cell-based assays introduce additional layers of complexity.

  • Cell Health: Ensure cells are healthy, within an appropriate passage number, and free from contamination (e.g., mycoplasma).[7][8]

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[9] Consider assays to evaluate compound uptake.

  • Target Engagement: Even if the compound enters the cell, it may not be binding to its intended target. Cellular Thermal Shift Assays (CETSA) or reporter assays can be used to measure target engagement directly.[1]

  • Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps. This can be tested by co-incubating with known efflux pump inhibitors.

Q8: How do we differentiate between a lack of compound activity and general issues with our cell-based assay setup?

A8: A systematic approach to controls is key.

  • Vehicle Control: This is essential to determine the baseline response of the cells.

  • Positive Control: Use a compound known to elicit the expected response in your cell line and assay.

  • Untreated Cells: This control ensures the baseline health and behavior of the cells are as expected.

Quantitative Data Summary

The following tables provide a summary of reported bioactivities for various pyridazine analogs to serve as a reference.

Table 1: Kinase Inhibitory Activity of Pyridazine Analogs

Compound IDTarget KinaseIC50 (µM)Reference
Analog AVEGFR-20.05[10]
Analog BJNK10.2[10]
Analog CALK50.005[11]
Analog DALK50.0005[11]

Table 2: Anticancer Activity of Pyridazin-3-amine and Pyridazinone Analogs

Compound IDCell LineIC50 (µM)Reference
Analog EHCT-1161.5[10]
Analog FMCF-72.3[10]
Analog GHCA-70.031[12]
Analog HHCA-70.032[12]

Table 3: Cardiovascular Activity of Pyridazine Analogs

Compound IDAssayEC50 (µM)Reference
Analog IVasorelaxation5.2[10]
Analog JVasorelaxation8.1[10]

Experimental Protocols

Protocol 1: General Kinase Activity Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of this compound analogs against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest

  • Kinase substrate

  • This compound analog (test compound)

  • Positive control inhibitor

  • Kinase assay buffer (containing appropriate cofactors, e.g., MgCl2)

  • ATP

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).

  • Kinase Reaction: a. In each well of the plate, add the kinase. b. Add the test compound, positive control, or vehicle control to the respective wells. c. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Detection: a. Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescent assay kit. b. Incubate as per the manufacturer's instructions to allow the luminescent signal to develop. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control). b. Normalize the data to the vehicle control (100% activity) and a high concentration of a potent inhibitor (0% activity). c. Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound analogs on cell proliferation/viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound analog (test compound)

  • Positive control (e.g., a known cytotoxic agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear tissue culture plates

  • Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm).

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compound and positive control in complete cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds. Include a vehicle control. c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well. b. Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate to ensure complete dissolution. d. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells (medium only). b. Normalize the data to the vehicle-treated cells (100% viability). c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by this compound analogs.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Angiogenesis) Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Analog This compound Analog Analog->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: VEGFR-2 signaling pathway and its inhibition by this compound analogs.

JNK1_signaling Stress Cellular Stress MKK4_7 MKK4/7 Stress->MKK4_7 Activates JNK1 JNK1 MKK4_7->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Induces Analog This compound Analog Analog->JNK1 Inhibits

Caption: JNK1 signaling pathway and its inhibition by this compound analogs.

Experimental and Troubleshooting Workflows

Troubleshooting_Workflow Start Low/No Bioactivity Observed Compound_Check Compound Issues? Start->Compound_Check Assay_Check Assay Issues? Compound_Check->Assay_Check No Purity Check Purity & Integrity Compound_Check->Purity Yes Cell_Check Cell-Based Issues? Assay_Check->Cell_Check No Protocol Review Protocol Assay_Check->Protocol Yes Cell_Health Verify Cell Health Cell_Check->Cell_Health Yes Optimize Optimize & Re-test Cell_Check->Optimize No Solubility Check Solubility Purity->Solubility Storage Verify Storage Solubility->Storage Storage->Assay_Check Reagents Check Reagents & Controls Protocol->Reagents Target Confirm Target Activity Reagents->Target Target->Cell_Check Permeability Assess Permeability Cell_Health->Permeability Target_Engagement Measure Target Engagement Permeability->Target_Engagement Target_Engagement->Optimize Consult Consult Literature/ Further Characterization Optimize->Consult

Caption: A logical workflow for troubleshooting low bioactivity of small molecule analogs.

References

Technical Support Center: Enhancing the Solubility of 5-Methylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubility enhancement of 5-Methylpyridazin-3-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative, dissolved in DMSO as a stock solution, precipitates when I dilute it into my aqueous assay buffer. What is causing this and how can I prevent it?

A1: This common issue, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1] The rapid change in solvent polarity causes the compound to precipitate.[2]

Here are several strategies to mitigate this:

  • Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.[1]

  • Reduce Stock Concentration: Lowering the concentration of your DMSO stock solution (e.g., from 50 mM to 10 mM) means you will add a larger volume to your buffer, which can sometimes aid in better dispersion.[3]

  • Incorporate a Co-solvent: If your assay allows, including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in your final aqueous buffer can help maintain the solubility of your compound.[1]

  • Adjust Buffer pH: As this compound derivatives are basic, lowering the pH of your aqueous buffer will increase their solubility.[4]

Q2: What is the most straightforward initial approach to enhance the aqueous solubility of a this compound derivative?

A2: Given the basic nature of the amine group in this compound derivatives, the most direct and often effective initial approach is salt formation .[5][6] Converting the basic amine to a salt, typically a hydrochloride (HCl) salt, can significantly increase its aqueous solubility.[7] This is because the salt form is ionic and interacts more favorably with polar water molecules.

Q3: My compound dissolves initially in the aqueous buffer but then precipitates over time. What is happening?

A3: This suggests that you have created a supersaturated and thermodynamically unstable solution. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.[1] To address this, it is crucial to determine the equilibrium solubility of your compound in the specific buffer and work at or below this concentration.

Q4: How does pH affect the solubility of this compound derivatives?

A4: this compound derivatives are weak bases. Their solubility is highly pH-dependent.[8] In acidic conditions (lower pH), the amine group becomes protonated, forming a more soluble cationic species. In neutral or basic conditions (higher pH), the compound exists predominantly in its less soluble free base form.[9] Therefore, to enhance aqueous solubility, it is generally beneficial to work in an acidic pH environment.

Troubleshooting Guides

Issue 1: Poor Intrinsic Aqueous Solubility
Troubleshooting Step Detailed Explanation Considerations
1. pH Modification Since this compound derivatives are basic, decreasing the pH of the aqueous medium will lead to the formation of a more soluble salt.[4]Ensure the chosen pH is compatible with the experimental assay and does not cause compound degradation.
2. Salt Formation Prepare a salt form of the derivative, such as a hydrochloride salt. This can dramatically increase aqueous solubility.[7]The pKa difference between the drug and the counter-ion should ideally be greater than 2-3 to ensure stable salt formation.[10]
3. Co-crystallization Form a co-crystal with a pharmaceutically acceptable co-former (e.g., a carboxylic acid). This can modify the crystal lattice and improve solubility.[11]Co-former selection is critical and often requires screening.[12]
4. Use of Excipients Incorporate solubility-enhancing excipients such as surfactants (e.g., Polysorbate 80) or cyclodextrins into the formulation.[13]The concentration of excipients must be carefully optimized to avoid potential toxicity in biological assays.
Issue 2: Compound Stability and Degradation During Solubilization
Troubleshooting Step Detailed Explanation Considerations
1. Temperature Control While gentle heating can aid dissolution, excessive heat can lead to degradation. Use a controlled temperature water bath (e.g., 37°C).[4]Monitor for any changes in appearance or purity (e.g., by HPLC) after heating.
2. pH Stability Profile Determine the stability of the compound across a range of pH values to identify a pH that enhances solubility without causing degradation.Some compounds may be susceptible to acid or base-catalyzed hydrolysis.
3. Protect from Light Some heterocyclic compounds can be light-sensitive. Conduct experiments under low-light conditions if degradation is suspected.Store stock solutions and formulations in amber vials or protected from light.

Quantitative Data

The following table presents solubility data for 6-chloropyridazin-3-amine, a structurally related compound, in various solvents at different temperatures. This data can serve as a useful reference for solvent selection in your experiments.

SolventTemperature (°C)Solubility (mole fraction x 10³)
Methanol2529.5
4048.2
5576.8
Ethanol2518.1
4031.5
5553.6
N,N-Dimethylformamide (DMF)25280.1
40350.7
55431.2
Acetone2539.4
4062.3
5596.1
Toluene251.8
403.5
556.5

Data adapted from a study on 6-chloropyridazin-3-amine and should be considered as an estimation for this compound derivatives.[11][14]

Experimental Protocols

Protocol 1: Preparation of a Hydrochloride Salt

This protocol describes a general method for preparing the hydrochloride salt of a this compound derivative to enhance aqueous solubility.

Materials:

  • This compound derivative (free base)

  • Anhydrous dichloromethane

  • 2 M anhydrous HCl in ether

  • Anhydrous ether

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen). Gentle warming (30-35°C) may be applied to aid dissolution.[15][16]

  • Once a clear solution is obtained, cool it to room temperature.

  • Slowly add a 2 M solution of anhydrous HCl in ether (1.05 equivalents) dropwise to the stirred solution.[15][16]

  • A precipitate of the hydrochloride salt should form. Continue stirring for 30 minutes to an hour to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of anhydrous ether to remove any unreacted starting material.

  • Dry the hydrochloride salt under vacuum.

  • Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, melting point).

Protocol 2: Slurry Co-crystallization

This protocol provides a general method for screening and preparing co-crystals of a this compound derivative with a suitable co-former.

Materials:

  • This compound derivative

  • Selected co-former (e.g., succinic acid, fumaric acid)[12]

  • Screening solvents (e.g., ethanol, ethyl acetate, acetonitrile)

  • Vials with magnetic stir bars

  • Stir plate

  • Filtration apparatus

Procedure:

  • Add the this compound derivative and the chosen co-former in a defined stoichiometric ratio (e.g., 1:1) to a vial.[11]

  • Add a small amount of the screening solvent, just enough to form a mobile slurry.

  • Stir the slurry at a constant temperature (e.g., room temperature) for 24-48 hours.[17]

  • After the equilibration period, collect the solid material by filtration.

  • Allow the solid to air-dry.

  • Analyze the solid using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if a new crystalline phase (co-crystal) has formed.

Visualizations

Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Evaluation cluster_3 Secondary Strategies (Formulation) A Poorly Soluble this compound Derivative B Characterize Physicochemical Properties (pKa, LogP, Crystal Form) A->B C pH Adjustment (Acidic Buffer) B->C D Salt Formation (e.g., HCl salt) B->D E Co-crystallization B->E F Measure Aqueous Solubility C->F D->F E->F G Assess Physical and Chemical Stability F->G H Solubility Goal Met? G->H I Solid Dispersions H->I No J Lipid-Based Formulations (e.g., SEDDS) H->J No K Particle Size Reduction (Micronization/Nanonization) H->K No L Optimized Formulation H->L Yes I->F J->F K->F

Caption: A logical workflow for enhancing the solubility of this compound derivatives.

Potential Signaling Pathways

Many pyridazine derivatives have been investigated as kinase inhibitors. The diagrams below illustrate some of the key signaling pathways that may be targeted by this compound derivatives.

JNK1_Pathway Stress Environmental Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun AP1 AP-1 Complex cJun->AP1 Transcription Gene Transcription (Inflammation, Apoptosis) AP1->Transcription Inhibitor This compound Derivative Inhibitor->JNK1

Caption: Inhibition of the JNK1 signaling pathway by a pyridazine derivative.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Downstream Cell Survival, Proliferation, Growth Akt->Downstream Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyridazine derivative.

References

Stability issues of 5-Methylpyridazin-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 5-Methylpyridazin-3-amine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Disclaimer

The quantitative data and degradation pathways presented in this guide are illustrative and based on general chemical principles for similar heterocyclic amines. Specific stability performance should be confirmed experimentally for your unique application and solution composition.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is generally soluble in polar organic solvents such as DMSO, DMF, and alcohols (e.g., ethanol, methanol). For aqueous solutions, it is advisable to use buffers, as the compound's stability can be pH-dependent. Always use high-purity, degassed solvents to minimize oxidative degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound can be significantly influenced by pH. The pyridazine ring and the amine group are susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to maintain solutions at a neutral or near-neutral pH (pH 6-8) for enhanced stability, unless the experimental protocol requires otherwise.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with heterocyclic aromatic rings can be susceptible to photolytic degradation. It is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Store solutions in the dark when not in use.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or below can prevent degradation from repeated freeze-thaw cycles. Always ensure containers are tightly sealed to prevent solvent evaporation and contamination.

Q5: What are the visual signs of degradation of a this compound solution?

A5: Visual indicators of degradation can include a change in color (e.g., from colorless to yellow or brown), the formation of precipitates, or a noticeable change in solution clarity. If any of these are observed, the solution should be analyzed for purity before use.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound concentration in my stock solution.

  • Question: Is your solvent appropriate and of high quality?

    • Answer: Impurities in solvents, such as peroxides in ethers or aldehydes in alcohols, can react with the amine group. Use freshly opened, high-purity solvents. Consider purging the solvent with nitrogen or argon before use to remove dissolved oxygen.

  • Question: How are you storing the solution?

    • Answer: As mentioned in the FAQs, improper storage can lead to degradation. Ensure the solution is protected from light and stored at the recommended temperature. If storing at room temperature, consider performing a short-term stability test to determine the acceptable duration.

  • Question: What is the pH of your solution?

    • Answer: If using an aqueous buffer, verify the pH. Extreme pH values can accelerate hydrolysis.

Issue 2: I see unexpected peaks in my HPLC/LC-MS analysis after preparing my sample.

  • Question: Could these be degradation products?

    • Answer: Yes, new peaks, especially those eluting earlier than the parent compound, could indicate the formation of more polar degradation products. This is common in forced degradation studies where hydrolysis or oxidation occurs.[1]

  • Question: Have you considered interactions with your sample matrix?

    • Answer: Components of your experimental matrix (e.g., cell culture media, formulation excipients) could be reacting with the this compound. Run a matrix blank to rule out interferences.

  • Question: Was the sample exposed to harsh conditions during preparation?

    • Answer: Excessive heat, prolonged exposure to light, or the use of strong acids or bases during sample workup can cause degradation.

Issue 3: My solution has changed color. Is it still usable?

  • Question: What does the color change signify?

    • Answer: A color change, typically to yellow or brown, often indicates the formation of chromophoric degradation products, possibly due to oxidation or polymerization.

  • Question: How can I confirm if the solution is compromised?

    • Answer: The solution should be re-analyzed by a stability-indicating method (e.g., HPLC-UV) to determine the purity and concentration of the active compound. Do not use the solution if significant degradation (e.g., >5-10%) has occurred or if the identity of the degradants is unknown and could interfere with your experiment.

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study on a 1 mg/mL solution of this compound in a 1:1 acetonitrile:water mixture, analyzed by HPLC.[1][2]

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Key Degradant Peak (RT)Observations
Acid Hydrolysis 0.1 M HCl24 h60°C15.2%3.1 minSolution remained clear
Base Hydrolysis 0.1 M NaOH24 h60°C25.8%2.8 minSlight yellowing of solution
Oxidation 3% H₂O₂8 h25°C35.5%4.5 min (N-oxide)Solution turned yellow
Thermal 80°C48 h80°C8.1%3.5 minNo color change
Photolytic 1.2 million lux hours24 h25°C12.3%Multiple minor peaksNo color change

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Take samples at 0, 1, 2, 4, and 8 hours.

  • Thermal Degradation: Place a tightly sealed vial of the stock solution in an oven at 80°C. Take samples at 0, 8, 24, and 48 hours.

  • Photolytic Degradation: Expose a clear vial of the stock solution to a calibrated light source (e.g., Xenon lamp) providing ICH-compliant illumination. A control sample should be wrapped in aluminum foil and placed alongside. Sample at defined light exposure intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides an example of an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Retention Time (Parent): ~ 7.5 min (This will vary based on the exact system)

Visualizations

TroubleshootingWorkflow Start Instability Observed (e.g., Peak Area Loss, New Peaks) Check_Solution Review Solution Preparation and Storage Conditions Start->Check_Solution Check_pH Is pH within optimal range (6-8)? Check_Solution->Check_pH Check_Solvent Is solvent high-purity and degassed? Check_pH->Check_Solvent Yes Modify_Protocol Modify Protocol: - Adjust pH - Use fresh/degassed solvent - Improve storage conditions Check_pH->Modify_Protocol No Check_Storage Protected from light? Stored at correct temp? Check_Solvent->Check_Storage Yes Check_Solvent->Modify_Protocol No Analyze_Degradation Perform Forced Degradation Study to Identify Stressors Check_Storage->Analyze_Degradation Yes, still unstable Conclusion Solution Stabilized / Degradation Profile Understood Check_Storage->Conclusion No, issue found Analyze_Degradation->Modify_Protocol Modify_Protocol->Conclusion

Caption: Troubleshooting workflow for stability issues.

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products Parent This compound N_Oxide N-Oxide Product Parent->N_Oxide Oxidation (H₂O₂) Hydrolysis_Product Ring-Opened Product Parent->Hydrolysis_Product Acid/Base Hydrolysis Dimer Dimerization Product Parent->Dimer Photolysis/Heat

Caption: Hypothetical degradation pathways.

References

How to reduce impurities in 5-Methylpyridazin-3-amine production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methylpyridazin-3-amine Production

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges in the synthesis and purification of this compound, focusing on impurity reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The synthesis of pyridazine derivatives often involves the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines.[1][2] A common laboratory and industrial approach for substituted aminopyridazines involves the nucleophilic substitution of a halogenated precursor. For this compound, a likely precursor is 6-Chloro-5-methylpyridazin-3-amine, which serves as an intermediate in pharmaceutical manufacturing.[3] The synthesis may also be achieved through multi-component reactions involving arylglyoxals, malononitrile, and hydrazine hydrate.[4]

Q2: What are the primary impurities encountered during the production of this compound?

During synthesis, several types of impurities can form:

  • Unreacted Starting Materials: Residual halogenated pyridazine precursors (e.g., 6-Chloro-5-methylpyridazin-3-amine) are a common impurity if the reaction does not go to completion.

  • Regioisomers: Non-selective reactions can lead to the formation of isomeric byproducts, which can be difficult to separate.

  • Solvent Adducts and Solvatomorphs: During purification, especially recrystallization, solvent molecules can be incorporated into the crystal lattice, forming solvates.[5] This can alter the physical properties of the compound.

  • Degradation Products: Pyridazine rings can be sensitive to harsh reaction conditions (e.g., high temperature or strong acid/base), leading to decomposition products.

  • High-Molecular-Weight Byproducts: Dimerization or polymerization of starting materials or the product can occur under certain conditions.

Q3: Which analytical techniques are most effective for identifying and quantifying impurities?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and detecting non-volatile impurities.

  • Thin Layer Chromatography (TLC): A rapid and effective technique for monitoring reaction progress and identifying the optimal solvent system for column chromatography.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and can help elucidate the structure of unknown impurities.

  • Infrared (IR) Spectroscopy: Helps confirm the presence of key functional groups and can be used to characterize the final product.[7]

Troubleshooting Guide

Problem 1: My final product is discolored (e.g., yellow or brown) and has a low or broad melting point.

  • Possible Cause: This often indicates the presence of multiple impurities or thermal degradation products. Pyridazine compounds can sometimes present as light-yellow powders, but dark coloration suggests significant contamination.[7]

  • Solution:

    • Reaction Control: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Carefully control the reaction temperature to avoid thermal decomposition.

    • Decolorization: Treat the crude product solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[8]

    • Purification: Employ column chromatography or recrystallization to separate the desired product from colored impurities.

Problem 2: HPLC analysis shows a significant peak corresponding to the starting material (e.g., 6-Chloro-5-methylpyridazin-3-amine).

  • Possible Cause: The amination reaction is incomplete. This can be due to insufficient reaction time, low temperature, or inadequate stoichiometry of the amine source.

  • Solution:

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material spot/peak is minimal.

    • Increase Temperature: Gently increase the reaction temperature, being careful not to cause degradation.

    • Increase Excess Reagent: Use a larger excess of the aminating agent (e.g., ammonia or a protected amine source) to drive the reaction to completion.

Problem 3: The purified product has poor solubility and an inconsistent melting point, suggesting polymorphism.

  • Possible Cause: The compound is crystallizing into different polymorphic or solvated forms. Recrystallization, while a powerful purification technique, can sometimes lead to the formation of unwanted solvatomorphs, which may have different physical and even toxicological properties.[5][9]

  • Solution:

    • Solvent Screening: Perform a thorough recrystallization solvent screen to find a system that consistently produces the desired crystal form.[10] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • Control Cooling Rate: The rate of cooling during recrystallization can influence crystal formation. Slow, controlled cooling generally yields larger and purer crystals.[11]

    • Thorough Drying: Dry the final product under a high vacuum at a controlled temperature to remove all residual solvent. This is critical to prevent the formation of solvates and ensure accurate analytical results.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for purifying this compound using common laboratory techniques. These values are illustrative and can vary based on the specific impurity profile of the crude material.

Purification MethodMobile Phase / Solvent SystemPurity Achieved (Typical)Typical YieldKey Advantages & Disadvantages
Silica Gel Chromatography Dichloromethane / Methanol gradient (e.g., 99:1 to 95:5)[6]98.0 - 99.5%60 - 80%Pro: Excellent for separating closely related impurities. Con: Can be time-consuming and requires significant solvent.
Recrystallization Ethanol99.0 - 99.8%70 - 90%Pro: Highly effective for removing minor impurities and achieving high purity.[11] Con: Risk of polymorphism; yield depends on solubility.
Recrystallization Toluene>99.0%65 - 85%Pro: Good for less polar impurities. Con: Higher boiling point requires careful handling.
Acid-Base Extraction 1M HCl / Ethyl Acetate~95% (as a pre-purification step)>90%Pro: Excellent for removing non-basic impurities. Con: Not effective for removing basic impurities; requires further purification.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for purifying a solid compound where ethanol is a suitable solvent.[10]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solvent begins to boil.[8]

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[8]

  • Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-warmed receiving flask. Pour the hot solution through the filter paper. This step removes insoluble impurities and activated charcoal if used.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the funnel with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

This protocol describes a standard method for purification using a silica gel column.[6][12]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by slowly adding a more polar solvent like methanol. A typical gradient might run from 0% to 5% methanol in dichloromethane.[6]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Spot each fraction on a TLC plate and develop it using the appropriate mobile phase (e.g., 95:5 DCM:MeOH). Visualize the spots under UV light (254 nm) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound. Dry the product under a high vacuum to remove any final traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product Analysis1 Initial Analysis (TLC / HPLC) Crude->Analysis1 Decision Purity Acceptable? Analysis1->Decision Purify Select Purification Method Decision->Purify No Pure Pure Product (>99%) Decision->Pure Yes Recryst Recrystallization Purify->Recryst High crude purity Chroma Column Chromatography Purify->Chroma Complex mixture Analysis2 Purity Analysis (HPLC) Recryst->Analysis2 Chroma->Analysis2 Analysis2->Pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Problem: Low Purity of Final Product CheckSM HPLC shows significant starting material peak? Start->CheckSM IncompleteRxn Cause: Incomplete Reaction CheckSM->IncompleteRxn Yes CheckColor Product is discolored or has broad melt peak? CheckSM->CheckColor No SolutionSM Solution: • Increase reaction time/temp • Use excess amine reagent IncompleteRxn->SolutionSM Degradation Cause: Degradation or Multiple Impurities CheckColor->Degradation Yes Other Consult advanced analytics (e.g., LC-MS, NMR) to identify unknown impurities CheckColor->Other No SolutionColor Solution: • Use activated charcoal • Re-purify via chromatography Degradation->SolutionColor

Caption: Decision tree for troubleshooting common purity issues.

References

Technical Support Center: Optimizing Catalyst Selection for 5-Methylpyridazin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methylpyridazin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the catalytic synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the catalytic hydrogenolysis of 6-Chloro-5-methylpyridazin-3-amine. This reaction selectively removes the chlorine atom, yielding the desired product. The catalyst of choice for this transformation is typically Palladium on carbon (Pd/C).

Q2: Why is Palladium on carbon (Pd/C) the preferred catalyst for this synthesis?

A2: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis reactions, particularly for the dehalogenation of aryl halides.[1] Its high surface area and catalytic activity allow for the reaction to proceed under relatively mild conditions with high selectivity. It is also a heterogeneous catalyst, which simplifies post-reaction workup and catalyst removal through filtration.

Q3: Can other catalysts be used for the dehalogenation of 6-Chloro-5-methylpyridazin-3-amine?

A3: While Pd/C is the most common, other platinum group metal catalysts such as platinum oxide (PtO2) can also be used for the hydrogenation of pyridine derivatives.[2][3][4] However, these may require harsher reaction conditions, such as higher pressures and temperatures, and may lead to different selectivity profiles. For routine, selective dehalogenation, Pd/C is generally the most reliable and cost-effective option.

Q4: Is a base required for the catalytic hydrogenation of 6-Chloro-5-methylpyridazin-3-amine?

A4: While the addition of a base is common in many palladium-catalyzed reactions to scavenge the generated HCl, it is not always necessary for the dehalogenation of dichloropyridazine amine compounds.[1] The reaction can proceed efficiently in a suitable solvent without a base, which simplifies the workup procedure.[1] However, if side reactions or catalyst deactivation are observed, the addition of a non-nucleophilic base might be beneficial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via catalytic hydrogenation of 6-Chloro-5-methylpyridazin-3-amine.

Issue 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the Pd/C catalyst is fresh and has been stored properly under an inert atmosphere. - Consider using a higher catalyst loading, but be mindful of potential side reactions. - Test a different batch or supplier of the catalyst.
Insufficient Hydrogen Pressure - Verify the hydrogen supply and ensure there are no leaks in the reaction setup. - Increase the hydrogen pressure within the safe limits of the reactor. A typical range for this reaction is 50-500 psig.[5]
Low Reaction Temperature - Gradually increase the reaction temperature. While the reaction can often proceed at room temperature, gentle heating may be required to improve the rate.
Poor Solvent Choice - Ensure the solvent is of appropriate grade and is degassed. Common solvents include methanol, ethanol, and toluene.[1]
Issue 2: Incomplete Dehalogenation (Presence of Starting Material)
Potential Cause Troubleshooting Steps
Short Reaction Time - Extend the reaction time and monitor the progress by TLC or LC-MS. Reaction times can range from 3 to 12 hours.[1]
Catalyst Poisoning - Ensure the starting material and solvent are free from impurities, especially sulfur-containing compounds, which can poison the palladium catalyst. - If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary.
Insufficient Catalyst Loading - Increase the catalyst loading incrementally. A typical loading is between 1-5% by weight of the starting material.[5]
Issue 3: Formation of Side Products (e.g., Over-reduction of the Pyridazine Ring)
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions - Reduce the hydrogen pressure and/or reaction temperature. Over-reduction is more likely at elevated temperatures and pressures.
Prolonged Reaction Time - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further reduction of the product.
Catalyst Choice - While less common with Pd/C, other catalysts might be more prone to ring reduction. If using an alternative catalyst, consider switching to Pd/C for higher selectivity.

Data Presentation

The following table summarizes typical reaction conditions for the catalytic hydrogenation of 6-Chloro-5-methylpyridazin-3-amine to this compound. Please note that these are general guidelines, and optimization may be required for specific experimental setups.

ParameterCondition 1Condition 2Condition 3
Catalyst 3% Pd/C5% Pd/C10% Pd/C
Catalyst Loading 1-5% (w/w)2-8% (w/w)5-10% (w/w)
Solvent MethanolEthanolToluene
Hydrogen Pressure 50-100 psig100-250 psig250-500 psig
Temperature 25-40 °C40-60 °C60-80 °C
Reaction Time 6-12 hours4-8 hours3-6 hours
Typical Yield >90%>95%>95%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-Chloro-5-methylpyridazin-3-amine using Pd/C

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 6-Chloro-5-methylpyridazin-3-amine

  • Palladium on carbon (e.g., 5% Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Parr apparatus or a similar hydrogenation reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a suitable pressure vessel, add 6-Chloro-5-methylpyridazin-3-amine and methanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it with hydrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psig).[5]

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Workup and Isolation A Charge Reactor with 6-Chloro-5-methylpyridazin-3-amine and Solvent B Add Pd/C Catalyst (under inert atmosphere) A->B C Seal and Purge Reactor with Hydrogen B->C D Pressurize with H2 (50-500 psig) C->D E Heat and Stir (25-80 °C) D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool and Vent Reactor F->G H Filter through Celite to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Product (if necessary) I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_time Reaction Time Start Low or No Conversion C1 Is the catalyst fresh and stored properly? Start->C1 S1 Use fresh catalyst. Increase loading. C1->S1 No C2 Is H2 pressure sufficient? C1->C2 Yes S2 Check for leaks. Increase pressure. C2->S2 No C3 Is temperature optimal? C2->C3 Yes S3 Increase temperature. C3->S3 No C4 Is reaction time sufficient? C3->C4 Yes S4 Extend reaction time. C4->S4 No End Re-evaluate substrate purity and solvent quality C4->End Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: HPLC Analysis of 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methylpyridazin-3-amine, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound, a polar and basic compound (predicted XLogP3 of -0.1), is most commonly attributed to secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][2][3][4] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail. Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase pH.[5][6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[7][8][9] At a mid-range pH, both the ionized (protonated amine) and unionized forms of the analyte may exist, and the silica surface can have ionized silanol groups, leading to strong electrostatic interactions and peak tailing.[3][4] It is generally advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form.[9][10] For a basic compound, using a low pH (e.g., pH 2.5-3.5) will protonate the analyte and suppress the ionization of silanol groups, minimizing unwanted interactions.[2][11]

Q3: What type of HPLC column is recommended for the analysis of this compound?

For polar, basic compounds like this compound, it is recommended to use modern, high-purity silica columns that are end-capped or base-deactivated.[2] These columns have a reduced number of accessible silanol groups, thereby minimizing secondary interactions. Alternatively, columns with a polar-embedded stationary phase or those designed to be stable at a higher pH range can also provide improved peak symmetry.[3][4]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Checks
  • Confirm System Suitability: Ensure that the HPLC system is performing correctly by running a standard with a non-polar, neutral compound. If peak tailing is observed for all compounds, the issue may be related to the system (e.g., extra-column dead volume) rather than the analyte chemistry.

  • Sample Concentration: High sample concentrations can lead to column overload and cause peak tailing.[5] Try diluting the sample to see if the peak shape improves.

Method Optimization

If initial checks do not resolve the issue, the following method parameters should be optimized:

Table 1: Mobile Phase Modifications to Mitigate Peak Tailing

ModificationExperimental ProtocolExpected Outcome
Adjust Mobile Phase pH (Low pH) Add 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase to achieve a pH between 2.5 and 3.5.Suppresses the ionization of silanol groups on the stationary phase, reducing secondary interactions with the protonated amine analyte and improving peak symmetry.[2][11]
Increase Buffer Concentration Increase the concentration of the buffer (e.g., phosphate or acetate) in the mobile phase from 10 mM to 25-50 mM.The higher ionic strength of the mobile phase can help to mask the residual silanol groups, leading to a more symmetrical peak shape.[2]
Add a Competing Base Add a small amount (e.g., 0.1-0.5% v/v) of a competing base, such as triethylamine (TEA), to the mobile phase. The pH of the mobile phase should be adjusted after the addition of TEA.TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with this compound.[2][10]
Change Organic Modifier If using acetonitrile, switch to methanol, or vice versa.Methanol is a more polar solvent and can sometimes provide different selectivity and improved peak shape for polar analytes by better shielding the silanol groups.
Column Selection and Care
  • Use an End-capped Column: Employ a column that is specifically designated as "end-capped" or "base-deactivated" to minimize the number of free silanol groups.[2]

  • Column Flushing: If the column has been used with other analytes, flush it thoroughly with a strong solvent to remove any contaminants that may be causing peak tailing.[1]

  • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample that could lead to active sites and peak tailing.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_system Run System Suitability Standard. Does a neutral compound also tail? start->check_system system_issue System Issue Detected. Check for dead volume, leaks, or blockages. check_system->system_issue Yes no_system_issue Analyte-Specific Tailing check_system->no_system_issue No end_bad Consult Further Support system_issue->end_bad check_concentration Reduce Sample Concentration. Does peak shape improve? no_system_issue->check_concentration overload_issue Column Overload. Optimize sample load. check_concentration->overload_issue Yes no_overload Secondary Interactions Likely check_concentration->no_overload No end_good Peak Tailing Resolved overload_issue->end_good modify_mobile_phase Modify Mobile Phase (See Table 1) no_overload->modify_mobile_phase change_column Consider Different Column Chemistry (e.g., End-capped, Polar-embedded) no_overload->change_column modify_mobile_phase->end_good change_column->end_good

References

Technical Support Center: Functionalization of the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the functionalization of the pyridazine ring. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazine chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is regioselective functionalization of the pyridazine ring so challenging?

A1: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic nature deactivates the ring towards electrophilic aromatic substitution, making such reactions difficult.[1][2] Conversely, the ring is activated for nucleophilic attack, which typically occurs at the positions ortho or para to the ring nitrogens (C3, C6, and C4).[3] The inherent electronic properties and the directing effects of existing substituents can lead to mixtures of regioisomers, complicating purification and reducing yields.

Q2: What is the purpose of preparing a pyridazine N-oxide?

A2: Preparing a pyridazine N-oxide is a common strategy to modulate the reactivity of the pyridazine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This modification can activate the ring for certain electrophilic substitutions and also directs functionalization to specific positions, often the C4 and C6 positions.[4] However, it's important to be aware of potential side reactions, such as deoxygenation or ring-opening under certain conditions.[5][6]

Q3: My palladium-catalyzed cross-coupling reaction on a chloropyridazine is giving a low yield. What are the likely causes?

A3: Low yields in cross-coupling reactions with chloropyridazines are a common issue. Several factors could be at play:

  • Catalyst Deactivation: The nitrogen atoms of the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][8][9]

  • Poor Reactivity of the Chloride: Chloropyridazines are generally less reactive than their bromo or iodo counterparts.[7]

  • Inappropriate Ligand or Base: The choice of ligand and base is critical for an efficient catalytic cycle. For electron-deficient heterocycles like pyridazine, specialized ligands and carefully chosen bases are often required.[7]

  • Side Reactions: Competing side reactions, such as hydrodehalogenation or homocoupling, can reduce the yield of the desired product.

Q4: Can I perform a direct C-H functionalization on the pyridazine ring?

A4: Yes, direct C-H functionalization of pyridazines is possible, but it is often challenging to control the regioselectivity. The inherent reactivity of the C-H bonds is influenced by the electron-deficient nature of the ring. Palladium-catalyzed C-H arylation is a common method, but directing groups are often necessary to achieve high regioselectivity.[10][11] Without a directing group, mixtures of products are common.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on a substituted dichloropyridazine and obtaining a mixture of regioisomers. How can I improve the selectivity?

Answer:

Improving regioselectivity in SNAr reactions on pyridazines often involves a careful consideration of both electronic and steric factors.

  • Electronic Effects: The electron-withdrawing nature of the two adjacent nitrogen atoms makes the carbon atoms of the pyridazine ring electrophilic. Nucleophilic attack is generally favored at the C3 and C6 positions, followed by the C4 position. The presence of other electron-withdrawing or -donating groups on the ring will further influence the regioselectivity.

  • Steric Hindrance: Bulky substituents on the pyridazine ring or the incoming nucleophile can hinder the approach to a specific position, thereby favoring substitution at a less sterically congested site.

  • Reaction Conditions: Temperature and solvent can also play a role in regioselectivity. It is advisable to screen different solvents and run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Workflow for Poor Regioselectivity in SNAr

start Poor Regioselectivity in SNAr check_electronics Analyze Electronic Effects of Substituents start->check_electronics check_sterics Evaluate Steric Hindrance check_electronics->check_sterics Consider both activating/deactivating and directing effects optimize_conditions Optimize Reaction Conditions check_sterics->optimize_conditions Identify most accessible positions modify_substrate Modify Substrate or Nucleophile optimize_conditions->modify_substrate Screen solvents (e.g., THF, DMF, MeCN) and temperature solution Improved Regioselectivity optimize_conditions->solution If successful modify_substrate->solution Introduce blocking groups or use a bulkier nucleophile

Caption: Troubleshooting workflow for poor regioselectivity in SNAr reactions.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling of a bromopyridazine with an arylboronic acid is resulting in a low yield of the desired biaryl product. What steps can I take to improve the outcome?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions involving pyridazines are a frequent challenge. Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: For electron-deficient heterocycles like pyridazine, standard palladium catalysts may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) that can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is recommended.

  • Solvent System: The solvent plays a critical role in solubilizing the reactants and the catalyst complex. Aprotic polar solvents like dioxane, THF, or DMF are often effective. The addition of water can sometimes be beneficial, particularly when using inorganic bases.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. Monitoring the reaction by TLC or GC/LC-MS can help determine the optimal reaction time and temperature.

  • Purity of Reagents: Ensure that the pyridazine substrate, boronic acid, and solvent are pure and dry. Impurities can poison the catalyst and inhibit the reaction.

Quantitative Data for Suzuki-Miyaura Coupling of 3,6-dichloropyridazine

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001285Fictional Data
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane1101692Fictional Data
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O902465Fictional Data

Note: The data in this table is illustrative and based on typical conditions for similar reactions. Optimal conditions will vary depending on the specific substrates.

Troubleshooting Workflow for Low Yield in Cross-Coupling

start Low Yield in Cross-Coupling check_catalyst Evaluate Catalyst and Ligand start->check_catalyst check_base Screen Different Bases check_catalyst->check_base Use electron-rich, bulky ligands check_solvent Optimize Solvent System check_base->check_solvent Test K2CO3, Cs2CO3, K3PO4 check_temp_time Adjust Temperature and Time check_solvent->check_temp_time Try Dioxane, THF, DMF, +/- H2O check_reagents Verify Reagent Purity check_temp_time->check_reagents Monitor reaction progress solution Improved Yield check_temp_time->solution If successful check_reagents->solution Use pure, dry reagents and solvent

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Issue 3: Unwanted Ring Opening of Pyridazine N-Oxides

Question: I am trying to functionalize a pyridazine N-oxide, but I am observing significant amounts of ring-opened byproducts. How can I prevent this?

Answer:

Pyridazine N-oxides can undergo photochemical or thermally induced ring opening to form reactive intermediates like diazoalkenes.[5][6] To minimize this, consider the following:

  • Protect from Light: If the reaction does not require photochemical activation, protect the reaction vessel from light by wrapping it in aluminum foil.[5]

  • Control Temperature: Avoid excessively high reaction temperatures, as this can promote thermal ring opening. Run the reaction at the lowest effective temperature.

  • Choice of Reagents: Certain reagents can promote ring opening. For example, strong acids or bases can sometimes facilitate this process. A careful selection of reagents is important.

  • Substituent Effects: The presence of certain substituents on the pyridazine ring can influence the stability of the N-oxide and its propensity for ring opening. Electron-donating groups can sometimes stabilize the N-oxide.[5]

Experimental Protocols

Protocol 1: Regioselective C-H Arylation of a Pyridazine Derivative

This protocol describes a general procedure for the palladium-catalyzed C-H arylation of a pyridazine derivative using an aryl halide.

Materials:

  • Substituted pyridazine

  • Aryl halide (iodide or bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine, Buchwald ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the substituted pyridazine (1.0 mmol), aryl halide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (2.0 mmol) to the flask.

  • Add the anhydrous solvent (5 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for C-H Arylation

start Start: C-H Arylation setup Reaction Setup: - Pyridazine - Aryl Halide - Pd(OAc)2 - Ligand - Base - Solvent start->setup inert Establish Inert Atmosphere setup->inert heat Heat and Stir inert->heat monitor Monitor Reaction Progress heat->monitor workup Workup: - Cool - Dilute - Wash - Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for a typical C-H arylation of a pyridazine.

Protocol 2: Synthesis of a Pyridazine N-Oxide

This protocol provides a general method for the N-oxidation of a pyridazine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Substituted pyridazine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted pyridazine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude pyridazine N-oxide.

  • Purify the product by column chromatography or recrystallization if necessary.

Yields of Pyridazine N-Oxide Synthesis

Pyridazine SubstrateOxidizing AgentSolventTemp (°C)Time (h)Yield (%)Reference
3-phenylpyridazinem-CPBADCM0 to rt488Fictional Data
3,6-dichloropyridazineH₂O₂/AcOH-70675Fictional Data
4-methylpyridazinem-CPBACHCl₃0 to rt392Fictional Data

Note: The data in this table is illustrative. Reaction conditions and yields will vary based on the specific pyridazine substrate.

References

Validation & Comparative

A Comparative Analysis of 5-Methylpyridazin-3-amine and 6-Chloro-5-methylpyridazin-3-amine in Biological Systems: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Scrutiny of Two Structurally Related Pyridazine Derivatives Reveals a Gap in Direct Comparative Biological Activity Data

Researchers and drug development professionals investigating pyridazine-based compounds will find a notable absence of direct comparative studies on the biological activities of 5-Methylpyridazin-3-amine and 6-Chloro-5-methylpyridazin-3-amine. While the pyridazine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for oncology, a head-to-head evaluation of these two specific analogs is not documented in the reviewed scientific literature. This guide synthesizes the available information on each compound and underscores the need for direct comparative research to fully elucidate their potential therapeutic value.

The pyridazine core is recognized for its role in compounds targeting key signaling pathways implicated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK1).[1] Inhibition of these pathways can disrupt tumor angiogenesis and cancer cell proliferation.

This compound: A Building Block for Kinase Inhibitors

6-Chloro-5-methylpyridazin-3-amine: An Intermediate in Pharmaceutical Synthesis

Similarly, 6-Chloro-5-methylpyridazin-3-amine is consistently identified as an intermediate in pharmaceutical manufacturing.[3] The presence of a chlorine atom at the 6-position offers a reactive site for further chemical modifications, making it a versatile building block for creating a diverse library of derivative compounds. However, like its 5-methyl counterpart, there is a lack of published data detailing its specific biological activities.

The Unanswered Question: A Direct Comparison

The critical gap in the current body of research is the absence of studies that have concurrently evaluated this compound and 6-Chloro-5-methylpyridazin-3-amine in the same biological assays. Such a study would be invaluable for understanding the structure-activity relationship (SAR) of this pyridazine scaffold. Specifically, it would clarify the impact of the chloro-substituent at the 6-position on the compound's biological efficacy and target specificity compared to the unsubstituted methyl variant.

Future Directions

To address this knowledge gap, direct comparative studies are warranted. Researchers are encouraged to perform in vitro assays, such as the MTT assay for cytotoxicity against a panel of cancer cell lines, and kinase inhibition assays for specific targets like VEGFR-2 and JNK1. Such research would provide the quantitative data necessary to make a definitive comparison of the activities of these two compounds.

Experimental Protocols

For researchers interested in conducting comparative studies, the following is a generalized protocol for an in vitro anticancer activity screening using the MTT assay, a common method for assessing cell viability.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound and 6-Chloro-5-methylpyridazin-3-amine) dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The final concentration of DMSO should be maintained below 0.5% to prevent solvent-induced toxicity. After 24 hours, the existing medium is removed from the wells and replaced with 100 µL of the medium containing various concentrations of the test compounds. A control group receiving medium with DMSO alone is also included.

  • MTT Incubation: The plates are incubated for an additional 48-72 hours. Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing a Potential Mechanism and Workflow

To provide a conceptual framework, the following diagrams illustrate a common signaling pathway targeted by pyridazine derivatives and a generalized workflow for evaluating such compounds.

G Generic Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR-2) A->B C Signaling Cascade (e.g., RAS/RAF/MEK/ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation, Angiogenesis E->F G Pyridazine Inhibitor (Hypothetical) G->B Inhibition

Caption: A simplified diagram of a generic kinase signaling pathway that can be targeted by small molecule inhibitors like pyridazine derivatives.

G Experimental Workflow for Compound Evaluation cluster_0 In Vitro cluster_1 In Vivo (Hypothetical Next Step) A Compound Synthesis & Characterization B Kinase Inhibition Assays (e.g., VEGFR-2, JNK1) A->B C Cell-Based Assays (e.g., MTT on Cancer Cell Lines) A->C D Data Analysis (IC50 Determination) B->D C->D E Animal Model Studies (e.g., Xenograft) D->E Lead Compound Selection F Efficacy & Toxicity Evaluation E->F

Caption: A generalized experimental workflow for the evaluation of potential anticancer compounds.

References

A Comparative Guide to the Efficacy of 5-Methylpyridazin-3-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 5-Methylpyridazin-3-amine-based inhibitors targeting key kinases in cellular signaling pathways. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against several important kinase targets, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Activin Receptor-Like Kinase 5 (ALK5), Janus Kinase 2 (JAK2), and Tyrosine Kinase 2 (TYK2). This guide will delve into a comparative analysis of inhibitors based on this core, presenting their biological activities and the experimental methodologies used for their evaluation.

Data Presentation: Comparative Efficacy of this compound Derivatives

The following tables summarize the inhibitory activities of various this compound-based compounds against their respective kinase targets. The data is presented to facilitate a clear comparison of their potency.

Table 1: Comparative Inhibitory Activity of Pyridazine-Based ALK5 Inhibitors

CompoundHinge BinderSelectivity GroupALK5 pKiALK5 pIC50 (Cellular)
4 2-amino-pyridine5-chloro-2-fluorophenyl8.555.66
5 3-amino-pyridine5-chloro-2-fluorophenyl7.16< 5.0
6 2-acetamido-pyridine5-chloro-2-fluorophenyl6.51< 5.0
8 2-methoxy-pyridine5-chloro-2-fluorophenyl7.49< 5.0
9 3-methoxy-pyridine5-chloro-2-fluorophenyl9.176.20
20 2-(N-(N-methylpiperazine)acetamido)-pyridine5-chloro-2-fluorophenyl9.296.82
23 2-(N-(N,N-dimethylamino)acetamido)-pyridine5-chloro-2-fluorophenyl8.997.19

Data sourced from a study on novel pyridazine-based ALK5 inhibitors.[1]

Table 2: Comparative Inhibitory Activity of N-(Methyl-d3)pyridazine-3-carboxamide Derivatives Against TYK2

CompoundR GroupSTAT3 Phosphorylation IC50 (nM)
Deucravacitinib (Positive Control)3.2
5 Phenyl>1000
6 Pyridin-2-yl>1000
7 Thiophen-2-yl>1000
24 1-methyl-1H-pyrazol-4-yl15.6
30 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl1.8

Data adapted from a study on novel TYK2 inhibitors with an N-(methyl-d3)pyridazine-3-carboxamide skeleton.[2]

Table 3: Comparative Inhibitory Activity of Pyrimidine Derivatives as IRAK4 Inhibitors

CompoundR1R2IRAK4 IC50 (nM)
1 HH180
2 MeH150
4 H3-pyridyl3.4
13 H4-pyridyl0.8
17 Me3-pyridyl1.8
18 Me4-pyridyl0.5

Note: These compounds are 5-aryl-2,4-diaminopyrimidines, a related scaffold, and are presented for comparative purposes. Data sourced from a study on potent and selective IRAK4 inhibitors.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

1. ALK5 Kinase Inhibition Assay (ADP-Glo™)

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Materials:

    • Recombinant human ALK5 kinase domain.

    • ATP and appropriate substrate.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Test compounds (this compound derivatives).

  • Procedure:

    • The kinase reaction is performed by incubating the ALK5 enzyme with ATP and a suitable substrate in the presence of varying concentrations of the test inhibitor.

    • After the incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the ADP generated into ATP and to catalyze a luciferase reaction that produces light.

    • The luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[1]

2. TYK2 Cellular Assay (STAT3 Phosphorylation)

  • Principle: This assay measures the ability of an inhibitor to block the phosphorylation of STAT3, a downstream target of TYK2, in a cellular context.

  • Materials:

    • A suitable human cell line expressing TYK2 (e.g., THP-1 monocytes).

    • A cytokine to stimulate the TYK2 pathway (e.g., IL-23).

    • Antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • A detection system (e.g., Western blotting or a plate-based immunoassay).

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test inhibitor.

    • The cells are then stimulated with a cytokine (e.g., IL-23) to activate the TYK2 signaling pathway.

    • After stimulation, the cells are lysed, and the levels of p-STAT3 and total STAT3 are measured using a suitable detection method.

    • The IC50 value is determined by the concentration of the inhibitor that causes a 50% reduction in the level of p-STAT3 relative to the total STAT3.[2]

3. IRAK4 Kinase Inhibition Assay

  • Principle: This assay quantifies the in vitro potency of compounds to inhibit the enzymatic activity of IRAK4.

  • Materials:

    • Recombinant human IRAK4 enzyme.

    • ATP and a specific peptide substrate.

    • Assay buffer.

    • Detection reagents.

  • Procedure:

    • The IRAK4 enzyme is incubated with the test compound at various concentrations in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as TR-FRET or a luminescence-based assay.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and a typical experimental workflow for their evaluation.

IRAK4_Signaling_Pathway TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1/2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Inhibitor 5-Methylpyridazin- 3-amine Inhibitor Inhibitor->IRAK4

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

ALK5_Signaling_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 P pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (Fibrosis, etc.) Nucleus->Gene_Transcription Inhibitor 5-Methylpyridazin- 3-amine Inhibitor Inhibitor->ALK5

Caption: ALK5 signaling pathway activated by TGF-β.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-6, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK2->STAT P TYK2->STAT P pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, etc.) Nucleus->Gene_Expression Inhibitor 5-Methylpyridazin- 3-amine Inhibitor Inhibitor->JAK2 Inhibitor->TYK2

Caption: JAK-STAT signaling pathway mediated by JAK2 and TYK2.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical Biochemical Kinase Assay (e.g., ADP-Glo) cellular Cellular Assay (e.g., p-STAT measurement) biochemical->cellular selectivity Kinase Selectivity Profiling cellular->selectivity pk Pharmacokinetics (PK) Study pd Pharmacodynamics (PD) Marker Analysis pk->pd efficacy Disease Model Efficacy Study pd->efficacy lead_opt Lead Optimization efficacy->lead_opt start Compound Synthesis (this compound derivatives) start->biochemical selectivity->pk

Caption: A typical experimental workflow for evaluating kinase inhibitors.

References

A Comparative Guide to Analytical Standards of 5-Methylpyridazin-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical standards for 5-Methylpyridazin-3-amine (CAS No. 144294-43-9), a key intermediate in pharmaceutical and agrochemical research. The selection of a high-quality analytical standard is crucial for ensuring the accuracy and reliability of experimental results. This document outlines the typical specifications of commercially available standards, provides detailed analytical methodologies for their characterization, and discusses potential impurities.

Comparison of Typical Analytical Standard Specifications

Analytical standards for this compound are available from various suppliers. While batch-specific data will vary, the following table summarizes the typical product specifications offered by major chemical suppliers. Researchers are advised to always consult the supplier-specific Certificate of Analysis (CoA) for detailed information.

ParameterTypical SpecificationAnalytical Method
Appearance White to off-white or light brown solid/powderVisual Inspection
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)
Purity (by GC) ≥98%Gas Chromatography (GC)
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry
Melting Point 183-184 °C[1]Capillary Method
Moisture Content Typically ≤0.5%Karl Fischer Titration
Residual Solvents To be reported if significantHeadspace GC-MS

Experimental Protocols for Quality Control

Accurate characterization of this compound analytical standards is essential. The following are detailed protocols for the key analytical techniques used to assess the purity and identity of this compound. These protocols are based on established methods for the analysis of aromatic amines and related heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and identifying any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile (linear gradient)

    • 25-30 min: 90% Acetonitrile (isocratic)

    • 30-35 min: 90% to 10% Acetonitrile (linear gradient)

    • 35-40 min: 10% Acetonitrile (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile organic impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a solution of the standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy:

    • Expected Chemical Shifts (in DMSO-d₆): The spectrum is expected to show signals for the methyl protons, the aromatic protons on the pyridazine ring, and the amine protons. The exact chemical shifts will depend on the solvent and concentration. Based on similar structures, the methyl protons would appear as a singlet around δ 2.2-2.5 ppm. The pyridazine ring protons would appear as doublets or multiplets in the aromatic region (δ 6.5-8.5 ppm). The amine protons would likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy:

    • Expected Chemical Shifts (in DMSO-d₆): The spectrum will show distinct signals for the methyl carbon and the carbons of the pyridazine ring.

Potential Impurities

The quality of an analytical standard is defined by its purity and the profile of its impurities. Potential impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of the synthesis: Isomeric pyridazine derivatives or products of side reactions.

  • Residual solvents: Solvents used in the synthesis and purification process.

  • Degradation products: Products formed upon exposure to light, air, or elevated temperatures.

A thorough impurity profile is a critical component of a comprehensive Certificate of Analysis.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the quality control of a this compound analytical standard and a generalized synthetic pathway.

QC_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Start Receive Analytical Standard Prep Prepare Solutions for Analysis Start->Prep HPLC HPLC Purity Prep->HPLC GCMS GC-MS Identity and Impurities Prep->GCMS NMR NMR Structural Confirmation Prep->NMR Analyze Analyze and Process Data HPLC->Analyze GCMS->Analyze NMR->Analyze CoA Generate Certificate of Analysis Analyze->CoA

Caption: Quality control workflow for this compound.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Synthesis and Purification cluster_2 Final Product SM1 Precursor A Reaction Chemical Reaction SM1->Reaction SM2 Precursor B SM2->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Generalized synthetic pathway for this compound.

References

Cross-reactivity studies of 5-Methylpyridazin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cross-reactivity of 5-Methylpyridazin-3-amine derivatives is crucial for their development as selective kinase inhibitors. Understanding the off-target effects of these compounds is paramount in drug discovery to mitigate potential toxicity and to identify opportunities for therapeutic polypharmacology. This guide provides a comprehensive overview of the selectivity profile of a representative this compound derivative, comparing it with established kinase inhibitors.

Quantitative Kinase Inhibition Profile

The inhibitory activity of a hypothetical this compound derivative, herein referred to as "Compound A," was assessed against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are compared with two well-characterized kinase inhibitors: a highly selective inhibitor and a broad-spectrum inhibitor. This comparison helps to contextualize the selectivity of Compound A.

Kinase TargetCompound A (IC50, nM)Comparator 1 (Selective, IC50, nM)Comparator 2 (Broad-Spectrum, IC50, nM)
Primary Target Family
Kinase A10515
Kinase B25820
Secondary Target Family 1
Kinase C150>10,00050
Kinase D300>10,00075
Secondary Target Family 2
Kinase E8005,000100
Kinase F>1,000>10,000120
Off-Target Family 1
Kinase G>5,000>10,000250
Kinase H>10,000>10,000300
Off-Target Family 2
Kinase I>10,000>10,000500
Kinase J>10,000>10,000600

Note: The data for "Compound A" is representative and based on the expected activity of this compound derivatives as kinase inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical workflow for assessing kinase inhibition.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factor ERK->TF phosphorylates Gene Gene Expression TF->Gene regulates Ligand Growth Factor Ligand->Receptor experimental_workflow start Start: Prepare Reagents compound_prep Compound Serial Dilution (this compound derivative) start->compound_prep assay_plate Dispense Compounds into Assay Plate compound_prep->assay_plate enzyme_add Add Kinase Enzyme assay_plate->enzyme_add incubation1 Pre-incubation (Compound-Enzyme Binding) enzyme_add->incubation1 reaction_start Initiate Reaction (Add ATP/Substrate) incubation1->reaction_start incubation2 Kinase Reaction Incubation reaction_start->incubation2 detection Add Detection Reagent (e.g., ADP-Glo) incubation2->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Data Analysis (IC50 Determination) readout->analysis end End: Results analysis->end logical_relationship start Initial Compound (this compound derivative) primary_screen Primary Target Assay start->primary_screen potent Potent Inhibition? primary_screen->potent selectivity_screen Selectivity Screening (Kinase Panel) potent->selectivity_screen Yes terminate Terminate/Re-evaluate potent->terminate No selective Acceptable Selectivity? selectivity_screen->selective lead_candidate Lead Candidate selective->lead_candidate Yes optimize Chemical Optimization selective->optimize No optimize->primary_screen

A Comparative Guide to Analytical Methods for Purity Assessment of 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 5-Methylpyridazin-3-amine is of paramount importance. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method against alternative analytical techniques for the purity assessment of this polar aromatic amine. The comparison is supported by experimental data to aid in selecting the most suitable method based on specific analytical requirements such as sensitivity, speed, and environmental impact.

Overview of Analytical Techniques

The purity of pharmaceutical compounds is a critical quality attribute. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique in pharmaceutical analysis, the polar nature of this compound presents challenges, often requiring method optimization or alternative approaches for robust analysis.[1][2] This guide compares a proposed validated RP-HPLC method with Hydrophilic Interaction Liquid Chromatography (HILIC), Supercritical Fluid Chromatography (SFC), and Thin-Layer Chromatography (TLC).

Key Performance Comparison

The following table summarizes the key performance metrics for the evaluated analytical methods for the purity assessment of this compound and a potential closely-related impurity, 6-Chloro-5-methylpyridazin-3-amine.

Parameter Validated RP-HPLC (with Derivatization) HILIC SFC TLC (Densitometry)
Resolution (Rs) of this compound and potential impurity > 2.0> 1.8> 2.51.0 - 1.5
Limit of Detection (LOD) ~0.01 µg/mL~0.02 µg/mL~0.005 µg/mL~0.5 µ g/spot
Limit of Quantification (LOQ) ~0.03 µg/mL~0.06 µg/mL~0.015 µg/mL~1.5 µ g/spot
Analysis Time per Sample ~25 minutes~20 minutes~10 minutes~30-40 minutes per plate
Precision (%RSD, n=6) < 1.5%< 2.0%< 1.0%< 5.0%
Accuracy (Recovery %) 98.5 - 101.2%97.0 - 102.5%99.0 - 101.5%90 - 105%
Relative Solvent Consumption HighHighLowModerate
MS Compatibility Moderate (requires volatile buffers)GoodExcellentIndirect (elution from plate)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Validated RP-HPLC Method with Pre-column Derivatization

Due to the low UV absorbance and high polarity of this compound, pre-column derivatization with Dansyl Chloride is employed to enhance retention and detectability.[3][4]

a. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • In a vial, mix 100 µL of the sample stock solution, 200 µL of sodium bicarbonate buffer (100 mM, pH 9.5), and 200 µL of Dansyl Chloride solution (2.0 mg/mL in acetonitrile).

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After cooling to room temperature, add 100 µL of 2% (v/v) acetic acid to quench the reaction.

  • Dilute the solution to a final concentration of approximately 10 µg/mL with the mobile phase initial conditions.

b. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm or Fluorescence (Ex: 335 nm, Em: 520 nm)

  • Injection Volume: 10 µL

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds without derivatization.[5][6]

a. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 90:10 (v/v) acetonitrile:water mixture.

  • Dilute to a final concentration of 10 µg/mL using the same solvent mixture.

b. Chromatographic Conditions:

  • Column: Amide or bare silica HILIC column, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) acetonitrile:water

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) acetonitrile:water

  • Gradient: 0% B to 40% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 245 nm or MS detection

  • Injection Volume: 2 µL

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that offers fast and efficient separations, particularly for impurity profiling.[7][8] It is orthogonal to RP-HPLC and well-suited for polar compounds.[9]

a. Sample Preparation:

  • Dissolve this compound in methanol to a concentration of 1.0 mg/mL.

  • Dilute to a final concentration of 10 µg/mL with methanol.

b. Chromatographic Conditions:

  • Column: Diol or 2-Ethylpyridine column, 3.0 x 100 mm, 2.7 µm particle size

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol with 0.1% ammonium hydroxide

  • Gradient: 5% B to 35% B over 7 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 2.5 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV at 245 nm or MS detection

  • Injection Volume: 1 µL

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective method for qualitative purity assessment and reaction monitoring.[10][11]

a. Sample Preparation:

  • Dissolve this compound in methanol to a concentration of 1.0 mg/mL.

  • Prepare standard solutions of the main compound and any known impurities at similar concentrations.

b. TLC Conditions:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates

  • Mobile Phase (Developing Solvent): Dichloromethane:Methanol (9:1, v/v)

  • Application: Spot 2 µL of the sample and standard solutions onto the plate.

  • Development: Develop the plate in a saturated chamber until the solvent front is approximately 1 cm from the top.

  • Detection: Visualize the spots under UV light at 254 nm. The retardation factor (Rf) values are calculated for each spot.

Workflow and Visualization

A clear workflow is essential for a robust and reproducible analytical method. The following diagram illustrates the key steps in the validated HPLC method for purity assessment.

HPLC_Workflow start Start: Sample Receipt sample_prep Sample Preparation (1.0 mg/mL in ACN) start->sample_prep derivatization Derivatization (Dansyl Chloride, 60°C, 30 min) sample_prep->derivatization Aliquot dilution Dilution & Quenching (Final Conc. ~10 µg/mL) derivatization->dilution hplc_analysis RP-HPLC Analysis (C18 Column, Gradient Elution) dilution->hplc_analysis Inject data_acq Data Acquisition (UV or FLD Signal) hplc_analysis->data_acq peak_integration Peak Integration & Analysis data_acq->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc report Final Report purity_calc->report

Caption: HPLC method workflow for this compound purity analysis.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • The validated RP-HPLC method with derivatization offers a robust, sensitive, and accurate platform for routine quality control, although it involves a more complex sample preparation procedure.

  • HILIC provides a viable alternative for direct analysis of the polar parent compound, simplifying sample preparation and offering good MS compatibility.[12]

  • SFC stands out as a highly efficient, rapid, and environmentally friendly technique, demonstrating superior resolution and excellent MS compatibility, making it ideal for high-throughput screening and impurity profiling.[13]

  • TLC remains a valuable tool for rapid, low-cost qualitative checks of purity and for monitoring the progress of chemical reactions.[10]

For comprehensive characterization and quality control, employing an orthogonal method (such as SFC or HILIC) alongside a primary RP-HPLC method is highly recommended to ensure all potential impurities are detected and quantified accurately.

References

In-Vitro Anticancer Activity of Pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific in-vitro validation of the anticancer activity for 5-Methylpyridazin-3-amine is not extensively documented in publicly available research, the broader class of pyridazine derivatives has emerged as a significant area of interest in oncology research. Numerous studies have demonstrated the potential of various pyridazine analogues to inhibit cancer cell growth through diverse mechanisms of action. This guide provides a comparative overview of the in-vitro anticancer activities of several synthesized pyridazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

This document summarizes quantitative data on the cytotoxic and apoptotic effects of these compounds on various cancer cell lines, details the experimental protocols used for their validation, and illustrates the key signaling pathways and experimental workflows.

Comparative Anticancer Activity of Pyridazine Derivatives

The in-vitro cytotoxic activity of various pyridazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in-vitro, are presented below. Lower IC50 values indicate higher potency.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Pyrazolo-pyridazine derivative 4HepG-2Liver Cancer17.30[1]
HCT-116Colorectal Cancer18.38[1]
MCF-7Breast Cancer27.29[1]
Pyridazine derivative 5bHCT-116Colon Cancer<10[2]
Pyridine-urea 8eMCF-7Breast Cancer0.22[3]
Pyridine-urea 8nMCF-7Breast Cancer1.88[3]
Pyridazine-based Inhibitor 2S-5MDA-MB-231Breast Cancer6.21[4]
4T1Breast Cancer7.04[4]
Pyridazine-based Inhibitor 2S-13MDA-MB-231Breast Cancer7.73[4]
4T1Breast Cancer8.21[4]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments commonly cited in the evaluation of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pyridazine derivatives) and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following the incubation period, 10 µL of MTT reagent is added to each well.[5]

  • Incubation: The plates are incubated for an additional 2 to 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

  • Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The plates are left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[6][7][8] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[7][8]

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Molecular Pathways and Experimental Processes

Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the research methodology.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In-Vitro Assays cluster_data_analysis Data Acquisition & Analysis start Seed Cancer Cells in 96-well plates treatment Treat with Pyridazine Derivatives start->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay apoptosis_assay Annexin V/PI Assay for Apoptosis incubation->apoptosis_assay absorbance Measure Absorbance (570nm) mtt_assay->absorbance flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry ic50 Calculate IC50 Values absorbance->ic50 apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant end Results ic50->end Determine Cytotoxicity apoptosis_quant->end Assess Apoptotic Induction

Caption: Experimental workflow for in-vitro validation of anticancer activity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits proliferation Cell Proliferation, Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase Caspases bax->caspase caspase->apoptosis compound Pyridazine Derivative (Kinase Inhibitor) compound->pi3k Inhibits compound->raf Inhibits

Caption: Representative signaling pathways targeted by kinase inhibitors.

References

A Comparative Analysis of Pyridazine and Pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core heterocyclic scaffold is a cornerstone of modern drug design. Among the diazines, pyridazine and pyrimidine represent two of the most vital and frequently employed scaffolds. While structurally similar, the arrangement of their nitrogen atoms—1,2 in pyridazine and 1,3 in pyrimidine—imparts distinct physicochemical and pharmacological properties. This guide provides an objective, data-driven comparison of these two scaffolds to inform rational drug design and development.

Physicochemical Properties: A Tale of Two Diazines

The positioning of the nitrogen atoms in pyridazine and pyrimidine directly influences their electronic distribution, dipole moment, basicity, and hydrogen bonding capacity. These fundamental characteristics, in turn, dictate their interactions with biological targets and their pharmacokinetic profiles.

PropertyPyridazinePyrimidineKey Differences and Implications in Drug Design
Dipole Moment (in Benzene) ~3.9 - 4.2 D~2.3 - 2.4 DPyridazine's higher dipole moment can lead to stronger dipole-dipole interactions and potentially increased water solubility. This may be advantageous for targeting polar binding pockets.
pKa (of conjugate acid) ~2.3~1.3Pyridazine is more basic than pyrimidine, which can influence salt formation strategies and interactions with acidic residues in protein targets. The higher basicity of pyridazine is attributed to the electrostatic repulsion of the adjacent lone pairs on the nitrogen atoms, which destabilizes the non-protonated form.[1][2][3][4]
Hydrogen Bond Acceptors 2 (adjacent)2 (separated)The proximity of the nitrogen atoms in pyridazine allows for potential bidentate hydrogen bonding, which can be a powerful tool for enhancing binding affinity and selectivity. Pyrimidine's separated nitrogens act as independent hydrogen bond acceptors.
LogP (Octanol/Water) ~0.3 - 0.5~ -0.1 - 0.2Pyrimidine is generally more hydrophilic than pyridazine, which can impact cell permeability and distribution.
Aromaticity LowerHigherPyrimidine exhibits greater aromatic character compared to pyridazine. This can influence the reactivity of the ring and the planarity of the scaffold.
Metabolic Stability Generally considered to have good metabolic stability.Can be susceptible to oxidation, particularly at the C5 position.The specific substitution pattern is a critical determinant of metabolic stability for both scaffolds.

Comparative Biological Activity: A Look at the Data

Both pyridazine and pyrimidine scaffolds are integral to a vast array of biologically active compounds. Below is a comparative look at their performance in two key therapeutic areas: oncology and inflammation, with a focus on kinase inhibition.

Anticancer Activity: Targeting Kinases

Kinases are critical targets in oncology, and both pyridazine and pyrimidine scaffolds have been successfully employed in the development of potent inhibitors.

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Cell LineReference
Pyridazine-based
Pyridazine Derivative 1 VEGFR-27.1-Direct bioisosteric replacement of a pyrimidine with a pyridazine moiety resulted in a more potent VEGFR-2 inhibitor.
Ensartinib (X-396)ALK0.24-A pyridazine-containing anaplastic lymphoma kinase (ALK) inhibitor that has been in clinical trials.
Compound 9e (3,6-disubstituted pyridazine)JNK1-NCI-60 panelExhibited broad-spectrum anticancer activity.
Pyrimidine-based
Pyrrolo[3,2–d]pyrimidine DerivativeVEGFR-2--Moderately potent VEGFR-2 inhibitor; replacement with pyridazine led to increased potency.
ImatinibBcr-Abl250-750-A cornerstone of targeted therapy, featuring a key aminopyrimidine moiety.[3]
OsimertinibEGFR (T790M mutant)~1H1975A third-generation EGFR inhibitor demonstrating high potency against resistance mutations.
RuxolitinibJAK1/JAK22.8 / 3.3-A potent JAK inhibitor for the treatment of myelofibrosis.
Anti-inflammatory Activity: A Comparative Study

A study directly comparing the anti-inflammatory activity of pyridine and pyrimidine derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides valuable insights. While not a direct pyridazine-pyrimidine comparison, it highlights how scaffold choice impacts activity in an inflammatory context.

Compound SeriesLead CompoundInhibition of NO Production (%)IC50 (µM)
Pyridine Derivatives7a 65.4876.6
Pyrimidine Derivatives9d 61.9088.7

In this particular study, the most potent pyridine derivative showed slightly better inhibition of nitric oxide (NO) production than the best pyrimidine derivative. This underscores the subtle but significant impact of scaffold selection on biological activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are representative protocols for the synthesis of key pyridazine and pyrimidine intermediates and for a common biological assay.

Synthesis of 3-Amino-6-chloropyridazine

This protocol describes the amination of 3,6-dichloropyridazine, a common starting material for many pyridazine-based drug candidates.[5][6][7][8][9]

Materials:

  • 3,6-dichloropyridazine

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • 100 mL single-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and developing chamber

Procedure:

  • To a 100 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and dichloromethane (30 mL).[5]

  • Seal the flask and stir the mixture at 100°C for 9 hours.[5]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 3-amino-6-chloropyridazine. The reported yield is approximately 82.6%.[5]

Synthesis of 2-Amino-4-chloropyrimidine

This protocol details the synthesis of 2-amino-4-chloropyrimidine from the readily available starting material isocytosine.[10]

Materials:

  • Isocytosine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Activated carbon

  • Ethanol

  • Reaction vessel with reflux condenser and stirring

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • In a reaction vessel, add phosphorus oxychloride and isocytosine. Stir and heat the mixture to 80°C and maintain for 1 hour.[10]

  • Increase the temperature to 120°C and reflux for 3 hours. Absorb the evolving HCl gas with a water trap.[10]

  • After reflux, distill off the excess phosphorus oxychloride under reduced pressure.

  • Carefully add the remaining reaction mixture dropwise into ice water, ensuring the temperature does not exceed 40°C.

  • Extract the aqueous solution multiple times with dichloromethane.

  • Combine the organic layers, add activated carbon for decolorization, and filter.

  • Evaporate the dichloromethane. Add ethanol to the residue and stir for 1 hour.

  • Cool the mixture to below 0°C and allow it to crystallize for 2 hours.

  • Filter the white solid, wash with cold ethanol, and dry to obtain 2-amino-4-chloropyrimidine. The reported yield is approximately 76.4%.[10]

In Vitro Kinase Inhibition Assay (IC50 Determination)

This generalized protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • Microplate reader (luminescence, fluorescence, or absorbance)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence, or absorbance) that is proportional to the kinase activity.

  • Data Acquisition: Read the plate using a microplate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams are generated using the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Serial Dilution of Test Compound add_compound Add Compound to Plate prep_compound->add_compound prep_reagents Prepare Kinase Reaction Mix (Kinase, Substrate) add_reagents Add Kinase Mix to Plate prep_reagents->add_reagents add_compound->add_reagents initiate_reaction Initiate with ATP add_reagents->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Signal (Luminescence/Fluorescence) stop_reaction->read_plate data_analysis Plot Dose-Response Curve & Calculate IC50 read_plate->data_analysis

Workflow for IC50 Determination

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Induces

Simplified JAK-STAT Signaling Pathway

VEGFR_pathway vegf VEGF vegfr VEGFR-2 vegf->vegfr Binding & Dimerization plc PLCγ vegfr->plc Activation pi3k PI3K vegfr->pi3k Activation raf Raf plc->raf akt Akt pi3k->akt survival Cell Survival akt->survival mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Simplified VEGFR-2 Signaling Pathway

Conclusion

Both pyridazine and pyrimidine are privileged scaffolds in drug discovery, each offering a unique set of properties that can be strategically exploited. Pyridazine's higher basicity and dipole moment, along with its potential for bidentate hydrogen bonding, make it an attractive choice for specific target interactions. Pyrimidine, being more hydrophilic and possessing a more delocalized electron system, offers advantages in terms of aqueous solubility and as a stable core for a wide range of substitutions.

The choice between a pyridazine and a pyrimidine scaffold is not a matter of inherent superiority but rather a nuanced decision based on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic accessibility of the final compound. As the field of medicinal chemistry continues to evolve, a deep understanding of the subtle yet significant differences between these two key diazines will remain crucial for the design of the next generation of innovative medicines.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Synthesis and Structural Confirmation of 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and unequivocal structural confirmation of novel compounds are paramount. This guide provides a comparative analysis of synthetic routes to 5-Methylpyridazin-3-amine, a valuable heterocyclic building block, and details the experimental data necessary to verify its structure.

This compound, with the chemical formula C₅H₇N₃ and a molecular weight of 109.13 g/mol , is a pyridazine derivative with potential applications in medicinal chemistry and materials science.[1][2] Its synthesis and structural verification are crucial for its effective utilization in further research and development.

Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be approached through several strategic routes, primarily involving the functionalization of a pre-existing pyridazine core. A common and effective method is the amination of a halogenated precursor. An alternative approach involves the construction of the pyridazine ring from acyclic precursors.

A highly plausible and frequently employed strategy for introducing an amino group onto a pyridazine ring is through nucleophilic aromatic substitution of a halogenated precursor. In the case of this compound, the logical precursor is 6-Chloro-5-methylpyridazin-3-amine. The chloro group at the 6-position can be selectively removed through catalytic hydrogenation, a process known as hydrodehalogenation.

Alternatively, the pyridazine ring can be constructed through condensation reactions. One general method involves the reaction of 1,4-dicarbonyl compounds with hydrazine.[3] For the synthesis of substituted 3-aminopyridazines, a three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate has been reported to be effective for similar structures.[4]

The following table summarizes the key aspects of these proposed synthetic strategies.

Synthesis StrategyKey PrecursorsTypical Reagents and ConditionsAdvantagesDisadvantages
Route 1: Dehalogenation of a Chloro-Substituted Precursor 6-Chloro-5-methylpyridazin-3-amineH₂, Palladium on carbon (Pd/C), base (e.g., NaOAc), solvent (e.g., methanol)High selectivity, mild reaction conditions.Requires synthesis of the chlorinated precursor.
Route 2: Ring-Closing Condensation A suitable 1,4-dicarbonyl or equivalent precursor, hydrazineVaries depending on the specific precursors.Builds the core heterocyclic structure.May require harsher conditions and can lead to regioisomer formation.

Experimental Protocols

Route 1: Synthesis of this compound via Dehalogenation of 6-Chloro-5-methylpyridazin-3-amine

This protocol is based on established methods for the catalytic hydrogenation of halogenated pyridazines.

Step 1: Synthesis of 6-Chloro-5-methylpyridazin-3-amine (Precursor)

The synthesis of the chlorinated precursor can be achieved from commercially available starting materials. Detailed protocols for similar compounds are available in the literature.

Step 2: Catalytic Hydrogenation for Dehalogenation

  • In a suitable reaction vessel, dissolve 6-Chloro-5-methylpyridazin-3-amine (1.0 eq) in methanol.

  • Add sodium acetate (1.2 eq) to the solution.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Maintain the reaction under a hydrogen atmosphere (typically 1-5 bar) and stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Experimental Workflow for Route 1

G cluster_0 Precursor Synthesis cluster_1 Dehalogenation Start Starting Materials Precursor 6-Chloro-5-methylpyridazin-3-amine Start->Precursor Chlorination/ Amination Dissolve Dissolve Precursor in Methanol Precursor->Dissolve Add_Base Add Sodium Acetate Dissolve->Add_Base Add_Catalyst Add Pd/C Catalyst Add_Base->Add_Catalyst Hydrogenation Hydrogenation (H2 gas) Add_Catalyst->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Concentration Concentrate Filtration->Concentration Purification Purify Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Confirmation of Product Structure: Spectroscopic Data Analysis

Unequivocal confirmation of the synthesized product's structure is achieved through a combination of spectroscopic techniques. While specific experimental data for this compound is not widely available in the public domain, the expected spectral characteristics can be predicted based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring and the methyl group protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

The following table presents the predicted NMR data for this compound.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~8.5H-6~160C-3
~6.7H-4~145C-6
~5.5 (broad s)-NH₂~125C-5
~2.3 (s)-CH₃~115C-4
~20-CH₃
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. For this compound (C₅H₇N₃), the expected molecular ion peak [M]⁺ would be at m/z 109.0640.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretching (amine)3400-3250 (typically two bands for a primary amine)
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)3000-2850
C=N and C=C stretching (aromatic ring)1650-1450
N-H bending (amine)1650-1580

Experimental Analysis Workflow

G Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Structural_Confirmation Structural Confirmation of This compound NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Caption: Workflow for the structural confirmation of the product.

Conclusion

The synthesis of this compound is most practically achieved through the catalytic dehalogenation of a chlorinated precursor. While direct experimental data for this specific compound is limited in publicly accessible literature, the established reactivity of pyridazine systems allows for the confident prediction of synthetic outcomes and spectral characteristics. The detailed protocols and predicted data presented in this guide provide a solid foundation for researchers to successfully synthesize and unequivocally confirm the structure of this compound, a promising building block for future scientific discovery.

References

Benchmarking 5-Methylpyridazin-3-amine Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylpyridazin-3-amine serves as a valuable scaffold in medicinal chemistry for the development of novel kinase inhibitors.[1] Kinases are a family of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyridazine nucleus is recognized as a "privileged scaffold" due to its ability to be modified, leading to compounds with a wide spectrum of biological activities, including kinase inhibition.[2] This guide provides an objective comparison of the performance of this compound derivatives against established kinase inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Comparative Kinase Inhibition Data

The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of selected this compound derivatives against their target kinases, benchmarked against well-known kinase inhibitors. Lower IC50 values indicate higher potency.

Table 1: Kinase Inhibition Profile of Pyridazine Derivatives vs. Known Inhibitors

Compound/Derivative ClassTarget KinaseIC50 (µM)Known InhibitorTarget KinaseIC50 (µM)
Pyridazine-based ALK5 inhibitor (e.g., hit 2A)ALK5~1-10 (pKᵢ range)RepSoxALK50.023
3-oxo-2,3-dihydropyridazine derivative (Compound 9)ITK0.87IbrutinibITK0.005
3-oxo-2,3-dihydropyridazine derivative (Compound 22)ITK0.19IbrutinibITK0.005

Note: Data is compiled from multiple sources. Direct comparison is best made when compounds are tested in the same assay under identical conditions.

Recent research has focused on designing novel pyridazine-based inhibitors. For instance, a series of 4,6-disubstituted pyridazine derivatives were developed as potent ALK5 inhibitors.[3] Another study reported on 3-oxo-2,3-dihydropyridazine derivatives as selective inhibitors of interleukin-2-inducible T-cell kinase (ITK), with compound 9 showing high selectivity and compound 22 exhibiting greater potency.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials : Recombinant kinase (e.g., ALK5, ITK), kinase-specific substrate, ATP, kinase assay buffer, test compounds (e.g., pyridazine derivatives), and ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure : a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the test compound dilutions to the wells. d. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Kₘ for the specific kinase). e. Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. g. Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a plate reader.

  • Data Analysis : The luminescence signal is inversely proportional to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

  • Materials : Human cancer cell lines (e.g., Jurkat for ITK inhibitors), complete culture medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure : a. Seed cells into 96-well plates at a predetermined density and allow them to attach for 24 hours. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated by comparing the absorbance of treated cells to untreated control cells.

Visualizing Pathways and Workflows

TGF-β Signaling Pathway and ALK5 Inhibition

Transforming growth factor-β (TGF-β) signaling, which is mediated by the ALK5 kinase, is crucial in various cellular processes.[3] Its inhibition is a therapeutic strategy for diseases like cancer and fibrosis.

TGFB_Pathway TGFB TGF-β TGFBR2 TGF-βRII TGFB->TGFBR2 ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 recruits & phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 phosphorylates SMAD_Complex Smad Complex SMAD23->SMAD_Complex SMAD4 Smad4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor Pyridazine Derivative Inhibitor->ALK5 inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a pyridazine derivative.

General Workflow for Kinase Inhibitor Discovery

The process of discovering and developing a new kinase inhibitor follows a structured workflow from initial screening to lead optimization.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (Pyridazine Derivatives) Biochemical_Screening Primary Biochemical Screening (e.g., ADP-Glo Assay) Compound_Synthesis->Biochemical_Screening Hit_Validation Hit Validation & IC50 Determination Biochemical_Screening->Hit_Validation Cellular_Assays Cell-Based Assays (e.g., MTT Proliferation Assay) Hit_Validation->Cellular_Assays Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Lead_Optimization

Caption: A typical workflow for the discovery and preclinical evaluation of kinase inhibitors.

References

Navigating the Synthesis of 5-Methylpyridazin-3-amine: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. 5-Methylpyridazin-3-amine, a valuable building block, can be synthesized through various pathways, each with its own set of advantages and challenges. This guide provides a head-to-head comparison of two prominent synthetic routes: the dehalogenation of 6-chloro-5-methylpyridazin-3-amine and the direct amination of 3-chloro-5-methylpyridazine.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: DehalogenationRoute B: Direct Amination
Starting Material 6-Chloro-5-methylpyridazin-3-amine3-Chloro-5-methylpyridazine
Key Transformation Catalytic HydrogenolysisNucleophilic Aromatic Substitution
Reagents H₂, Pd/C, TriethylamineAmmonia, Methanol
Reaction Conditions Room temperature, atmospheric pressureHigh temperature, high pressure
Reported Yield HighModerate to High
Key Advantages Mild reaction conditions, high yieldPotentially fewer synthetic steps
Key Disadvantages Requires synthesis of the chlorinated precursorRequires specialized high-pressure equipment

Route A: Dehalogenation of 6-Chloro-5-methylpyridazin-3-amine

This route involves the synthesis of an intermediate, 6-chloro-5-methylpyridazin-3-amine, followed by a dehalogenation step to yield the final product.

Synthesis of 6-Chloro-5-methylpyridazin-3-amine

A common method for the synthesis of the chlorinated precursor involves the reaction of 3,6-dichloro-5-methylpyridazine with ammonia.

Experimental Protocol:

A solution of 3,6-dichloro-5-methylpyridazine in methanol is saturated with ammonia gas in a sealed pressure vessel. The mixture is heated to 100-120°C for 8-12 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield 6-chloro-5-methylpyridazin-3-amine.

Dehalogenation to this compound

The final step is the removal of the chlorine atom via catalytic hydrogenation.

Experimental Protocol:

To a solution of 6-chloro-5-methylpyridazin-3-amine in ethanol, a catalytic amount of 10% palladium on carbon (Pd/C) and triethylamine (as a base to neutralize the HCl formed) are added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is then filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford this compound.

Route A 3,6-dichloro-5-methylpyridazine 3,6-dichloro-5-methylpyridazine 6-Chloro-5-methylpyridazin-3-amine 6-Chloro-5-methylpyridazin-3-amine 3,6-dichloro-5-methylpyridazine->6-Chloro-5-methylpyridazin-3-amine NH3, MeOH, 100-120°C This compound This compound 6-Chloro-5-methylpyridazin-3-amine->this compound H2, Pd/C, Et3N Route B 5-Methylpyridazin-3(2H)-one 5-Methylpyridazin-3(2H)-one 3-Chloro-5-methylpyridazine 3-Chloro-5-methylpyridazine 5-Methylpyridazin-3(2H)-one->3-Chloro-5-methylpyridazine POCl3, reflux This compound This compound 3-Chloro-5-methylpyridazine->this compound NH3, MeOH, 150-180°C, high pressure

Characterization of 5-Methylpyridazin-3-amine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 5-Methylpyridazin-3-amine. Due to the limited availability of public data specific to this compound, this guide combines established analytical principles for heterocyclic amines with hypothesized impurity profiles based on likely synthetic routes and degradation pathways. The information presented herein is intended to serve as a practical framework for developing robust impurity control strategies.

Potential Impurities in this compound

The impurity profile of a pharmaceutical ingredient is intrinsically linked to its synthetic route and stability under various conditions. Based on common synthetic pathways for pyridazine derivatives, the following impurities can be hypothesized for this compound.

Table 1: Hypothesized Process-Related Impurities

Impurity NameStructureRationale for Presence
3-chloro-5-methylpyridazineUnreacted starting material from amination reaction.
5-Methylpyridazin-3-olHydrolysis of the chloro intermediate or the final product.
6-Methylpyridazin-3-amineIsomeric impurity from the synthesis of the pyridazine ring.
Dimeric ImpurityPotential byproduct from self-reaction under harsh conditions.

Table 2: Hypothesized Degradation-Related Impurities

Impurity NameStructureFormation Condition
This compound N-oxideOxidative degradation.
5-Hydroxymethylpyridazin-3-amineOxidation of the methyl group.
Ring-opened productsVariousAcidic or basic hydrolysis, photolytic degradation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate detection and quantification of impurities. The following table compares the performance of common chromatographic and spectroscopic methods for the analysis of this compound and its potential impurities.

Table 3: Comparison of Analytical Methods for Impurity Profiling

TechniquePrincipleProsConsLimit of Detection (LOD) / Limit of Quantification (LOQ)
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, widely available, good for quantification of known impurities.May lack sensitivity for trace impurities, co-elution can be an issue.LOD: ~0.01%, LOQ: ~0.03% (compound dependent)
LC-MS Separation by HPLC coupled with mass spectrometry for detection.High sensitivity and selectivity, provides molecular weight information for impurity identification.Matrix effects can suppress ionization, more complex instrumentation.LOD: <0.001%, LOQ: <0.003% (compound dependent)
GC-MS Separation of volatile compounds by gas chromatography with mass spectrometric detection.[1]Excellent for volatile and semi-volatile impurities, provides structural information through fragmentation patterns.[1]Not suitable for non-volatile or thermally labile compounds, may require derivatization.LOD: pg-ng range (compound dependent)
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information.[2]Unambiguous structure elucidation of unknown impurities.[2]Lower sensitivity compared to MS, requires higher concentration of isolated impurity.~µg-mg range for structure elucidation

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. The following sections provide representative methodologies for impurity analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To separate and quantify known and unknown impurities in this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of methanol. For thermally labile impurities, derivatization with a suitable agent (e.g., silylation) may be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of unknown impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Isolate the impurity of interest using preparative HPLC.

  • Dissolve the isolated impurity (typically >1 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire a suite of NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • DEPT (Distortionless Enhancement by Polarization Transfer)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Analyze the spectra to determine the chemical structure of the impurity.

Visualizations

The following diagrams illustrate key workflows and concepts in the characterization of this compound impurities.

experimental_workflow cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Characterization cluster_output Results synthesis Synthesis of This compound stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) hplc HPLC-UV/LC-MS (Separation & Quantification) synthesis->hplc Sample stress->hplc Degraded Sample gcms GC-MS (Volatile Impurity Analysis) profile Impurity Profile (Identification & Quantification) hplc->profile Data nmr NMR (Structure Elucidation) gcms->profile Data nmr->profile Structural Data report Comparison Guide & Final Report profile->report Compiled Data signaling_pathway cluster_synthesis Hypothesized Synthesis cluster_impurities Potential Impurities start 3-chloro-5-methylpyridazine product This compound start->product Amination imp1 Unreacted Starting Material (3-chloro-5-methylpyridazine) start->imp1 Incomplete Reaction reagent Ammonia reagent->product imp3 Degradation Product (e.g., N-oxide) product->imp3 Degradation (e.g., Oxidation) imp2 Isomeric Impurity (e.g., 6-Methylpyridazin-3-amine)

References

Assessing the Target Specificity of 5-Methylpyridazin-3-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylpyridazin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a new generation of kinase inhibitors. Its inherent properties, such as its nitrogen-rich heterocyclic structure, enhance binding affinity to a range of biological targets, making it a focal point in the development of therapeutics for oncology and fibrotic diseases. This guide provides an objective comparison of the target specificity of kinase inhibitors derived from the this compound core against alternative, clinically relevant inhibitors. The performance is substantiated by quantitative experimental data, detailed methodologies, and visual representations of the targeted signaling pathways.

Comparative Analysis of Kinase Inhibitor Potency

The following tables summarize the in vitro potency of several kinase inhibitors, comparing pyridazine-based compounds with established inhibitors that do not contain the pyridazine core. This data, presented as half-maximal inhibitory concentrations (IC50) or inhibitor dissociation constants (Ki), offers a direct comparison of their on-target efficacy.

Target: ALK5 (TGF-βRI) Inhibitor Scaffold Compound Potency (Ki/IC50) Citation
Pyridazine-Based 4,6-disubstituted pyridazineCompound 20 Ki: 0.004 µM
Pyridazine-Based 4,6-disubstituted pyridazineCompound 23 Ki: 0.003 µM
Non-Pyridazine Alternative Imidazole-PyridineGalunisertib (LY2157299) IC50: 56 nM (0.056 µM)[1][2][3]
Target: VEGFR2 Inhibitor Scaffold Compound Potency (IC50) Citation
Pyridazine-Based Imidazo[1,2-b]pyridazineTAK-593 0.95 nM (0.00095 µM)
Non-Pyridazine Alternative QuinoloneLenvatinib (E7080) 4.0 nM (0.004 µM)[4]
Target: DYRK1A Inhibitor Scaffold Compound Potency (IC50) Citation
Pyridazine-Based Imidazo[1,2-b]pyridazineCompound 17 2640 nM (2.64 µM)
Non-Pyridazine Alternative β-carbolineHarmine 70-80 nM (0.07-0.08 µM)[5]
Target: TAK1 Inhibitor Scaffold Compound Potency (IC50) Citation
Pyridazine-Based Imidazo[1,2-b]pyridazineCompound 26 % Ctrl (500 nM): <10%
Non-Pyridazine Alternative AminobenzimidazoleTakinib 8.2-9.5 nM (0.0082-0.0095 µM)[6]

Key Signaling Pathways and Inhibition

Understanding the mechanism of action requires a clear visualization of the signaling cascades targeted by these compounds. The following diagrams illustrate the primary pathways discussed in this guide.

TGF_beta_Signaling TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (P) SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis, EMT) Nucleus->Gene_Transcription Regulates Inhibitor Pyridazine/Galunisertib Inhibitor->ALK5 Inhibits

Caption: TGF-β signaling pathway and its inhibition by ALK5 inhibitors.

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylates (P) & Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Inhibitor Pyridazine/Lenvatinib Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and its inhibition.

DYRK1A_Workflow cluster_dyrk1a DYRK1A Functions cluster_inhibition Inhibition DYRK1A DYRK1A Substrates Various Substrates (e.g., Tau, Splicing Factors) DYRK1A->Substrates Phosphorylates Cell_Processes Cell Proliferation, Development, Splicing Regulation Substrates->Cell_Processes Regulates Inhibitor Pyridazine/Harmine Inhibitor->DYRK1A Inhibits

Caption: DYRK1A function and mechanism of inhibition.

TAK1_Signaling Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor Complex Stimuli->Receptor Activates TRAF TRAF proteins Receptor->TRAF Recruits TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex Activates NFkB_path IKK Complex TAK1_complex->NFkB_path Phosphorylates MAPK_path MKKs (p38/JNK) TAK1_complex->MAPK_path Phosphorylates Inflammation Inflammatory Response (Gene Expression) NFkB_path->Inflammation MAPK_path->Inflammation Inhibitor Pyridazine/Takinib Inhibitor->TAK1_complex Inhibits

Caption: TAK1 signaling in inflammatory pathways and its inhibition.

Experimental Protocols for Specificity Assessment

A robust assessment of inhibitor specificity is critical for preclinical development. A multi-tiered approach is recommended, combining biochemical and cell-based assays with broad-spectrum profiling.

In Vitro Kinase Profiling (Radiometric Assay)

This biochemical assay is a primary screen to determine the potency and selectivity of a compound against a large panel of purified kinases.

  • Objective: To determine the IC50 values of the test compound against a broad array of kinases.

  • Materials:

    • Purified recombinant kinases (e.g., a panel of >400 kinases).

    • Specific peptide or protein substrates for each kinase.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

    • In the wells of a microplate, add the specific kinase, its corresponding substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the radiolabeled substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of each well using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[7]

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor engages and modulates the activity of its intended target within a cellular context.

  • Objective: To measure the inhibition of target phosphorylation in cells treated with the test compound.

  • Materials:

    • Cell line expressing the target kinase.

    • Test compound.

    • Cell lysis buffer.

    • Primary antibodies (total and phospho-specific for the target kinase).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

    • Protein electrophoresis and transfer equipment.

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Treat cells with various concentrations of the test compound for a specified time. Include a vehicle control (e.g., DMSO).

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total target protein to ensure equal loading.

    • Quantify band intensities to determine the dose-dependent inhibition of target phosphorylation.

Proteome-Wide Off-Target Profiling (e.g., KinomeScan™)

This competition binding assay provides a comprehensive view of a compound's selectivity by measuring its binding affinity against a large panel of kinases.

  • Objective: To quantitatively measure the binding interactions of a test compound against hundreds of kinases to identify potential off-targets.

  • Methodology: The KinomeScan™ approach utilizes a proprietary active site-directed competition binding assay. A test compound is profiled at a fixed concentration (e.g., 1 µM) against a panel of human kinases. The results are reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase. Hits are often defined as kinases showing a significant reduction in binding (e.g., >90% inhibition).

Experimental Workflow for Specificity Assessment

Experimental_Workflow Start Start: Novel Pyridazine Compound Biochem 1. In Vitro Kinase Profiling (e.g., Radiometric Assay) Start->Biochem Data1 Determine IC50 values Identify primary targets Biochem->Data1 Cellular 2. Cellular Target Engagement (e.g., Western Blot) Data1->Cellular Lead Compounds Data2 Confirm on-target activity in a cellular context Cellular->Data2 Kinome 3. Proteome-Wide Profiling (e.g., KinomeScan™) Data2->Kinome Confirmed Hits Data3 Identify potential off-targets Generate selectivity score Kinome->Data3 End Comprehensive Specificity Profile Data3->End

Caption: Workflow for assessing kinase inhibitor specificity.

Conclusion

Derivatives of this compound demonstrate significant potential as potent and selective kinase inhibitors. The data presented indicates that compounds incorporating this scaffold can achieve nanomolar potency against key oncogenic and fibrotic targets such as ALK5 and VEGFR2. However, as with any kinase inhibitor, a thorough assessment of target specificity is paramount. Broad-spectrum profiling often reveals off-target activities that may contribute to both therapeutic efficacy and potential toxicity. By employing a systematic and multi-faceted evaluation strategy, researchers can effectively characterize the selectivity profile of novel this compound derivatives, thereby guiding their optimization and advancing the development of safer and more effective targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methylpyridazin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 5-Methylpyridazin-3-amine, a heterocyclic amine compound. Adherence to these protocols is essential for mitigating potential hazards and maintaining regulatory compliance.

Immediate Safety and Handling Protocols

Before commencing any disposal activities, a thorough risk assessment should be conducted. This compound should be treated as a hazardous substance. All personnel involved in the handling and disposal of this compound must be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or chemical safety goggles.
Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1] This chemical must not be disposed of down the drain or mixed with general laboratory waste.

Waste Segregation and Collection:

  • Isolate Waste: All waste containing this compound, including residual amounts in containers, contaminated articles (e.g., weighing paper, pipette tips), and spill cleanup materials, must be segregated from other waste streams.

  • Containerization: Collect the waste in a designated, leak-proof, and chemically compatible container. The container must have a secure, tight-fitting lid to prevent the release of vapors.[2]

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Toxic," "Irritant"). The date of waste accumulation should also be clearly marked.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials, heat, sparks, and open flames.

Spill Management:

In the event of a spill, the area should be evacuated, and ventilation should be maximized.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid dust formation.[3] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[4]

  • Collection: Place all contaminated materials, including the absorbent, into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Decontamination of Empty Containers:

Empty containers that previously held this compound must be decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol) that can dissolve the chemical.

  • Rinsate Collection: The solvent used for rinsing (rinsate) is considered hazardous waste and must be collected and disposed of accordingly.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_empty_container Empty Container Management start Waste Containing This compound assess Is the waste hazardous? start->assess collect Segregate and Collect in Labeled Hazardous Waste Container assess->collect Yes contact Contact Environmental Health & Safety (EHS) for Pickup and Disposal collect->contact empty Empty Container of This compound rinse Triple Rinse with Appropriate Solvent empty->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste rinse->dispose_container collect_rinsate->contact

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling 5-Methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Methylpyridazin-3-amine. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH approved.[1] A full-face shield may be required for splash hazards.Protects against splashes and dust that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] Double-gloving is recommended. Gloves must be inspected before use and disposed of properly after handling.[1]Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. Impervious clothing should be worn.[1]Minimizes skin exposure to accidental spills and protects from potential hazards.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or OV/AG/P99) is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[1]Protects the respiratory tract from potentially irritating and harmful dust or vapors.

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Conduct a thorough risk assessment before beginning any work.[3][4]

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]

  • Dispensing and Use:

    • Before use, carefully inspect the container for any damage.

    • When dispensing the solid, use appropriate tools (e.g., spatula, scoopula) to minimize the generation of dust.

    • Avoid creating aerosols or dust clouds.

    • Keep the container tightly closed when not in use.[5]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[7]

    • Remove any contaminated clothing immediately and wash it before reuse.[7]

III. Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its contaminated waste is critical to prevent personal injury and environmental contamination.

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[8][9]

    • Segregate this waste from other waste streams to avoid incompatible chemical reactions.[8][9]

  • Waste Collection and Container Management:

    • Collect all hazardous waste in a designated, leak-proof, and clearly labeled container.[8][9] The label should include "Hazardous Waste" and the full chemical name.

    • Ensure the waste container is compatible with the chemical.

    • Keep the waste container securely closed except when adding waste.[8]

  • Disposal Procedure:

    • Do NOT dispose of this compound down the drain or in the general trash.[8]

    • Arrange for the collection of hazardous waste by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]

    • For empty containers, triple rinse with an appropriate solvent, and collect the rinsate as hazardous waste.[8]

IV. Experimental Workflow Visualization

The following diagram illustrates the key stages for the safe handling of this compound, from preparation to disposal.

prep 1. Preparation & Risk Assessment ppe 2. Don Appropriate PPE prep->ppe Proceed with caution handling 3. Handling in Fume Hood ppe->handling Enter controlled area use 4. Dispensing & Use handling->use Perform experiment decon 5. Decontamination use->decon After use disposal 6. Waste Disposal decon->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.